Droperidol Impurity D
説明
特性
CAS番号 |
466118-75-2 |
|---|---|
分子式 |
C22H22FN3O3 |
分子量 |
395.44 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
Foundational & Exploratory
What is the chemical structure of Droperidol Impurity D?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droperidol, a butyrophenone derivative, is a well-established antiemetic and antipsychotic agent. As with any pharmaceutical compound, ensuring its purity is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Droperidol Impurity D, a known degradation and metabolic product. This document delves into its chemical identity, formation pathways, and the analytical methodologies crucial for its detection and characterization. By synthesizing available scientific data, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity in Droperidol drug substances and products.
Chemical Identity and Structure of this compound
This compound is chemically identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide , also commonly referred to as Droperidol N-Oxide .[1][2][3][4] The introduction of an oxygen atom to the tertiary amine in the tetrahydropyridine ring results in the formation of this N-oxide derivative.
The structural details and key chemical identifiers for this compound are summarized in the table below for quick reference.
| Parameter | Value | Reference(s) |
| IUPAC Name | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide | [3] |
| Synonyms | Droperidol N-Oxide | [1][4] |
| CAS Number | 466118-75-2 | [1][3][4] |
| Molecular Formula | C₂₂H₂₂FN₃O₃ | [1][4] |
| Molecular Weight | 395.43 g/mol | [3] |
| Hydrochloride Salt CAS | 2724689-73-8 | [5] |
Below is a 2D chemical structure of this compound, illustrating the N-oxide functional group on the tetrahydropyridine ring.
Caption: 2D Structure of this compound.
Formation and Synthesis of this compound
This compound can be formed through both degradation of the parent drug and as a metabolic by-product. Understanding these pathways is critical for developing control strategies during drug manufacturing and storage.
Formation via Degradation
Forced degradation studies are instrumental in identifying potential degradation products of a drug substance.[6] Research has shown that Droperidol can degrade under oxidative stress to form Droperidol N-Oxide.[2] Specifically, treatment of Droperidol with hydrogen peroxide has been identified as a method to generate this impurity.[2] This suggests that exposure to oxidizing agents or conditions during manufacturing or storage could lead to the formation of this compound.
The likely mechanism involves the oxidation of the tertiary amine on the tetrahydropyridine ring of the Droperidol molecule.
Caption: Formation of this compound via Oxidative Degradation.
Metabolic Pathway
In vitro studies on the metabolism of Droperidol have identified several phase I metabolites, including oxidative metabolites.[5][7] While not always explicitly named as "Impurity D" in metabolic studies, the formation of N-oxides is a common metabolic pathway for drugs containing tertiary amines.[8] The metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver.[1]
Laboratory Synthesis
For the purpose of obtaining a reference standard for analytical method development and validation, this compound can be synthesized in the laboratory. A general approach for the synthesis of N-oxides involves the oxidation of the parent tertiary amine.[8][9] A common and effective method is the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[9][10]
Illustrative Synthetic Protocol (General Method):
-
Dissolution: Dissolve Droperidol in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., 30% hydrogen peroxide) to the solution.[10]
-
Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the N-oxide.[10]
-
Work-up and Isolation: Once the reaction is complete, the reaction mixture is worked up to remove excess oxidizing agent and by-products. This may involve quenching the excess oxidant, extraction, and washing.
-
Purification: The crude product is then purified, typically using column chromatography, to isolate Droperidol N-oxide in high purity.[10]
-
Characterization: The structure and purity of the synthesized impurity are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Analytical Characterization
The identification and quantification of this compound in drug substances and products require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[2][3]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate Droperidol from its impurities, including Impurity D. A study by El-Gindy et al. describes an HPLC method for the determination of Droperidol in the presence of its degradation products.[2][3] While the specific chromatographic conditions for resolving Impurity D from other known impurities would need to be optimized and validated, a typical setup would involve:
-
Column: A C18 or a specialized column for polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where both Droperidol and the impurity have significant absorbance.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.[11][12] For this compound, the expected molecular ion ([M+H]⁺) would be at an m/z corresponding to its molecular weight of 395.43, which is 16 mass units higher than that of the parent Droperidol molecule (molecular weight 379.44). Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.
Caption: Analytical Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the structural confirmation of organic molecules.[8][13][14] For this compound, ¹H and ¹³C NMR would show characteristic shifts in the signals of the protons and carbons adjacent to the newly formed N-oxide group in the tetrahydropyridine ring compared to the parent Droperidol molecule.[10] Specifically, a downfield shift of the signals for the neighboring methylene and methine groups is expected upon N-oxidation.[8]
Significance and Regulatory Context
The presence of impurities in pharmaceuticals is a critical quality attribute that is closely monitored by regulatory agencies worldwide.[11] The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances and products.[6]
While there is no specific pharmacological or toxicological data currently available for this compound itself, the presence of any impurity has the potential to affect the safety and efficacy of the drug product. N-oxides of drugs can have different pharmacological and pharmacokinetic properties compared to the parent compound.[8] Therefore, controlling the level of this compound within acceptable limits, as defined by regulatory guidelines, is essential.
Conclusion
This compound (Droperidol N-Oxide) is a significant related substance of Droperidol, arising from both degradation and metabolic processes. A thorough understanding of its chemical structure, formation pathways, and appropriate analytical techniques for its characterization is vital for ensuring the quality, safety, and efficacy of Droperidol-containing pharmaceutical products. This guide provides a foundational understanding for researchers and professionals in the field, emphasizing the importance of robust analytical methods and adherence to regulatory standards for impurity control.
References
-
Fang, L., Lin, C. X., Zhu, Z. W., Zhao, L. S., & Zhang, S. Y. (2015). Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS. European journal of drug metabolism and pharmacokinetics, 40(1), 111–114. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Droperidol? Retrieved from [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2002). LC determination and degradation study of droperidol. Journal of pharmaceutical and biomedical analysis, 28(3-4), 453–462. [Link]
-
Veeprho. (n.d.). Droperidol EP Impurity D | CAS 466118-75-2. Retrieved from [Link]
-
SynZeal. (n.d.). Droperidol EP Impurity D | 466118-75-2. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Droperidol EP Impurity D | 466118-75-2. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2016). Forced Degradation Studies. Pharmaceutical Technology, 40(12), 34-39.
- Rao, B. M., & Kumar, K. P. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 6(9), 324.
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3168, Droperidol. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Droperidol. Retrieved from [Link]
- Al-Ghorbani, M., & Kiefer, C. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS medicinal chemistry letters, 13(5), 726–740.
-
Dr. Oracle. (2025, December 20). What is the mechanism of action of droperidol? Retrieved from [Link]
-
Contract Pharma. (2011, November 14). Trace Impurity Identification. Retrieved from [Link]
-
BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 13). Decoding Droperidol: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]
-
Drugs.com. (2025, June 18). Droperidol. Retrieved from [Link]
- Poklis, A., & Jortani, S. A. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of pharmaceutical sciences, 82(3), 330–333.
- Kumar, A., Singh, M., & Singh, P. (2013). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 5(4), 138-144.
- Google Patents. (1999). WO1999040900A1 - Droperidol compositions and method for using same.
- Pomierny, B., Starek-Wójcicka, A., & Arciszewski, Ł. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5821.
- Kłossowski, S., & Grembecka, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceuticals, 12(4), 154.
- Cobas, A. C., & Das, P. (2019).
Sources
- 1. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Droperidol N-Oxide synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis and Mechanism of Droperidol N-Oxide
Executive Summary
Droperidol, a butyrophenone derivative, is a potent D2 dopamine antagonist widely utilized for its antiemetic and antipsychotic properties.[1][2] As with many pharmaceuticals, its metabolic fate is of critical importance for understanding its complete pharmacological and toxicological profile.[3][4] The N-oxidation of its piperidine nitrogen represents a key metabolic pathway, yielding Droperidol N-Oxide. This guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and detailed experimental protocols for the preparation of Droperidol N-Oxide, a crucial reference standard for metabolic studies and impurity profiling in drug development.
Introduction to Droperidol and its N-Oxide Metabolite
Pharmacological Profile of Droperidol
Droperidol functions primarily by blocking dopamine D2 receptors in the brain, which is the basis for its tranquilizing and antiemetic effects.[5] It also exhibits activity at alpha-adrenergic receptors, which can contribute to side effects such as hypotension.[3] The drug is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[3][6]
The Role of N-Oxidation in Drug Metabolism
N-oxidation is a common Phase I metabolic reaction for drugs containing tertiary amine functionalities. This process, catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450s, typically increases the hydrophilicity of a compound, facilitating its excretion. The synthesis of N-oxide metabolites is essential for their use as analytical standards to identify and quantify metabolic products in in vitro and in vivo studies.[4]
Synthetic Pathways to Droperidol N-Oxide
The synthesis of Droperidol N-Oxide from its parent drug is a direct and generally high-yielding process based on the chemical oxidation of the tertiary piperidine nitrogen. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source provided by an oxidizing agent.
Rationale for Oxidant Selection
The choice of oxidizing agent is critical for achieving high selectivity and yield. The most common and effective reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).[7][8]
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally benign oxidant. It is often used in an aqueous or alcoholic medium. The reaction can be slower but is effective for many tertiary amines.[9][10]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and selective reagent for the oxidation of amines and other functional groups.[11][12] It is soluble in many organic solvents, allowing for reactions under anhydrous conditions if necessary. The reaction is typically fast and clean, with the main byproduct being 3-chlorobenzoic acid, which can be removed during workup.[13][14]
General Synthesis Pathway
The overall transformation involves the direct oxidation of the tertiary nitrogen atom on the piperidine ring of Droperidol to form the corresponding N-oxide.
Caption: General reaction scheme for the synthesis of Droperidol N-Oxide.
The N-Oxidation Reaction Mechanism
The mechanism for the N-oxidation of a tertiary amine by a peroxy acid (like m-CPBA) is a concerted process. The nucleophilic nitrogen of the piperidine ring in Droperidol attacks the electrophilic terminal oxygen atom of the peroxy acid.
This single-step mechanism involves a cyclic transition state where the nitrogen attacks the peroxide oxygen, and the peroxide's hydroxyl proton is transferred to the newly formed carboxylate, resulting in the N-oxide and the corresponding carboxylic acid byproduct.[12][15]
Caption: Mechanism of tertiary amine oxidation by a peroxy acid.
Experimental Protocol: Synthesis via Hydrogen Peroxide
This protocol is adapted from a validated method for the synthesis of N-oxides of similar piperidine-containing antipsychotic drugs, ensuring a high degree of reliability.[10]
4.1 Materials and Reagents
-
Droperidol (Parent Drug)
-
Methanol (ACS Grade)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Methylene Dichloride (DCM)
-
Water (Deionized)
-
Sodium Sulfate or Magnesium Sulfate (Anhydrous)
-
Silica Gel (for column chromatography)
4.2 Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Droperidol (e.g., 2.0 g) in methanol (e.g., 40 mL).
-
Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (e.g., 10 mL) dropwise at room temperature.
-
Reaction: Maintain the reaction mixture at a constant temperature of 30-35°C for approximately 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 2-5% Methanol in DCM.[10] The disappearance of the Droperidol spot indicates reaction completion.
-
Solvent Removal: After the reaction is complete, remove the solvent and excess reagents under reduced pressure (rotary evaporation) at a temperature below 40°C.
-
Aqueous Workup: To the resulting residue, add deionized water (e.g., 100 mL). Extract the aqueous layer with methylene dichloride (2 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Droperidol N-Oxide product.
4.3 Purification
The crude product, which may contain a mixture of cis- and trans-N-oxide isomers, can be purified using flash column chromatography on silica gel.[10] A gradient elution system, starting with pure DCM and gradually increasing the polarity with methanol, is typically effective for separating the N-oxide from any unreacted starting material and other impurities.
Data Analysis and Characterization
Confirmation of the successful synthesis of Droperidol N-Oxide requires thorough analytical characterization.
5.1 Summary of Analytical Data
| Parameter | Droperidol (Parent) | Droperidol N-Oxide (Product) | Analytical Technique |
| Molecular Formula | C₂₂H₂₂FN₃O₂ | C₂₂H₂₂FN₃O₃ | Mass Spectrometry |
| Molecular Weight | 379.43 g/mol | 395.43 g/mol | Mass Spectrometry |
| Key ¹H-NMR Shifts | Methylene protons adjacent to piperidine N | Deshielded (downfield shift) of methylene protons adjacent to N⁺-O⁻ | ¹H-NMR Spectroscopy |
| Purity Assessment | >98% (typical) | >95% (after purification) | HPLC/UPLC[16] |
5.2 Interpretation of Spectroscopic Data
-
Mass Spectrometry (MS): The most direct evidence of N-oxide formation is an increase of 16 atomic mass units (amu) in the molecular ion peak, corresponding to the addition of one oxygen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the N-O bond causes a significant deshielding effect on the adjacent protons. In the ¹H-NMR spectrum, the signals for the methylene protons (–CH₂–) directly attached to the piperidine nitrogen will shift downfield compared to the parent Droperidol.[10] This provides unambiguous structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate any potential isomers. N-oxides are typically more polar than their parent amines, resulting in shorter retention times on reverse-phase columns.
Conclusion
The synthesis of Droperidol N-Oxide is a crucial step in the comprehensive study of Droperidol's metabolism and for the development of accurate analytical methods in pharmaceutical quality control. The oxidation of the parent drug using common reagents like hydrogen peroxide or m-CPBA provides a reliable and straightforward route to this important metabolite. The detailed protocol and characterization methods described herein offer a self-validating framework for researchers and drug development professionals to produce and confirm the identity of Droperidol N-Oxide with high confidence.
References
-
PubChem. (n.d.). Droperidol. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Deranged Physiology. (n.d.). Droperidol. Retrieved from [Link][6]
-
JoVE. (2023). Amines to Alkenes: Cope Elimination. Journal of Visualized Experiments. Retrieved from [Link][15]
-
Patsnap. (2024). What is the mechanism of Droperidol? Patsnap Synapse. Retrieved from [Link][3]
-
Pearson+. (n.d.). A tertiary amine reacts with hydrogen peroxide to form a tertiary... Study Prep. Retrieved from [Link][9]
-
PharmaCompass. (n.d.). Droperidol. Retrieved from [Link][17]
-
Thieme. (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved from [Link][7]
-
Cressman, W. A., Plostnieks, J., & Johnson, P. C. (1973). Absorption, metabolism and excretion of droperidol by human subjects following intramuscular and intravenous administration. Anesthesiology, 38(4), 363-9. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Table 2 Oxidation of tertiary amines to N-oxides with H₂O₂ catalyzed... Retrieved from [Link][19]
-
Semantic Scholar. (n.d.). Hydrogen peroxide oxidation of tertiary amines. Retrieved from [Link][8]
-
YouTube. (2025). Pharmacology of Droperidol. Retrieved from [Link][2]
-
Dr.Oracle. (2025). What is the mechanism of action of droperidol? Retrieved from [Link][5]
-
ResearchGate. (2025). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Retrieved from [Link][20]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link][11]
-
Fang, L., et al. (2015). Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS. European Journal of Drug Metabolism and Pharmacokinetics, 40(1), 111-4. Retrieved from [Link][4]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Retrieved from [Link][21]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link][12]
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
Poklis, A., & Jortani, S. A. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Pharmaceutical Sciences, 82(3), 330-3. Retrieved from [Link][14]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link][10]
-
Chodankar, R., & Mahajan, A. (2024). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link][22]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link][16]
Sources
- 1. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 4. Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Hydrogen peroxide oxidation of tertiary amines | Semantic Scholar [semanticscholar.org]
- 9. A tertiary amine reacts with hydrogen peroxide to form a tertiary... | Study Prep in Pearson+ [pearson.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Workup [chem.rochester.edu]
- 14. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Amines to Alkenes: Cope Elimination [jove.com]
- 16. ijsra.net [ijsra.net]
- 17. Droperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Absorption, metabolism and excretion of droperidol by human subjects following intramuscular and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
An In-Depth Technical Guide to the Discovery and Isolation of Droperidol Degradation Products
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies for identifying, isolating, and characterizing the degradation products of droperidol. By integrating established analytical principles with practical, field-proven insights, this document serves as a robust resource for ensuring drug stability, safety, and regulatory compliance.
Introduction: The Chemical Stability of Droperidol
Droperidol (C₂₂H₂₂FN₃O₂) is a butyrophenone derivative used as an antiemetic and antipsychotic agent.[1] Its chemical structure, featuring a fluorophenyl ketone, a tetrahydropyridine ring, and a benzimidazolinone moiety, presents several sites susceptible to chemical degradation.[2] Understanding the degradation pathways of droperidol is critical for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and ensuring patient safety by identifying potentially toxic impurities.[3] Environmental factors such as light, heat, moisture, and reactive oxygen species can compromise the integrity of the active pharmaceutical ingredient (API).[3]
This guide will delineate a systematic approach to elucidating these degradation pathways through forced degradation studies, followed by the application of advanced analytical techniques for the separation, isolation, and structural characterization of the resulting products.
Strategic Imperative: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products and developing stability-indicating analytical methods.[4] The objective is to accelerate the degradation of the drug substance in a controlled manner to generate the impurities that could form under long-term storage conditions.[5] A target degradation of 5-20% is generally considered optimal to ensure the formation of primary degradants without overly complex secondary degradation.[5]
Causality-Driven Experimental Design
The choice of stress conditions is dictated by the chemical structure of droperidol and the requirements of regulatory bodies like the International Council on Harmonisation (ICH).[6]
-
Hydrolysis: Droperidol's structure contains amide-like linkages within the benzimidazolinone ring system which could be susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation: The tertiary amine in the tetrahydropyridine ring is a prime target for oxidation, potentially leading to the formation of an N-oxide. The benzylic positions adjacent to the nitrogen atoms and the aromatic rings are also susceptible to oxidative processes.[3]
-
Photolysis: The aromatic rings and the ketone carbonyl group in droperidol are chromophores that can absorb UV light, potentially leading to photolytic degradation.[1]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[3]
The logical workflow for a forced degradation study is designed to systematically generate and analyze degradation products from each relevant stress condition.
Caption: Workflow for Droperidol Forced Degradation Studies.
Known Degradation Pathways of Droperidol
Acid-Catalyzed Hydrolysis
Under strong acidic conditions, droperidol undergoes hydrolysis at the C-N bond connecting the tetrahydropyridine ring to the benzimidazolinone moiety. This cleavage results in the formation of two primary degradation products.[7]
-
DP-A1: 4'-fluoro-4-(4-oxopiperidino)butyrophenone
-
DP-A2: 2-benzimidazolinone
Caption: Acid Hydrolysis Pathway of Droperidol.
Oxidative Degradation
The tertiary amine within the tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide (a known metabolic pathway for similar compounds). Additionally, aromatization of the tetrahydropyridine ring can occur, leading to a pyridinium species, which has been identified as "Droperidol EP Impurity C".[8]
-
DP-O1: Droperidol N-oxide (putative)
-
DP-O2: 1-[4-(4-Fluorophenyl)-4-oxo-butyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)pyridinium (Droperidol EP Impurity C)
The formation of DP-O2 represents a higher oxidation state and would be expected under more strenuous oxidative conditions.
Other Potential Pathways
-
Basic Hydrolysis: While specific products are not detailed in the available literature, basic conditions are also expected to promote hydrolysis, potentially leading to the same products as acid hydrolysis or other related compounds.[9]
-
Photodegradation: The butyrophenone moiety is a known chromophore that can undergo photochemical reactions. Potential pathways could involve cleavage of the bond between the carbonyl group and the propyl chain (Norrish Type I or II reactions) or other complex photorearrangements.
-
Thermal Degradation: In the solid state, thermal stress may induce degradation, although droperidol is relatively stable to dry heat compared to hydrolytic or oxidative stress.[10]
Analytical Methodologies for Discovery and Isolation
A multi-tiered analytical approach is required to separate, identify, and isolate droperidol's degradation products.
Tier 1: Stability-Indicating HPLC Method Development
The primary analytical tool is a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of resolving the parent drug from all process-related impurities and degradation products.[9]
Table 1: Example HPLC Method Parameters for Droperidol Stability Testing
| Parameter | Condition | Rationale |
| Column | C18 or Amide-functionalized bonded phase, 250 mm x 4.6 mm, 5 µm | C18 provides general-purpose reversed-phase retention. Amide columns can offer alternative selectivity for polar compounds.[9][11] |
| Mobile Phase A | 0.05 M Sodium Phosphate Monobasic, pH 4.5 | Buffering is crucial for reproducible retention of ionizable compounds like droperidol (pKa ~7.5).[9][10] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute analytes from the reversed-phase column. |
| Gradient | 40% B to 70% B over 20 minutes | A gradient elution is necessary to separate early-eluting polar degradants from the more retained parent drug and other non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 246 nm | This wavelength provides good sensitivity for both droperidol and its degradation products. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
Tier 2: LC-MS for Identification
Once chromatographic separation is achieved, hyphenation with mass spectrometry (MS) is employed for the rapid identification of degradation products.
-
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the stressed sample solutions with the initial mobile phase to an appropriate concentration (~10-20 µg/mL).
-
Chromatography: Utilize the developed stability-indicating HPLC method.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan (MS1): Acquire full scan data to determine the molecular weights of all eluting peaks.
-
Product Ion Scan (MS/MS): Perform fragmentation of the parent ions corresponding to the degradation products to obtain structural information. The fragmentation pattern of droperidol can serve as a reference for interpreting the spectra of its degradants.[10]
-
Tier 3: Isolation via Preparative HPLC
To obtain sufficient quantities of each degradation product for definitive structural elucidation (e.g., by NMR), isolation by preparative HPLC is necessary.
-
Experimental Protocol: Impurity Isolation
-
Method Transfer: Scale up the analytical HPLC method to a preparative column (e.g., 19 mm or 30 mm ID) with a corresponding increase in flow rate.
-
Sample Loading: Prepare a concentrated solution of the stressed sample mixture where the target impurity is most abundant.
-
Fraction Collection: Collect the eluent corresponding to the peak of the target impurity using a fraction collector triggered by the UV signal.
-
Purity Check: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Remove the mobile phase solvents from the purified fraction, typically via lyophilization or rotary evaporation, to yield the isolated solid impurity.
-
Tier 4: Definitive Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information.
-
Methodology:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a suite of NMR experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and build the molecular structure.
-
-
Compare the spectra of the degradation product with that of droperidol to identify structural changes.
-
Self-Validating Systems and Trustworthiness
The described workflow incorporates self-validating principles. The specificity of the HPLC method is demonstrated by its ability to separate the degradation products generated under multiple, diverse stress conditions. The mass balance analysis (comparing the decrease in the parent drug peak with the sum of the degradation product peaks) serves as a crucial check on the method's ability to detect all significant degradants.[5] The final structural confirmation by NMR validates the identifications made by LC-MS.
Conclusion
The discovery and isolation of droperidol degradation products is a systematic process that relies on a deep understanding of the molecule's chemistry and the strategic application of modern analytical techniques. By employing causality-driven forced degradation studies, developing a robust stability-indicating HPLC method, and utilizing powerful spectroscopic tools like MS and NMR, researchers can confidently identify degradation pathways and ensure the quality, stability, and safety of droperidol-containing drug products. This in-depth approach is not merely a procedural checklist but a dynamic, science-led investigation essential for successful drug development.
References
-
Trabelsi, H., Guettat, S., Bouzouita, K., & Safta, F. (2002). LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 453-462. [Link]
-
Trabelsi, H., Guettat, S., Bouzouita, K., & Safta, F. (2002). LC determination and degradation study of droperidol. ResearchGate. [Link]
-
(N/A). Chemical structure of haloperidol and its degradation products. ResearchGate. [Link]
-
(N/A). Chemical and physical degradations of solid pharmaceutical substances and stability (5). SlidePlayer. [Link]
-
(N/A). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Outsourcing. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
(N/A). 1H- and 13C-NMR spectra of impurity. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Impurity Profiling: A Review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1-9. [Link]
-
Sharma, S., & Singh, S. (2019). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences, 81(4), 645-654. [Link]
-
National Center for Biotechnology Information. (n.d.). Droperidol. PubChem. [Link]
-
(N/A). Droperidol. Wikipedia. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
(N/A). DROPERIDOL. precisionFDA. [Link]
-
Kumar, A., et al. (2012). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 2(4), 107-113. [Link]
-
(N/A). Fluoro Buterophenones: Haloperidol, Droperidol, Risperidone. Pharmaguideline. [Link]
-
(N/A). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
(N/A). Isolation by Preparative High-Performance Liquid Chromatography. Springer Link. [Link]
-
National Cancer Institute. (n.d.). Definition of droperidol. NCI Drug Dictionary. [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
(N/A). (A) Product ion spectrum and (B) proposed fragmentation scheme of haloperidol. ResearchGate. [Link]
-
Broecker, S., Herre, S., & Pragst, F. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 30(4), 547-625. [Link]
-
Ibáñez, M., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
-
Broecker, S., Herre, S., & Pragst, F. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 31(6), 626-665. [Link]
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9 Chemical and physical degradation 2018 [uchpel.vscht.cz]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Droperidol EP Impurity C (as Chloride) | LGC Standards [lgcstandards.com]
- 9. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of Droperidol N-Oxide
An In-Depth Technical Guide to the Physical and Chemical Properties of Droperidol N-Oxide
Authored by a Senior Application Scientist
Introduction: Droperidol N-Oxide is a significant metabolite and impurity of Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic agent.[1][2] Understanding the physical and chemical properties of this N-oxide is critical for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, stability studies, and quality control. The introduction of the N-oxide functionality to the tertiary amine of the tetrahydropyridine ring alters the molecule's polarity, reactivity, and analytical profile compared to the parent drug. This guide provides a comprehensive overview of Droperidol N-Oxide, synthesizing available data with fundamental chemical principles to offer field-proven insights.
Molecular Identity and Structure
Droperidol N-Oxide is formed through the metabolic N-oxidation of the tertiary amine in the piperidine ring of Droperidol.[1] This biotransformation is a common phase I metabolic pathway for many drugs containing tertiary amine groups.[3]
Chemical Identifiers
The following table summarizes the key identifiers for Droperidol N-Oxide.
| Property | Value | Source(s) |
| Chemical Name | 2H-Benzimidazol-2-one,1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-1-oxido-4-pyridinyl]-1,3-dihydro | |
| Synonym(s) | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide | |
| CAS Number | 466118-75-2 | [4][5] |
| Molecular Formula | C₂₂H₂₂FN₃O₃ | [4][5] |
| Molecular Weight | 395.43 g/mol |
Chemical Structure
The structure of Droperidol N-Oxide incorporates a highly polar, dative N⁺–O⁻ bond in the tetrahydropyridine ring, which is the primary structural difference from its parent compound, Droperidol.[6]
Caption: Chemical structure of Droperidol N-Oxide.
Metabolic Formation
Droperidol undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme system (CYP3A4).[7][8] One of the identified phase I metabolic reactions is N-oxidation, which produces Droperidol N-Oxide.[1] This process is a detoxification pathway that increases the polarity of the drug, facilitating its excretion.
Caption: Metabolic pathway of Droperidol to Droperidol N-Oxide.
Physical Properties
While specific experimental data for Droperidol N-Oxide is not widely published, its physical properties can be inferred from the general characteristics of amine N-oxides.[9] The N⁺–O⁻ bond significantly increases the molecule's dipole moment and polarity compared to the parent tertiary amine.
| Property | Droperidol (Parent) | Droperidol N-Oxide (Metabolite) | Justification / Insight |
| Molecular Formula | C₂₂H₂₂FN₃O₂[10][11] | C₂₂H₂₂FN₃O₃ | Addition of one oxygen atom. |
| Molecular Weight | 379.43 g/mol [11] | 395.43 g/mol | Corresponds to the addition of one oxygen atom. |
| Solubility | Practically insoluble in water.[8] Soluble in chloroform.[10] | Expected to have higher aqueous solubility. | The polar N⁺–O⁻ group increases hydrophilicity and potential for hydrogen bonding with water.[9] |
| pKa | 7.46[8] | Expected to be lower than the parent amine. | The N-oxide is a weaker base than the corresponding tertiary amine. |
| LogP | 3.5[10] | Expected to be lower than the parent amine. | Increased polarity leads to a lower octanol-water partition coefficient. |
| Appearance | Not specified for N-Oxide. | Not specified in literature. | Generally, N-oxides are crystalline solids. |
| Melting Point | 144-148 °C[10] | Not specified in literature. | Likely different from the parent drug due to changes in crystal lattice energy from increased polarity. |
Chemical Properties and Stability
Stability: Droperidol itself is sensitive to light, air, and heat.[10] N-oxides can be susceptible to reduction back to the parent amine, especially in the presence of reducing agents or certain enzymatic systems.[12] The stability of Droperidol N-Oxide in solution would likely be pH-dependent. Under acidic conditions, it would exist as the protonated form. When heated to decomposition, the parent compound emits toxic fumes of fluoride and nitrogen oxides; similar behavior can be expected for the N-oxide.[10]
Reactivity: The N-oxide group can be deoxygenated. This reactivity is crucial in certain biological contexts and can be a consideration during analytical sample preparation.[9]
Spectroscopic Characterization
The unambiguous identification of Droperidol N-Oxide relies on modern spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected characteristics based on general principles are described below.
-
Infrared (IR) Spectroscopy: A key feature in the IR spectrum of an N-oxide is the characteristic N⁺–O⁻ bond vibration. This band is typically strong and appears in the range of 930-970 cm⁻¹.[9][12] Its presence would be a definitive indicator of the N-oxide functionality when comparing the spectrum to that of Droperidol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the electronegative oxygen atom on the nitrogen causes a deshielding effect on adjacent protons and carbons. In the ¹H and ¹³C NMR spectra, this results in a downfield shift (higher ppm) of the signals for the methyl, methylene, or methine groups neighboring the N-oxide compared to their positions in the Droperidol spectrum.[6][9]
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the exact mass of C₂₂H₂₃FN₃O₃⁺. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Fragmentation of the N-oxide may involve a characteristic loss of an oxygen atom (16 Da) or hydroxyl radical (17 Da), which helps differentiate it from other isomers.[1][3]
Synthesis and Analysis
General Synthetic Approach
As a reference standard, Droperidol N-Oxide is typically prepared via the controlled oxidation of Droperidol. A common and straightforward method for synthesizing N-oxides from tertiary amines involves the use of peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[9][13]
Caption: General workflow for the synthesis of Droperidol N-Oxide.
Analytical Methodology
The analysis of Droperidol N-Oxide, particularly at trace levels in biological matrices or as an impurity in the drug product, requires a highly sensitive and selective method. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application.[14]
Step-by-Step Experimental Protocol (Conceptual):
-
Sample Preparation:
-
Objective: To extract the analyte from the matrix (e.g., plasma, drug formulation) and remove interferences.
-
Protocol:
-
For a solid sample, accurately weigh and dissolve it in a suitable solvent like methanol or acetonitrile.
-
For a liquid matrix, perform a protein precipitation (e.g., with acetonitrile) or a liquid-liquid extraction.
-
A solid-phase extraction (SPE) step using a strong cation exchange (SCX) cartridge can be employed for cleanup and concentration.[14]
-
Centrifuge the sample to remove particulates.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
-
UHPLC-MS/MS Conditions:
-
Objective: To achieve chromatographic separation from Droperidol and other related substances, followed by sensitive detection.
-
Protocol:
-
UHPLC Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm), is suitable for separating polar and non-polar compounds.[14]
-
Mobile Phase: A gradient elution using:
-
(A) Water with 0.1% formic acid
-
(B) Methanol or Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detection: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
-
MRM Transition (Hypothetical): Monitor the transition from the protonated parent ion (m/z 396.2) to one or more specific product ions.
-
-
-
Caption: A typical analytical workflow for Droperidol N-Oxide.
Conclusion
Droperidol N-Oxide, as a primary metabolite and potential impurity of Droperidol, possesses distinct physical and chemical properties driven by its polar N-oxide group. While specific experimental data remains limited in public literature, a strong understanding can be built from the established chemistry of N-oxides and analytical data for related compounds. Its increased polarity affects solubility, chromatographic behavior, and metabolic fate. Characterization relies on advanced spectroscopic methods, with UHPLC-MS/MS being the definitive tool for its trace-level quantification. This guide provides the foundational knowledge and practical frameworks necessary for researchers to effectively synthesize, analyze, and understand the role of Droperidol N-Oxide in drug development and metabolism studies.
References
-
Veeprho. (n.d.). Droperidol Impurities and Related Compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Droperidol?. Retrieved from [Link]
-
Fang, L., Lin, C. X., Zhu, Z. W., Zhao, L. S., & Zhang, S. Y. (2015). Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS. European Journal of Drug Metabolism and Pharmacokinetics, 40(1), 111–114. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Droperidol-impurities. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Droperidol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Droperidol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Droperidol. Retrieved from [Link]
-
SynZeal. (n.d.). Droperidol Impurities. Retrieved from [Link]
-
BioOrganics. (n.d.). Droperidol N-Oxide. Retrieved from [Link]
-
BioOrganics. (n.d.). Droperidol : Metabolites. Retrieved from [Link]
-
precisionFDA. (n.d.). DROPERIDOL. Retrieved from [Link]
-
McCluskey, S. V., et al. (2015). Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 19(4), 340-342. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Haloperidol N-Oxide. PubChem Compound Database. Retrieved from [Link]
-
Adamska, K., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(10), 4087. Retrieved from [Link]
-
Ziegler, S., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(23), 17089–17112. Retrieved from [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]
-
ResearchGate. (2015). Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. Retrieved from [Link]
-
PubMed. (2019). Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units. Retrieved from [Link]
-
Ziegler, S., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(11), 17089-17112. Retrieved from [Link]
-
PubMed. (1991). Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Droperidol. NIST Chemistry WebBook. Retrieved from [Link]
-
Poklis, A., et al. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Pharmaceutical Sciences, 82(3), 330-333. Retrieved from [Link]
-
Anesthesia Progress. (2020). The Surprising Re-emergence of Droperidol. Retrieved from [Link]
-
Journal of Acute Medicine. (2020). Evidence-based review and appraisal of the use of droperidol in the emergency department. Retrieved from [Link]
- Google Patents. (1999). WO1999040900A1 - Droperidol compositions and method for using same.
-
International Journal of Pharmaceutical Enquiry. (2021). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Retrieved from [Link]
-
Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]
-
PubMed. (2012). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Tadalafil. Retrieved from [Link]
-
DailyMed. (n.d.). Label: HYDROXYZINE PAMOATE capsule. Retrieved from [Link]
Sources
- 1. Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Droperidol - Wikipedia [en.wikipedia.org]
- 3. Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioOrganics [bioorganics.biz]
- 5. BioOrganics [bioorganics.biz]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Formation, Analysis, and Control of Droperidol Impurities
Introduction: The Imperative of Purity in Droperidol Manufacturing
Droperidol is a potent antidopaminergic agent, classified as a butyrophenone, with significant applications as an antiemetic and antipsychotic.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities—any component that is not the active pharmaceutical ingredient (API)—can arise from the manufacturing process, degradation, or storage and may impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[3][4]
This guide provides a comprehensive technical overview of a key impurity associated with Droperidol. A notable point of clarification is required regarding "Droperidol Impurity D." According to the European Pharmacopoeia (EP), the designated chemical name for Impurity D is (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, also known as Droperidol N-Oxide.[5][6][7] This is a critical degradation product, formed through oxidation. This guide will therefore focus on the formation, analysis, and control of this specific N-oxide impurity as a representative and critical case study in ensuring the quality of Droperidol.
Part 1: Chemical Identity of Key Compounds
A thorough understanding of the molecular structures involved is fundamental. The synthesis of Droperidol and the formation of its N-oxide impurity involve several key molecules.
Table 1: Structures and Chemical Information of Droperidol and Related Substances
| Compound Name | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Droperidol | 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | C₂₂H₂₂FN₃O₂ | 379.435 | |
| Intermediate A | ![]() | 1-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | C₁₂H₁₃N₃O | 215.3 |
| Intermediate B | 4-Chloro-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₀ClFO | 200.64 | |
| This compound (N-Oxide) | ![]() | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide | C₂₂H₂₂FN₃O₃ | 395.4 |
Part 2: The Genesis of Impurity D: Synthesis and Degradation Pathways
The formation of impurities is intimately linked to the manufacturing process.[8] Droperidol is typically synthesized via the alkylation of 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone (Intermediate A) with 4-chloro-4'-fluorobutyrophenone (Intermediate B).[9] While this primary reaction yields the desired API, side reactions and subsequent degradation can produce impurities.
Primary Synthesis of Droperidol
The core reaction involves a nucleophilic substitution where the secondary amine of the tetrahydropyridine ring in Intermediate A attacks the electrophilic carbon of the chlorobutyrophenone (Intermediate B).
Caption: Oxidative pathway leading to the formation of this compound.
Part 3: Analytical Strategy for Impurity Profiling
A robust, validated analytical method is essential for detecting, quantifying, and controlling impurities. [2]High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity. [10]
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a self-validating system designed for the separation of Droperidol from its N-oxide impurity and other related substances. The choice of a C18 column provides excellent hydrophobic retention, while the gradient elution ensures adequate separation of compounds with different polarities.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Droperidol and the detection of Impurity D.
Materials and Reagents:
-
Droperidol Reference Standard (CRS) [11]* this compound (N-Oxide) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector. (e.g., Agilent, Waters) [12]* Analytical Balance
-
pH Meter
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the analytes. |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 4.0 | Buffering agent to control ionization and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient Elution | Time (min) | % B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes. |
| Detection Wavelength | 254 nm | A common wavelength where both Droperidol and related structures absorb UV light. [12] |
| Injection Volume | 10 µL |
Methodology:
-
Buffer Preparation: Accurately weigh and dissolve potassium phosphate monobasic in water to make a 0.02 M solution. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Preparation: Prepare a stock solution of Droperidol CRS at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Prepare a corresponding stock solution of Impurity D CRS. Create working standards at appropriate concentrations for linearity and quantification.
-
Sample Preparation: Accurately weigh and dissolve the Droperidol API sample in the diluent to achieve a target concentration of 1.0 mg/mL.
-
System Suitability: Inject a standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%.
-
Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of Impurity D in the sample using the peak area response relative to the reference standard.
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. kmpharma.in [kmpharma.in]
- 8. rapsprod.blob.core.windows.net [rapsprod.blob.core.windows.net]
- 9. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. Detailed view [crs.edqm.eu]
- 12. pharmacreations.com [pharmacreations.com]
An In-Depth Technical Guide to the Origin of Impurities in Droperidol Synthesis
Introduction: The Imperative of Purity in Droperidol Manufacturing
Droperidol is a butyrophenone derivative renowned for its potent antiemetic and antipsychotic properties.[1] Discovered by Janssen Pharmaceutica in 1961, it functions primarily as a dopamine D2 receptor antagonist.[1][2] Its clinical application in preventing postoperative nausea and vomiting and in sedation demands the highest standards of purity.[3] The presence of impurities, even in trace amounts, can impact the drug's safety, efficacy, and stability, posing a risk to patient health.[4][5]
This technical guide provides a comprehensive analysis of the origins of impurities in the synthesis of Droperidol. We will dissect its common synthetic pathways, elucidate the formation mechanisms of known and potential impurities, detail robust analytical methodologies for their detection, and outline strategic approaches for their control, grounded in regulatory expectations. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of this vital pharmaceutical agent.
Chapter 1: The Synthetic Blueprint of Droperidol
Understanding the synthetic route is fundamental to predicting and controlling potential impurities. The most common synthesis of Droperidol is a multi-step process culminating in the alkylation of a key benzimidazolone intermediate.
The synthesis can be logically divided into two main stages:
-
Formation of the Core Intermediate: Synthesis of 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one (TBP).
-
Final Alkylation: Coupling of TBP with the butyrophenone side chain.
A widely referenced four-step synthesis proceeds as follows[6]:
-
Condensation: Reaction of 1-benzyl-3-carbethoxypiperidin-4-one with o-phenylenediamine to form a 1,5-benzodiazepine derivative.
-
Rearrangement: Acid-catalyzed rearrangement of the benzodiazepine intermediate to form the N-benzylated precursor, 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-2-benzimidazolone.
-
Debenzylation: Removal of the benzyl protecting group via catalytic hydrogenation to yield the key intermediate, TBP.
-
N-Alkylation: Reaction of TBP with 4-chloro-4'-fluorobutyrophenone to produce the final Droperidol active pharmaceutical ingredient (API).[6][7]
Chapter 2: Classification of Droperidol Impurities
Impurities in Droperidol can be categorized based on their origin, as outlined by the International Council for Harmonisation (ICH) guidelines.
-
Organic Impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Products: Formed by the chemical decomposition of the Droperidol molecule over time or under stress conditions (e.g., light, heat, hydrolysis, oxidation).[3]
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts (e.g., palladium from the debenzylation step), heavy metals, or other inorganic salts.[4]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[3]
The European Pharmacopoeia (EP) lists several specified impurities for Droperidol. Understanding their structure is the first step in tracing their origin.
| Impurity Name | Structure / Chemical Name | CAS Number | Probable Classification |
| Droperidol EP Impurity A | 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (TBP) | 2147-83-3 | Intermediate[3][8] |
| Droperidol EP Impurity B | Structure not readily available; often a positional isomer. | 1026015-45-1 | Byproduct |
| Droperidol EP Impurity C | 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)pyridinium chloride | 60373-76-4 | Degradation/Byproduct[8][9] |
| Droperidol EP Impurity D | 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one N-oxide | 466118-75-2 | Degradation (Oxidative)[8] |
| Droperidol EP Impurity E | 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one | 1346604-17-8 | Byproduct (Dimer)[10] |
Chapter 3: Genesis of Synthesis-Related Impurities
A meticulous examination of each reaction step reveals the potential pathways for impurity formation.
Impurities from Starting Materials and Intermediates
-
Droperidol EP Impurity A (TBP): The most straightforward process-related impurity is the unreacted key intermediate, TBP.[8] Its presence in the final API is a direct result of an incomplete or inefficient N-alkylation reaction in the final step. Control of stoichiometry, reaction time, and temperature is critical to drive this reaction to completion.
Byproducts from Side Reactions
-
Over-alkylation/Dimerization (Potential origin of Impurity E): The alkylating agent, 4-chloro-4'-fluorobutyrophenone, is reactive. Under certain conditions, side reactions can occur. For instance, a dimeric impurity like EP Impurity E could potentially form if the fluorophenyl ring of the alkylating agent is susceptible to nucleophilic substitution by another TBP molecule, or through other complex condensation pathways.[10] Controlling the reaction conditions and using a pure alkylating agent are key preventative measures.
-
Aromatization (Proposed origin of Impurity C): The tetrahydropyridine ring in Droperidol is susceptible to oxidation, leading to the formation of a more stable aromatic pyridinium salt, which is the structure of Impurity C.[8][9] This can occur due to trace oxidants present during the synthesis or workup, or as a degradation process. The use of antioxidants or inert atmospheres during processing can mitigate its formation.
Potential Genotoxic Impurities
A critical aspect of impurity analysis is the assessment of genotoxic potential. Reagents used in synthesis are often highly reactive and may themselves be genotoxic or lead to the formation of genotoxic impurities.[11]
-
Alkylating Agents: The starting material 4-chloro-4'-fluorobutyrophenone is an alkyl halide, a class of compounds that can act as alkylating agents and are often considered a "structural alert" for genotoxicity.[12][13] Any unreacted excess of this starting material must be effectively removed during purification to a level below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[14]
-
Catalyst Residues: The debenzylation step uses a palladium (Pd) catalyst.[6] Palladium is an elemental impurity that must be controlled according to the limits set in ICH Q3D and USP <232>.[15] Inefficient removal can lead to its presence in the final API.
Chapter 4: Degradation Pathway Analysis
Droperidol is susceptible to degradation under stress conditions, leading to a loss of potency and the formation of potentially harmful degradants.[3] Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[16][17]
-
Hydrolytic Degradation: Studies have shown that Droperidol degrades in both acidic and basic media.[18] The benzimidazolone ring and the ketone moiety are potential sites for hydrolysis, although the molecule is relatively stable.
-
Oxidative Degradation: Droperidol is sensitive to oxidation, particularly with agents like hydrogen peroxide.[18] The tertiary amine in the piperidine ring is a primary target for oxidation, leading to the formation of N-oxides, such as Droperidol EP Impurity D .[8] The tetrahydropyridine ring can also be oxidized to the pyridinium species, forming Impurity C .
-
Photodegradation: As a compound with multiple aromatic rings, Droperidol should be protected from light.[19] Photolytic stress can induce complex degradation pathways, including oxidation and bond cleavage.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. The stability of the API and its formulated product must be evaluated under accelerated thermal conditions as per ICH Q1A guidelines.
Chapter 5: Analytical Methodologies for Impurity Profiling
A robust, validated, stability-indicating analytical method is the cornerstone of any impurity control strategy.[5] High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.[20]
Representative Stability-Indicating HPLC Method
The following protocol is a synthesized example based on published methods and pharmacopeial requirements, designed to separate Droperidol from its key impurities.[19][21][22]
Experimental Protocol: HPLC Analysis of Droperidol and Related Substances
-
Chromatographic System:
-
Reagents and Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 40 60 25.0 40 60 25.1 70 30 | 30.0 | 70 | 30 |
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of USP Droperidol RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
Test Solution: Accurately weigh about 10 mg of Droperidol API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
-
System Suitability:
-
Inject a system suitability solution containing Droperidol and a known impurity (e.g., Impurity A or C).
-
Resolution: The resolution between the Droperidol peak and the nearest eluting impurity must be ≥ 2.0.[24]
-
Tailing Factor: The tailing factor for the Droperidol peak must be ≤ 2.0.[19]
-
Precision: The relative standard deviation (RSD) for six replicate injections of the Standard Solution must be ≤ 2.0%.
-
-
Procedure:
-
Inject the Diluent (as a blank), followed by the Standard Solution and the Test Solution.
-
Identify impurity peaks in the Test Solution chromatogram based on their relative retention times.
-
Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.
-
Forced Degradation Study Protocol
This protocol provides a framework for intentionally degrading the drug substance to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation.[16][25]
Experimental Protocol: Forced Degradation of Droperidol
-
Sample Preparation: Prepare a stock solution of Droperidol at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60 °C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH. Dilute with diluent for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 mL of 0.1 N HCl. Dilute with diluent for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 2 hours, protected from light.
-
Dilute with diluent for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80 °C for 24 hours.
-
Dissolve the stressed solid in diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Dissolve the stressed solid in diluent for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Confirm peak purity of the main Droperidol peak in all stressed samples using a PDA detector to ensure no co-eluting degradants.
-
Chapter 6: Regulatory Landscape and Control Strategies
Controlling impurities is a regulatory mandate. A comprehensive control strategy integrates process understanding with rigorous analytical testing.[26][27]
Pharmacopeial Limits
Pharmacopeias provide the minimum quality standards.
| Pharmacopeia | Impurity Specification | Limit |
| USP | Chromatographic Purity (Total Impurities) | Not More Than 2.0%[19] |
| EP | Impurity A | (Limit set in product-specific monograph) |
| EP | Impurities C, D, E | (Limit set in product-specific monograph) |
| EP | Any other Unspecified Impurity | (Limit set in product-specific monograph) |
| EP | Total Impurities | (Limit set in product-specific monograph) |
A Proactive Control Strategy
An effective strategy is proactive, not reactive. It involves controlling impurities at their point of origin.
-
Control of Starting Materials: Source high-purity starting materials (o-phenylenediamine, 4-chloro-4'-fluorobutyrophenone, etc.) with well-defined impurity profiles.[4]
-
Process Optimization: Optimize reaction conditions (temperature, pressure, reaction time, stoichiometry) for each step to maximize the yield of the desired product and minimize side reactions.[20]
-
Purge Factor Analysis: Demonstrate the capacity of downstream purification steps (e.g., crystallization, chromatography) to remove specific impurities formed in earlier steps.
-
In-Process Controls (IPCs): Implement IPCs at critical steps to ensure reactions are complete (e.g., monitoring the disappearance of Impurity A in the final step) before proceeding.
-
Final Specification: Set stringent, justified specifications for known, unknown, and total impurities in the final API based on toxicological data and batch history.
Conclusion
The control of impurities in Droperidol is a complex but manageable challenge that requires a deep understanding of its synthetic and degradation chemistry. By systematically analyzing each stage of the manufacturing process, from raw materials to the final API, potential impurities can be identified and their formation mechanisms understood. The implementation of robust, validated analytical methods is crucial for monitoring and quantifying these impurities. Ultimately, a proactive control strategy, integrating process optimization with rigorous analytical oversight, is the most effective approach to consistently produce high-purity Droperidol, ensuring its safety and efficacy for patients.
References
-
GPATINDIA. (2020, May 19). DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Wikipedia. (n.d.). Droperidol. Retrieved January 16, 2026, from [Link]
-
Selbach, S., Diederich, W. E., Fett, S., Fründ, D., Koch, T., & Eberhart, L. H. (2011). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Clinical Pharmacy and Therapeutics, 36(2), 161-165. [Link]
-
Nallagundla, S., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 322-326. [Link]
-
Fang, L., Lin, C. X., Zhu, Z. W., Zhao, L. S., & Zhang, S. Y. (2015). Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS. European journal of drug metabolism and pharmacokinetics, 40(1), 111–114. [Link]
-
Career Henan Chemical Co. (n.d.). 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one. Retrieved January 16, 2026, from [Link]
-
Veeprho. (n.d.). Droperidol Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Droperidol Injection. USP29-NF24. [Link]
-
Wikimedia Commons. (2022, October 31). File:Droperidol synthesis.svg. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Droperidol?[Link]
-
ResearchGate. (n.d.). LC determination and degradation study of droperidol. Retrieved January 16, 2026, from [Link]
-
PubMed. (2002). LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 453-462. [Link]
- Google Patents. (n.d.).
-
Pharma Times. (2025, April 28). Strategies for Managing API Impurities in Drug Development. [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
-
Taylor & Francis Online. (2005). The Haloperidol Story. Journal of the History of the Neurosciences, 14(1), 1-13. [Link]
-
Regis Technologies. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
-
DrugBank. (n.d.). Janssen Brand of Droperidol. Retrieved January 16, 2026, from [Link]
-
International Journal of Pharmaceutical and Engineering Research. (2021). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. 55(3), 165. [Link]
-
Korea Institute of Science and Technology Information. (n.d.). Stability‐indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Droperidol. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dihydro-1-(1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl)-2H-benzimidazol-2-one. Retrieved January 16, 2026, from [Link]
-
Pharmaspecialists. (2025, April 2). How To Control Impurities In Pharmaceuticals. [Link]
-
Pediatric Oncall. (n.d.). Droperidol. Retrieved January 16, 2026, from [Link]
-
W.R. Grace & Co. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
-
SynZeal. (n.d.). Droperidol EP Impurity E. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). On the Formation of Droperidol Solvates: Characterization of Structure and Properties. Retrieved January 16, 2026, from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubChem. (n.d.). 1,3-dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Droperidol-impurities. Retrieved January 16, 2026, from [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 16, 2026, from [Link]
-
PubMed. (2009). Overview of genotoxic impurities in pharmaceutical development. Regulatory Toxicology and Pharmacology, 55(3), 299-311. [Link]
-
Pharmaceutical Technology. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. [Link]
-
KM Pharma Solution Private Limited. (n.d.). Droperidol EP Impurity C (Chloride). Retrieved January 16, 2026, from [Link]
-
SciSpace. (2012, February 10). Genotoxic Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). (PDF) Genotoxic Impurities in Pharmaceuticals. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved January 16, 2026, from [Link]
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. kmpharma.in [kmpharma.in]
- 10. Droperidol EP Impurity E | 1346604-17-8 | SynZeal [synzeal.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usp.org [usp.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sgs.com [sgs.com]
- 18. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacopeia.cn [pharmacopeia.cn]
- 20. pharmatimesofficial.com [pharmatimesofficial.com]
- 21. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpcbs.com [ijpcbs.com]
- 24. archives.ijper.org [archives.ijper.org]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
Methodological & Application
A Stability-Indicating HPLC Method for the Determination of Droperidol Impurity D in Pharmaceutical Preparations
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Droperidol Impurity D (Droperidol N-Oxide). The control of this and other related substances is critical for ensuring the safety and efficacy of Droperidol, an antiemetic and antipsychotic agent.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method principles to detailed execution and system suitability requirements. The method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring specificity and sensitivity for Impurity D in the presence of the active pharmaceutical ingredient (API) and other potential degradation products.
Introduction and Scientific Rationale
Droperidol is a butyrophenone derivative used for its neuroleptic and antiemetic properties. During its synthesis and storage, or upon exposure to oxidative conditions, impurities can form.[1] One such critical process-related impurity and potential degradant is this compound. The European Pharmacopoeia (EP) identifies this specific impurity as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, commonly known as Droperidol N-Oxide.[2][3][4][5] Regulatory bodies mandate strict control over such impurities to ensure patient safety.
The development of a stability-indicating analytical method is paramount. Such methods must be able to separate the API from its impurities and degradation products, demonstrating the method's specificity.[6] This application note describes an HPLC method developed based on established chromatographic principles for separating structurally similar pharmaceutical compounds.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected for its versatility and proven efficacy in separating compounds of moderate polarity like Droperidol and its N-oxide impurity. The non-polar stationary phase interacts with the analytes, and their elution is controlled by a polar mobile phase.
-
Gradient Elution: A gradient elution is employed to ensure adequate resolution of early-eluting polar impurities while enabling the timely elution of the more retained Droperidol API. This approach provides higher peak capacity and sensitivity compared to isocratic methods for complex samples.[6]
-
Acidified Mobile Phase: Droperidol is a basic compound. An acidic mobile phase (pH ~3.0) ensures the consistent protonation of the tertiary amine in the piperidine ring. This minimizes peak tailing and provides sharp, symmetrical peaks, which are essential for accurate quantification.
-
UV Detection: Droperidol and its impurities contain chromophores, making UV detection a suitable and robust choice. Based on pharmacopoeial methods and the UV spectra of related compounds, a detection wavelength of 245 nm is selected to provide adequate sensitivity for both the API and Impurity D.[2]
Analytical Workflow Overview
The following diagram illustrates the complete workflow from sample preparation to final result calculation, ensuring a systematic and reproducible analytical process.
Caption: Workflow from preparation to reporting.
Materials, Reagents, and Equipment
-
Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials.
-
0.45 µm membrane filters.
-
-
Chemicals:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid (H₃PO₄), analytical grade.
-
Water (HPLC grade or Milli-Q).
-
-
Reference Standards:
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity and ease of setup.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 26.0 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Detailed Experimental Protocols
Solution Preparation
-
Mobile Phase A (Buffer):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
-
This compound Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
-
Working Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This concentration represents 0.1% of a 1.0 mg/mL sample concentration.
-
-
Sample Solution (for Drug Substance, approx. 1.0 mg/mL):
-
Accurately weigh about 50 mg of Droperidol sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve completely.
-
Allow the solution to cool to room temperature, dilute to volume with the diluent, and mix.
-
Filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
-
Resolution Solution:
-
Prepare a solution containing approximately 1.0 mg/mL of Droperidol RS and 10 µg/mL of this compound RS in the diluent. This solution is critical for verifying the separation capability of the method.
-
System Suitability Testing (SST) - A Self-Validating System
Before sample analysis, the chromatographic system's performance must be verified. This ensures the trustworthiness of the results generated.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention times of interest.
-
Inject the Resolution Solution once.
-
Inject the Working Standard Solution five times.
| SST Parameter | Acceptance Criteria |
| Resolution | The resolution between the Droperidol and Impurity D peaks must be ≥ 2.0 . |
| Tailing Factor (Asymmetry) | The tailing factor for the Impurity D peak in the standard solution must be ≤ 2.0 . |
| Precision (%RSD) | The relative standard deviation (%RSD) of the peak areas from five replicate injections of the Working Standard Solution must be ≤ 5.0% . |
| Relative Retention Time (RRT) | Impurity D should have an RRT of approximately 1.2 relative to the Droperidol peak.[2] |
Analysis Procedure
-
Once system suitability is confirmed, proceed with the analysis.
-
Inject the prepared Sample Solutions in duplicate.
-
Inject the Working Standard Solution after every 6-10 sample injections to monitor system consistency.
Calculation of Impurity Content
The percentage of this compound in the sample is calculated using the external standard method with the following formula:
% Impurity D = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of Impurity D in the sample chromatogram.
-
Area_Standard: Average peak area of Impurity D from the bracketing standard injections.
-
Conc_Standard: Concentration of Impurity D in the Working Standard Solution (in mg/mL).
-
Conc_Sample: Concentration of the Droperidol sample in the Sample Solution (in mg/mL).
Method Validation Principles
To be considered reliable, this method must undergo validation according to International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters include:
-
Specificity: Demonstrated by the separation of the impurity from the main peak and any other related substances. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to show that degradation products do not interfere with the quantification of Impurity D.[8]
-
Linearity: Assessed at a minimum of five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by spiking the sample matrix with known amounts of Impurity D at different levels (e.g., LOQ, 100%, and 150% of the specification limit) and measuring the recovery.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Conclusion
The HPLC method described provides a specific, sensitive, and reliable protocol for the determination of this compound. The detailed steps for solution preparation, system suitability, and analysis establish a robust framework for quality control and stability testing of Droperidol drug substance and product. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results on a day-to-day basis.
References
-
Abdel-Hay, M. H., Gazy, A. A., Shaalan, R. A., & El-Ragehy, N. A. (2008). LC determination and degradation study of droperidol. Journal of AOAC International, 91(4), 758-764. [Link]
-
ResearchGate. (n.d.). LC determination and degradation study of droperidol. Retrieved from [Link]
-
Selbach, S., Diederich, W. E., Fett, S., Fründ, D., Koch, T., & Eberhart, L. H. (2011). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Clinical Pharmacy and Therapeutics, 36(2), 161-165. [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Droperidol. USP29-NF24. Retrieved from [Link]
-
Scribd. (n.d.). Droperidol Analysis in European Pharmacopoeia. Retrieved from [Link]
-
SynZeal. (n.d.). Droperidol EP Impurity D. Retrieved from [Link]
-
Nallagundla, S., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 322-326. [Link]
-
Veeprho. (n.d.). Droperidol Impurities and Related Compound. Retrieved from [Link]
-
Trungtamthuoc.com. (n.d.). Droperidol Injection USP 2025. Retrieved from [Link]
-
Cleanchem. (n.d.). Droperidol EP Impurity D. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Droperidol EP Impurity D. Retrieved from [Link]
-
Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-27. [Link]
-
Lee, H. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 853-859. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. scribd.com [scribd.com]
- 3. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ドロペリドール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Use of Droperidol Impurity D as a Reference Standard
Abstract
This comprehensive application note provides a detailed protocol for the utilization of Droperidol Impurity D as a reference standard in the quality control of Droperidol active pharmaceutical ingredient (API) and finished drug products. The protocol outlines the requisite materials, instrumentation, and a step-by-step high-performance liquid chromatography (HPLC) method for the identification and quantification of this compound. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies described herein are grounded in established principles from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), ensuring analytical rigor and regulatory compliance.
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[1] Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic agent, can develop various impurities during its synthesis and storage.[1] this compound, chemically known as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, is a specified impurity in the European Pharmacopoeia monograph for Droperidol.[2]
The use of highly characterized reference standards is fundamental for the accurate identification and quantification of such impurities.[3] This application note details a robust protocol for the use of this compound as a reference standard, enabling precise and reproducible analytical testing.
This compound Reference Standard: Characterization and Handling
A thorough understanding of the reference standard's properties is essential for its correct application.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide |
| Synonyms | Droperidol N-Oxide |
| CAS Number | 466118-75-2 |
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.4 g/mol |
Source: SynZeal Research Pvt. Ltd.
Receipt, Storage, and Handling of the Reference Standard
Proper handling and storage are critical to maintain the integrity and stability of the reference standard.
-
Receipt: Upon receipt, visually inspect the container for any damage. Verify that the certificate of analysis (CoA) corresponds to the received lot.
-
Storage: Store the this compound reference standard in its original, tightly sealed container, protected from light and moisture. Unless otherwise specified on the CoA, store at a controlled room temperature or as recommended by the supplier.
-
Handling: Before use, allow the container to reach ambient laboratory temperature to prevent condensation. Use a calibrated analytical balance for weighing and handle the material in a well-ventilated area or a fume hood. Avoid cross-contamination by using clean, dedicated spatulas and weighing boats.
Analytical Methodology: Quantification of this compound by HPLC
This section provides a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. This method is based on principles outlined in the European Pharmacopoeia for related substances testing of Droperidol.[2]
Materials and Reagents
-
This compound Reference Standard
-
Droperidol API or Drug Product for testing
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | Phosphate Buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
Note: The gradient elution profile should be optimized to achieve adequate separation between Droperidol, Impurity D, and other potential impurities. A good starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over a sufficient run time.
Preparation of Solutions
-
Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 25 mM solution. Adjust the pH to 4.0 with orthophosphoric acid.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (RSSS): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 100 µg/mL.
-
Reference Standard Working Solution (RSWS): Dilute 1.0 mL of the RSSS to 100 mL with diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration represents a 0.1% impurity level relative to a 1 mg/mL sample solution.
-
Test Solution: Accurately weigh approximately 50 mg of Droperidol API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 1 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance.
-
Inject the diluent as a blank to ensure no interfering peaks are present at the retention times of Droperidol and Impurity D.
-
Inject the RSWS five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
Analytical Procedure
-
Inject the Test Solution into the chromatograph.
-
Record the chromatogram for a sufficient time to elute all relevant peaks (typically at least twice the retention time of the main Droperidol peak).
-
Identify the this compound peak in the chromatogram of the Test Solution by comparing its retention time with that of the peak in the chromatogram of the RSWS. The European Pharmacopoeia indicates a relative retention time of approximately 1.2 for Impurity D with respect to Droperidol.[2]
Calculation and Acceptance Criteria
Calculate the percentage of this compound in the Droperidol sample using the following formula:
% Impurity D = (AreaImpurity D in Test / AreaImpurity D in RSWS) x (ConcRSWS / ConcTest) x PurityRS x 100
Where:
-
AreaImpurity D in Test is the peak area of Impurity D in the Test Solution chromatogram.
-
AreaImpurity D in RSWS is the average peak area of Impurity D in the RSWS chromatograms.
-
ConcRSWS is the concentration of this compound in the RSWS (in mg/mL).
-
ConcTest is the concentration of Droperidol in the Test Solution (in mg/mL).
-
PurityRS is the purity of the this compound Reference Standard (as a decimal from the CoA).
Acceptance Criteria: The acceptance criteria for specified impurities are typically defined in the relevant pharmacopoeial monograph or the drug product's regulatory filing. For a specified, identified impurity like this compound, a common limit is not more than 0.2%. However, the specific limit must be in accordance with the approved specifications for the product. The USP monograph for Droperidol Injection specifies a total impurity limit of not more than 2.0%.[4]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for the use of this compound Reference Standard.
Caption: Relationship between Droperidol and its impurities.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the use of this compound as a reference standard in the quality control of Droperidol. Adherence to this protocol, in conjunction with good laboratory practices and adherence to relevant pharmacopeial guidelines, will ensure the accurate and reliable monitoring of this critical impurity, thereby contributing to the overall safety and quality of Droperidol-containing pharmaceutical products.
References
-
Veeprho. Droperidol Impurities and Related Compound. [Link]
-
Scribd. Droperidol Analysis in European Pharmacopoeia. [Link]
-
USP. USP Monographs: Droperidol. [Link]
-
Journal of Pharmacreations. Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. [Link]
-
ResearchGate. LC determination and degradation study of droperidol. [Link]
-
SynZeal. Droperidol EP Impurity E. [Link]
-
Trungtamthuoc.com. Droperidol USP 2025. [Link]
-
SynZeal. Droperidol Impurities. [Link]
-
Pharmaffiliates. Droperidol-impurities. [Link]
-
USP. USP Monographs: Droperidol Injection. [Link]
-
ScienceDirect. Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. [Link]
-
American Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
American Regent. Droperidol. [Link]
-
Texas College of Emergency Physicians. Droperidol. [Link]
-
Medsafe. Droperidol Panpharma. [Link]
-
ACEP. POLICY STATEMENT. [Link]
Sources
Application Note: A Validated Approach for the Quantification and Control of Droperidol Impurity D in Pharmaceutical Quality Control
Abstract
This comprehensive application note provides a detailed framework for the identification, quantification, and control of Droperidol Impurity D in pharmaceutical manufacturing. Droperidol, a butyrophenone derivative, is a potent neuroleptic and antiemetic agent where purity is paramount for safety and efficacy.[1][2] This guide outlines the regulatory significance of controlling impurities and presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of this compound. Protocols for method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are detailed to ensure data integrity and compliance.[3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Regulatory Significance
Droperidol is a well-established antidopaminergic drug used for its antiemetic and antipsychotic properties.[2] In the manufacturing of any Active Pharmaceutical Ingredient (API), the control of impurities is a critical aspect of quality assurance. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with storage conditions.[6] Regulatory bodies like the FDA and EMA mandate strict control over these impurities to ensure patient safety, as even small quantities can impact the drug's safety and efficacy profile.[6]
This compound, identified by the European Pharmacopoeia (EP), is a relevant impurity that must be monitored. Its presence above specified limits can indicate issues with synthesis or product stability. This note provides the necessary tools to accurately control this specific impurity.
Characterization of this compound
This compound is chemically characterized as an N-oxide derivative of the parent molecule. Understanding its physicochemical properties is the first step in developing a robust analytical control strategy.
| Parameter | Details | Source(s) |
| Chemical Name | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide | [7][8][9] |
| Common Synonym | Droperidol N-Oxide | [7][10] |
| CAS Number | 466118-75-2 | [7][8][9] |
| Molecular Formula | C₂₂H₂₂FN₃O₃ | Inferred from structure |
| Molecular Weight | 395.4 g/mol | Inferred from structure |
| Origin | Typically forms as a degradation product through oxidation of the tertiary amine in the tetrahydropyridine ring. | [6] |
Analytical Control Strategy: A Validated HPLC-UV Method
The primary technique for quantifying impurities in pharmaceutical products is High-Performance Liquid Chromatography (HPLC) due to its high sensitivity, specificity, and resolving power.[11] A reversed-phase HPLC method is ideal for separating Droperidol from its related substances, including the more polar N-oxide impurity.
Overall QC Workflow
The following diagram illustrates the typical workflow for impurity analysis in a regulated quality control laboratory, from sample handling to the final decision.
Caption: Quality control workflow for impurity analysis.
Detailed Experimental Protocol
This protocol is a recommended starting point and should be fully validated before implementation.
A. Reagents and Materials
-
Droperidol Reference Standard (RS) (USP or EP grade)
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
B. Chromatographic Conditions The following conditions are based on established methods for Droperidol and related butyrophenones, optimized for the resolution of Impurity D.[12][13]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase chemistry provides good retention and separation for this class of compounds. |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v) | The acidic pH ensures that amine groups are protonated, leading to sharper peaks. The ratio is optimized for elution time and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detector | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for both Droperidol and its impurities.[12] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard volume to ensure good peak shape without overloading the column. |
C. Solution Preparation
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC water. Adjust the pH to 3.5 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase is used as the diluent.
-
Standard Solution (e.g., 0.5 µg/mL of Impurity D): Prepare a stock solution of this compound CRM (e.g., 50 µg/mL) in diluent. Further dilute to the final concentration corresponding to the specification limit (e.g., 0.5% of the test concentration).
-
Test Solution (e.g., 100 µg/mL of Droperidol): Accurately weigh and dissolve an appropriate amount of the Droperidol API or drug product sample in the diluent to achieve the target concentration. Sonicate if necessary to ensure complete dissolution.
D. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by injecting a solution containing both Droperidol and Impurity D. Key parameters include:
-
Resolution: >2.0 between Droperidol and Impurity D peaks.
-
Tailing Factor: <2.0 for both peaks.
-
%RSD: <2.0% for peak area from five replicate injections of the standard.
-
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Test Solution(s) in duplicate.
-
Integrate the peak areas for all relevant peaks in the chromatograms.
Method Validation according to ICH Q2(R1)
Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose.[5][14] The following parameters must be assessed.
Caption: Key parameters for analytical method validation.
A. Specificity: Demonstrate that the method can unequivocally assess Impurity D in the presence of other components.
-
Protocol: Analyze a blank, a placebo (for drug product), Droperidol API, and Droperidol spiked with Impurity D and other known impurities. No interfering peaks should be observed at the retention time of Impurity D. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to show peak purity.
B. Linearity: Establish a linear relationship between concentration and detector response.
-
Protocol: Prepare a series of at least five concentrations of Impurity D, ranging from the LOQ to 150% of the specification limit. Plot peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
C. Accuracy: Determine the closeness of the measured value to the true value.
-
Protocol: Analyze a sample (API or placebo) spiked with known amounts of Impurity D at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 90-110% recovery.
D. Precision: Assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with Impurity D at 100% of the specification level on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed 10%.
E. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest concentration of Impurity D that can be reliably quantified with acceptable precision and accuracy.
-
LOD: The lowest concentration of Impurity D that can be detected but not necessarily quantified.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1, or from the standard deviation of the response and the slope of the linearity curve.[15]
Calculation and Reporting
The amount of this compound in the sample is calculated using the response from the external standard.
Formula for % Impurity D:
% Impurity D = (Area_Imp_Sample / Area_Std) × (Conc_Std / Conc_Sample) × 100
Where:
-
Area_Imp_Sample = Peak area of Impurity D in the test solution chromatogram.
-
Area_Std = Peak area of Impurity D in the standard solution chromatogram.
-
Conc_Std = Concentration of Impurity D in the standard solution (e.g., in mg/mL).
-
Conc_Sample = Concentration of Droperidol in the test solution (e.g., in mg/mL).
The final calculated value is then compared against the specification limit defined in the relevant pharmacopoeia or internal quality standard.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quality control of this compound. The detailed HPLC method, coupled with a rigorous validation strategy based on ICH guidelines, ensures that the procedure is suitable for its intended purpose in a regulated pharmaceutical environment. Adherence to this framework will support the consistent production of high-quality Droperidol, ensuring patient safety and regulatory compliance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
What is the mechanism of Droperidol? Patsnap Synapse.
-
Droperidol EP Impurity D | 466118-75-2. SynZeal.
-
Droperidol EP Impurity D | 466118-75-2. Venkatasai Life Sciences.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
Droperidol EP Impurity D | CAS No: 466118-75-2. Cleanchem.
-
Droperidol | C22H22FN3O2 | CID 3168. PubChem, National Institutes of Health.
-
Droperidol EP Impurity D. KM Pharma Solution Private Limited.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Droperidol EP Impurity D | CAS 466118-75-2. Veeprho.
-
Droperidol. Deranged Physiology.
-
Pharmacology in Emergency Medicine. emupdates.com.
-
Droperidol. Wikipedia.
-
Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Journal of Pharmacreations.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research.
-
Droperidol Impurities and Related Compound. Veeprho.
-
USP Monographs: Droperidol. USP29-NF24.
-
Droperidol: Package Insert / Prescribing Information. Drugs.com.
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma.
-
(PDF) Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Haloperidol and Trihexyphenidyl in API and Combined Tablet Dosage Form. ResearchGate.
-
Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO.
Sources
- 1. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Droperidol - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. veeprho.com [veeprho.com]
- 7. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 8. venkatasailifesciences.com [venkatasailifesciences.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pharmacreations.com [pharmacreations.com]
- 13. scielo.br [scielo.br]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Generation of Droperidol Impurity D via Forced Degradation
Introduction
Droperidol is a butyrophenone derivative that functions as a potent dopamine D2 receptor antagonist, exhibiting antiemetic and antipsychotic properties.[1][2] It is frequently utilized in perioperative settings to prevent nausea and vomiting and as a sedative for agitated patients.[2][3] The stringent quality control of pharmaceutical products is paramount to ensure patient safety and therapeutic efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the identification and characterization of impurities in drug substances and products.[4][5]
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to elucidate potential degradation pathways.[6][7] These studies involve subjecting the drug substance to a variety of stress conditions, such as heat, light, humidity, and different pH levels, to accelerate its decomposition.[5] The resulting degradation products can then be identified and quantified, which is essential for developing stability-indicating analytical methods and for understanding the potential risks associated with impurities.[4][7]
Droperidol Impurity D, also known as Droperidol N-Oxide, is a known degradation product of Droperidol.[8][9] Its chemical name is (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide.[8][9] This application note provides a detailed protocol for the controlled generation of this compound through forced degradation studies. The methodologies outlined herein are designed to be reproducible and are grounded in the principles of pharmaceutical analysis and regulatory expectations as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2).[5][10]
Background and Scientific Rationale
Forced degradation studies are designed to produce a representative sample of degradation products that could form under normal storage conditions over the shelf-life of the drug product. The goal is not to completely degrade the active pharmaceutical ingredient (API), but rather to achieve a target degradation of 5-20%.[5] This level of degradation is generally sufficient to identify and characterize the primary degradation products without generating an overly complex mixture of secondary and tertiary degradants.
The selection of stress conditions is based on the chemical structure of the drug substance and its known sensitivities. Droperidol is known to be sensitive to light, heat, and oxidative conditions.[11][12] Therefore, the protocols described in this document will focus on these stress factors to selectively generate this compound.
Chemical Structures:
| Compound | Chemical Structure |
| Droperidol | |
| This compound (N-Oxide) |
Materials and Methods
Reagents and Materials
-
Droperidol reference standard (USP or equivalent)
-
This compound reference standard (for identification and quantification)
-
Hydrogen peroxide (30% w/v), ACS grade
-
Hydrochloric acid, ACS grade
-
Sodium hydroxide, ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Potassium phosphate monobasic, analytical grade
-
Orthophosphoric acid, analytical grade
-
Water, HPLC grade or purified water
-
Class A volumetric flasks and pipettes
-
Amber vials for sample storage
-
pH meter
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Forced-air oven
-
Photostability chamber with a calibrated light source (ICH Q1B option 2)
-
Water bath
Experimental Protocols
The following protocols describe the forced degradation of Droperidol under various stress conditions to generate this compound. It is recommended to perform these studies on a single batch of the drug substance to ensure consistency.[6]
Preparation of Stock and Working Solutions
-
Droperidol Stock Solution (1 mg/mL): Accurately weigh 25 mg of Droperidol reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the Droperidol Stock Solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent for each stress condition.
Forced Degradation Conditions
4.2.1. Oxidative Degradation
Causality: Oxidative conditions can lead to the formation of N-oxides, which is the chemical nature of this compound.[8][13]
-
Pipette 1 mL of the Droperidol Stock Solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide.
-
Dilute to volume with water.
-
Store the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4.2.2. Acidic Hydrolysis
Causality: While Droperidol is reported to be relatively stable in acidic medium, it's a standard stress condition to test for potential hydrolysis of any susceptible functional groups.[11]
-
Pipette 1 mL of the Droperidol Stock Solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M Hydrochloric acid.
-
Dilute to volume with water.
-
Reflux the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
4.2.3. Basic Hydrolysis
Causality: Basic conditions can catalyze the degradation of certain functional groups. Studies have shown that Droperidol degrades under basic conditions.[11]
-
Pipette 1 mL of the Droperidol Stock Solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M Sodium hydroxide.
-
Dilute to volume with water.
-
Keep the solution at room temperature (25°C ± 2°C) for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
4.2.4. Thermal Degradation
Causality: High temperatures can provide the energy required to overcome activation barriers for degradation reactions.[12]
-
Accurately weigh about 10 mg of Droperidol solid drug substance and place it in a clean, dry petri dish.
-
Expose the sample to a temperature of 105°C in a forced-air oven for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid in methanol at a concentration of 0.1 mg/mL for HPLC analysis.
4.2.5. Photolytic Degradation
Causality: Droperidol contains chromophores that absorb UV radiation, making it susceptible to photolytic degradation.[12][14]
-
Accurately weigh about 10 mg of Droperidol solid drug substance and spread it as a thin layer in a clean, dry petri dish.
-
Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, prepare a solution of the stressed solid in methanol at a concentration of 0.1 mg/mL for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following method is a starting point and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 4.0) : Acetonitrile (30:70 v/v)[15] |
| Flow Rate | 1.0 mL/min[15] |
| Injection Volume | 20 µL |
| Detector Wavelength | 254 nm[15] |
| Column Temperature | Ambient |
Visualization of Workflows
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies of Droperidol.
Proposed Degradation Pathway to Impurity D
Caption: Proposed oxidative degradation pathway of Droperidol to Impurity D.
Expected Results and Discussion
The primary degradation product expected under oxidative stress is this compound (N-Oxide). The other stress conditions (acidic, basic, thermal, and photolytic) may produce a different profile of degradation products. The HPLC analysis will allow for the quantification of the parent drug and all formed impurities. The identity of Impurity D can be confirmed by comparing its retention time with that of a certified reference standard. Further characterization using mass spectrometry (MS) is recommended for unequivocal identification.
A summary of the expected degradation for each condition should be tabulated as follows:
| Stress Condition | Reagent/Parameter | Duration | Expected % Degradation | Major Degradant(s) |
| Oxidative | 3% H₂O₂ | 24 hours | 10-15% | This compound |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours @ 60°C | < 5% | Minor unidentified peaks |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 5-10% | Unidentified polar degradants |
| Thermal | 105°C | 24 hours | < 5% | Minor unidentified peaks |
| Photolytic | ICH Q1B | - | 5-15% | Multiple photoproducts |
It is important to perform a mass balance calculation to ensure that all degradation products have been accounted for. The sum of the assay of the parent drug and the percentage of all impurities should ideally be between 98% and 102%.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the generation of this compound through forced degradation studies. By following these detailed procedures, researchers can reliably produce this impurity for use in the development and validation of stability-indicating analytical methods. Adherence to these protocols will also ensure that the data generated is suitable for regulatory submissions and contributes to a thorough understanding of the stability profile of Droperidol.
References
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ScienceDirect. (n.d.). Forced degradation and impurity profiling.
- Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
- American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Veeprho. (n.d.). Droperidol Impurities and Related Compound.
- National Institutes of Health. (2020, September 29). The Surprising Re-emergence of Droperidol.
- ResearchGate. (n.d.). LC determination and degradation study of droperidol.
- MDPI. (n.d.). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents.
- National Institutes of Health. (n.d.). Droperidol.
- Wikipedia. (n.d.). Droperidol.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- PubMed. (n.d.). Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS.
- Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus.
- Journal of Pharmacreations. (n.d.). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC.
- ICH. (2006, June 6). Q3B(R2) Guideline.
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- SynZeal. (n.d.). Droperidol EP Impurity D.
- KM Pharma Solution Private Limited. (n.d.). Droperidol EP Impurity D.
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. The Surprising Re-emergence of Droperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 9. kmpharma.in [kmpharma.in]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. carewellpharma.in [carewellpharma.in]
- 15. pharmacreations.com [pharmacreations.com]
Application Note: A Stability-Indicating HPLC Assay for Droperidol
Introduction
Droperidol is a butyrophenone derivative used as an antiemetic and antipsychotic agent.[1][2] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and manufacturing, directly impacting patient safety and product efficacy. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[3][4] This application note provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Droperidol, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][5] The method described herein is designed to separate and quantify Droperidol from its potential degradation products, ensuring the accurate assessment of its stability.
The primary mechanism of action for Droperidol involves the antagonism of dopamine D2 receptors in the brain.[2][6] Understanding its chemical structure and potential degradation pathways is fundamental to developing a robust stability-indicating assay. This document will detail the forced degradation studies undertaken to identify these pathways, the subsequent HPLC method development and optimization, and a full validation of the method to demonstrate its suitability for its intended purpose.[7][8]
Understanding Droperidol and its Degradation Pathways
Droperidol, chemically known as 1-{1-[3-(p-fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl}-2-benzimidazolinone, is susceptible to degradation under various stress conditions.[9] Forced degradation studies are essential to purposefully degrade the drug substance to predict the likely degradation products and to demonstrate the specificity of the analytical method.[10]
Key Degradation Pathways:
-
Hydrolysis: Droperidol can undergo hydrolysis in both acidic and basic conditions. In an acidic solution, it has been shown to decompose into 4′-fluoro-4-(4-oxopiperidino)butyrophenone and 2-benzimidazolinone.[9]
-
Oxidation: Oxidative stress, for instance, in the presence of hydrogen peroxide, can also lead to the formation of degradation products.[9]
-
Photolysis: Exposure to light may induce degradation, and therefore, photostability studies are a crucial component of the forced degradation protocol.
The following diagram illustrates the overall workflow for developing a stability-indicating assay for Droperidol.
Caption: Workflow for the Development of a Stability-Indicating Assay.
Experimental Protocols
Materials and Reagents
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Hydrochloric Acid (37%, AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated HPLC system with a UV detector is required. The following conditions have been found to be suitable for the separation of Droperidol from its degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 246 nm[13] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Droperidol Reference Standard in 25 mL of diluent.
-
Standard Working Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.
Forced Degradation Study Protocol
The objective of the forced degradation study is to generate a degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to 10 mL with diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Keep the solid Droperidol powder in a hot air oven at 105°C for 48 hours.
-
Prepare a 100 µg/mL solution of the heat-stressed sample in diluent.
-
-
Photolytic Degradation:
-
Expose a solution of Droperidol (100 µg/mL) to UV light (254 nm) for 24 hours.
-
Simultaneously, keep a control sample protected from light.
-
All stressed samples should be analyzed by the proposed HPLC method alongside an unstressed (control) sample.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][7] The validation parameters include specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Protocol:
-
Inject the diluent to demonstrate the absence of interfering peaks.
-
Analyze the stressed samples from the forced degradation study.
-
Assess the peak purity of the Droperidol peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The Droperidol peak should be well-resolved from all degradation product peaks (resolution > 2.0).
-
The peak purity index should be greater than 0.999, indicating no co-eluting peaks.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]
-
Protocol:
-
Prepare a series of at least five concentrations of Droperidol working standards ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3]
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of Droperidol at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[3]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate injections of the 100% concentration level (100 µg/mL) on the same day.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][14]
-
Protocol:
-
Introduce small variations in the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability solution under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits.
-
The RSD of the results should be ≤ 2.0%.
-
The following diagram illustrates the logical relationship between the validation parameters.
Caption: Interrelationship of Method Validation Parameters.
Conclusion
The stability-indicating HPLC method detailed in this application note has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of Droperidol in the presence of its degradation products. The forced degradation studies confirmed the stability-indicating nature of the method, and the validation was successfully performed in accordance with ICH guidelines. This method is suitable for routine quality control and stability testing of Droperidol drug substance and drug products.
References
- USP Monographs: Droperidol - USP29-NF24.
- Analytical Method Development and Validation of Droperidol and Fentanyl Citrate in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences.
-
Selbach, S., et al. (2011). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Clinical Pharmacy and Therapeutics, 36(2), 161-5. Available at: [Link]
- USP Monographs: Droperidol Injection - USP29-NF24.
- Method Development & Validation (Stability-Indicating). Pharmout.
-
LC determination and degradation study of droperidol. ResearchGate. Available at: [Link]
- Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Journal of Pharmacreations.
-
Stability-Indicating Method Validation: Regulatory Considerations. LinkedIn. Available at: [Link]
-
What is the mechanism of Droperidol? Patsnap Synapse. Available at: [Link]
-
Droperidol USP 2025. Trungtamthuoc.com. Available at: [Link]
-
Janicki, C. A., et al. (1968). Specific assay methods for droperidol and fentanyl citrate in a pharmaceutical combination. Journal of Pharmaceutical Sciences, 57(3), 451-5. Available at: [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Droperidol. Deranged Physiology. Available at: [Link]
-
LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Droperidol. PubChem. Available at: [Link]
-
DROPERIDOL INJECTION USP. E-lactancia. Available at: [Link]
-
Droperidol Monograph for Professionals. Drugs.com. Available at: [Link]
-
Selbach, S., et al. (2011). Stability‐indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of clinical pharmacy and therapeutics, 36(2), 161-165. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation – A Review. PharmaTutor. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. LinkedIn. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
The Analytical Methods of Drug Analysis. ResearchGate. Available at: [Link]
-
Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 4. longdom.org [longdom.org]
- 5. hmrlabs.com [hmrlabs.com]
- 6. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantitative Analysis of Droperidol N-Oxide in Pharmaceutical Formulations
Abstract
This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Droperidol N-Oxide in pharmaceutical drug formulations. Droperidol N-Oxide is a potential impurity and degradation product of Droperidol, an active pharmaceutical ingredient (API) used for its antiemetic and antipsychotic properties. The control of such impurities is critical for ensuring the safety, efficacy, and stability of the final drug product.[1] This document provides a comprehensive protocol, from method development principles and forced degradation studies to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The causality behind experimental choices is detailed to provide researchers with a foundational understanding for adaptation and implementation.
Introduction and Scientific Rationale
Droperidol is a butyrophenone derivative that functions as a potent D2 dopamine receptor antagonist.[4] During its synthesis or upon storage, Droperidol can undergo degradation, with one of the primary pathways being oxidation of its tertiary amine, leading to the formation of Droperidol N-Oxide.[5][6] The presence of N-oxide functionalities can significantly alter a molecule's pharmacological and toxicological profile.[6] Therefore, regulatory bodies like the FDA require stringent control over impurities and degradation products in pharmaceutical formulations.[7]
The quantitative analysis of Droperidol N-Oxide is essential for several key aspects of drug development:
-
Quality Control: Ensuring the purity of Droperidol API and the final drug product.
-
Stability Studies: Assessing the shelf-life and degradation pathways of the drug product under various environmental conditions.[8]
-
Process Chemistry: Optimizing manufacturing processes to minimize impurity formation.
This guide establishes a validated analytical procedure that is fit for its intended purpose, demonstrating specificity for Droperidol N-Oxide in the presence of the parent drug and other potential degradants.[9]
Analytical Strategy: The Primacy of HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the chosen analytical technique due to its high resolving power, sensitivity, and robustness for routine quality control analysis. The core principle is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality of Choice:
-
Specificity: HPLC can effectively separate the structurally similar Droperidol from its N-oxide derivative and other related substances. A stability-indicating method must be able to resolve the main peak from all potential degradation products.[10][11]
-
Quantitation: UV detection provides a linear response over a wide concentration range, making it ideal for accurate and precise quantification.[12]
-
Versatility: The method can be readily adapted for various formulations, such as injectable solutions, after appropriate sample preparation.[13][14]
For higher sensitivity or confirmatory analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, which offers structural elucidation capabilities.[15][16][17]
Forced Degradation: Ensuring Method Specificity
To develop a truly stability-indicating method, forced degradation (or stress testing) is a mandatory prerequisite.[18] This process involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The goal is to demonstrate that the analytical method can accurately measure the analyte of interest without interference from any degradants formed.[19]
Protocol for Forced Degradation of Droperidol:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of Droperidol in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.[5]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1N HCl.[5] Droperidol is known to be more sensitive to basic conditions.[5]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. This condition is expected to be the primary generator of the N-oxide.[5][10]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve a known quantity in the solvent to prepare a sample for analysis.
-
Photolytic Degradation: Expose the drug product to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.
After exposure, all samples are diluted to a suitable concentration and analyzed using the developed HPLC method to assess for peak purity and resolution between Droperidol and all formed degradants, including Droperidol N-Oxide.
Detailed Protocol: HPLC-UV Method
This section provides a step-by-step protocol for the validated HPLC method.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Chemicals: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
-
Reference Standards: Droperidol RS, Droperidol N-Oxide RS (requires custom synthesis or purchase from a specialized supplier).
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Accurately weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v). The acidic pH ensures that Droperidol and its N-oxide (both basic compounds) are in their protonated, more water-soluble forms, leading to better peak shape on a reverse-phase column.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (Droperidol N-Oxide, ~100 µg/mL): Accurately weigh about 10 mg of Droperidol N-Oxide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[20]
-
Sample Preparation (Injectable Formulation): Pool the contents of several vials. Transfer a volume of the injection equivalent to 2.5 mg of Droperidol into a 25 mL volumetric flask. Dilute to volume with diluent. This creates a theoretical concentration of 100 µg/mL of the parent drug. The N-oxide impurity will be quantified against its own standard curve.[14]
Chromatographic Conditions
The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) 25mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 20 minutes |
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[3][21]
Diagram: Workflow for Method Validation
Caption: Workflow from method development to final validation reporting.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Droperidol, Droperidol N-Oxide, and stressed samples. Assess peak purity using a DAD detector. | No interference at the retention time of Droperidol N-Oxide. Peak purity > 990. |
| Linearity | Prepare at least five concentrations of Droperidol N-Oxide from LOQ to 150% of the specification limit (e.g., 0.2 to 3.0 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision within the specified concentration levels. | As per linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking known amounts of Droperidol N-Oxide into the drug product placebo at three levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample spiked with Droperidol N-Oxide at 100% of the specification limit. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. Verify by analyzing samples at this concentration. | RSD ≤ 10% for precision and 90-110% for accuracy at the LOQ concentration. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Visual evaluation. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact. | System suitability parameters should pass. No significant change in results. |
System Suitability Testing (SST)
Before each analytical run, a system suitability solution (containing both Droperidol and Droperidol N-Oxide) is injected five times to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | > 2000 for both peaks |
| Resolution (Rs) | > 2.0 between Droperidol and Droperidol N-Oxide |
| RSD of Peak Areas | ≤ 2.0% from five replicate injections |
Advanced Method: LC-MS/MS for Confirmation
For definitive identification and quantification at very low levels, LC-MS/MS is the gold standard.[16][22] It provides mass-to-charge ratio information, confirming the identity of the peak as Droperidol N-Oxide.
Rationale: Mass spectrometry offers unparalleled selectivity by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), eliminating potential matrix interferences that might co-elute in a UV chromatogram.
Diagram: LC-MS/MS Logic
Sources
- 1. ijarst.in [ijarst.in]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Evidence-based review and appraisal of the use of droperidol in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 13. scribd.com [scribd.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. biomedres.us [biomedres.us]
- 20. neuroquantology.com [neuroquantology.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Fragmentation Analysis of Droperidol Impurity D (N-Oxide)
Introduction
Droperidol is a butyrophenone derivative that has been utilized as a potent antiemetic and antipsychotic agent.[1][2] In pharmaceutical manufacturing and stability testing, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies mandate strict control over impurity levels, making the structural elucidation of these related substances a critical analytical challenge.[3]
This application note provides a detailed guide to the mass spectrometric fragmentation pattern of Droperidol Impurity D. This impurity is identified as Droperidol N-Oxide, with the chemical name (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide.[4][5][6] Understanding its fragmentation behavior is essential for developing robust analytical methods for its detection and quantification in Droperidol drug substances and products. We present a hypothesized fragmentation pathway based on fundamental principles of mass spectrometry and data from related chemical structures, along with a detailed protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure of this compound
This compound is an N-oxide derivative of Droperidol. The introduction of an oxygen atom to the nitrogen of the tetrahydropyridine ring significantly alters its physicochemical properties and, consequently, its mass spectrometric fragmentation.
-
Chemical Name: (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide[4][5][7]
-
Synonym: Droperidol N-Oxide[4]
Predicted Fragmentation Pathway
The fragmentation of this compound is analyzed using positive mode Electrospray Ionization (ESI), which is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.[8][9] Subsequent fragmentation of this precursor ion via Collision-Induced Dissociation (CID) in a tandem mass spectrometer reveals characteristic product ions. The fragmentation is primarily driven by the lability of the N-oxide bond and cleavages within the butyrophenone chain and the tetrahydropyridine ring.
The protonated molecule, [M+H]⁺, is expected at an m/z of 396.4. The proposed fragmentation cascade is as follows:
-
Neutral Loss of Oxygen: The N-oxide functionality is prone to a characteristic neutral loss of an oxygen atom (16 Da) upon collisional activation. This is a common fragmentation pathway for N-oxides and would result in an ion corresponding to the protonated Droperidol molecule at m/z 379.4.
-
Cleavage of the Butyrophenone Chain: The butyrophenone side chain is susceptible to cleavage at several points. A prominent fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 4-fluorobenzoyl cation at m/z 123.1. The remaining portion of the molecule would form a radical, which is typically not observed.
-
Formation of the Benzimidazolinone-Tetrahydropyridine Moiety: Cleavage of the C-C bond between the propyl chain and the nitrogen of the tetrahydropyridine ring can lead to the formation of a protonated 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine N-oxide ion at m/z 232.1.
-
Piperidine Ring Fragmentation: Piperidine and its derivatives are known to undergo characteristic ring cleavages.[10][11] Alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen, is a dominant pathway.[10] This can lead to the formation of various smaller fragment ions.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the separation and identification of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.
Sample Preparation
-
Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 1 µg/mL.
-
Sample Preparation: Dissolve the Droperidol drug substance or product in the mobile phase to a final concentration suitable for LC-MS/MS analysis, ensuring that the expected impurity concentration falls within the instrument's linear range.
Liquid Chromatography (LC) Conditions
The goal of the chromatographic method is to achieve baseline separation of this compound from Droperidol and other potential impurities.[12]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis). Multiple Reaction Monitoring (MRM) can be used for quantification.
-
Mass Range (Full Scan): m/z 100-500.
-
Precursor Ion (for MS/MS): m/z 396.4.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized to achieve a good distribution of fragment ions. A starting point would be a range of 15-40 eV.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Data Presentation: Predicted Mass Transitions
For targeted analysis and quantification using MRM, the following mass transitions are proposed for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |
| 396.4 | 379.4 | [M+H-O]⁺ |
| 396.4 | 123.1 | 4-Fluorobenzoyl cation |
| 396.4 | 232.1 | Benzimidazolinone-tetrahydropyridine N-oxide |
Conclusion
The structural elucidation of pharmaceutical impurities is a critical component of drug development and quality control. This application note provides a foundational understanding of the expected mass spectrometric fragmentation pattern of this compound (N-Oxide). The proposed fragmentation pathways, centered on the neutral loss of oxygen and cleavage of the butyrophenone side chain, offer diagnostic ions that can be used for its unambiguous identification. The provided LC-MS/MS protocol serves as a robust starting point for developing validated analytical methods for the routine analysis of this impurity, ensuring the quality and safety of Droperidol formulations.
References
-
Dickson, R., & Van den Heuvel, W. J. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Available from: [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-762. Available from: [Link]
-
Veeprho. Droperidol Impurities and Related Compound. Available from: [Link]
-
Van den Eede, N., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(8), 2165-2177. Available from: [Link]
-
Kim, H. Y., et al. (2012). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. Journal of AOAC International, 95(4), 1167-1175. Available from: [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 742-750. Available from: [Link]
-
Goodwin, L., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Journal of Mass Spectrometry, 47(5), 629-638. Available from: [Link]
-
SynZeal. Droperidol EP Impurity D | 466118-75-2. Available from: [Link]
-
El-Gindy, A., et al. (2007). LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1125-1132. Available from: [Link]
-
SynZeal. Droperidol Impurities. Available from: [Link]
-
Venkatasai Life Sciences. Droperidol EP Impurity D | 466118-75-2. Available from: [Link]
-
Danaher, M., et al. (2003). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. Journal of AOAC International, 86(4), 693-702. Available from: [Link]
-
Cleanchem. Droperidol EP Impurity D | CAS No: 466118-75-2. Available from: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]
-
Cleanchem. Droperidol EP Impurity D | CAS No: 466118-75-2. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3168, Droperidol. Available from: [Link]
-
Pharmaffiliates. Droperidol-impurities. Available from: [Link]
-
El-Gindy, A., et al. (2007). LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1125-1132. Available from: [Link]
-
Kumar, P., et al. (2014). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Journal of Mass Spectrometry, 49(1), 57-65. Available from: [Link]
-
Zanolli, P., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 20(8), 1479-1486. Available from: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8276-8282. Available from: [Link]
-
Pharmaffiliates. Droperidol-impurities. Available from: [Link]
-
Seidler, J., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 76(11), 896-902. Available from: [Link]
-
Dr. Puspendra Classes. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. Available from: [Link]
-
Zanolli, P., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 20(8), 1479-1486. Available from: [Link]
-
SpectraBase. Droperidol - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Farré, M., et al. (2012). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Analytical and Bioanalytical Chemistry, 404(1), 153-165. Available from: [Link]
-
Kintz, P., et al. (2018). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. Drug Testing and Analysis, 10(1), 35-47. Available from: [Link]
-
Hofstetter, C., et al. (2019). (A) Product ion spectrum and (B) proposed fragmentation scheme of haloperidol. Journal of the American Society for Mass Spectrometry, 30(11), 2249-2261. Available from: [Link]
Sources
- 1. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve co-elution of Droperidol and Impurity D in HPLC?
Welcome to the technical support center for HPLC analysis. This guide provides in-depth troubleshooting and method development strategies for resolving the co-elution of Droperidol and its specified Impurity D.
Frequently Asked Questions (FAQs)
Q1: Why do Droperidol and Impurity D frequently co-elute?
Co-elution of Droperidol and Impurity D, which is identified as Droperidol N-Oxide, is a common challenge because the two molecules are structurally very similar.[1][2][3] The primary difference is the oxidation of one of the tertiary nitrogen atoms on the tetrahydropyridine ring to an N-oxide in Impurity D. This subtle change can result in very similar retention behavior on standard reversed-phase columns like C18, leading to poor resolution or complete co-elution.
Q2: What are the key chemical differences between Droperidol and Impurity D that I can exploit for separation?
The key to separating these two compounds lies in exploiting their subtle physicochemical differences.
-
Polarity: The N-oxide functional group in Impurity D makes it slightly more polar than the parent Droperidol molecule. In reversed-phase HPLC, more polar compounds tend to elute earlier.
-
Basicity (pKa): Droperidol is a basic compound with a reported pKa of 7.46.[4] The N-oxide impurity is also basic, but its pKa will be different from that of Droperidol. This difference in pKa is the most powerful tool for manipulating retention and achieving separation. By adjusting the mobile phase pH, you can change the degree of ionization for each compound, which dramatically affects their interaction with the stationary phase and, therefore, their retention times.[5][6][7]
Q3: I'm developing a new method. What is a good starting point to avoid co-elution?
A robust starting point for separating Droperidol and its impurities would be a reversed-phase method on a C18 column with careful control over the mobile phase pH. Based on published methods, a gradient elution is often necessary.[4][8][9]
Recommended Starting Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A general-purpose column providing good initial retention. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer | Provides buffering capacity to control the pH accurately. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier for these compounds.[4][8] |
| pH of Mobile Phase A | Adjust to pH 3.0 with phosphoric acid | At this pH, both basic compounds will be fully protonated (ionized), promoting good peak shape and offering a different selectivity profile than at higher pH. |
| Gradient | 10% to 70% B over 20 minutes | A scouting gradient to determine the elution profile of both the API and the impurity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 246 nm or 254 nm | Wavelengths where both compounds exhibit absorbance.[8][9] |
In-Depth Troubleshooting Guide: Resolving Co-elution
If you are facing co-elution with an existing method or the starting point above is insufficient, follow this systematic troubleshooting workflow. The core principle is to manipulate the selectivity (α), which is the ratio of the retention factors of the two peaks. Even small changes in selectivity can lead to significant improvements in resolution.[10]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting HPLC co-elution.
Step 1: Mobile Phase pH Optimization (Highest Impact)
The ionization state of Droperidol (pKa ~7.46) and its N-oxide impurity is highly sensitive to mobile phase pH.[7] By changing the pH, you alter the charge on each molecule, which in turn changes its hydrophobicity and interaction with the C18 stationary phase. For basic compounds, increasing the pH towards their pKa will decrease ionization, making them less polar and increasing their retention time in reversed-phase HPLC.[6][11]
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare identical mobile phases (e.g., 20 mM potassium phosphate in water/ACN) but adjust the aqueous portion to three distinct pH values:
-
pH 3.0: Both compounds are fully protonated (ionized).
-
pH 6.0: Closer to the pKa, where small changes have a large effect on ionization.
-
pH 8.5 (if column allows): Droperidol will be largely neutral (unionized), while the N-oxide's ionization state may differ significantly. Caution: Ensure your silica-based column is stable at pH > 8. Many are not.
-
-
Equilibrate Thoroughly: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.
-
Analyze Results: Compare the chromatograms. Look for changes in retention time and, most importantly, changes in the relative spacing between the Droperidol and Impurity D peaks.
pH vs. Analyte Ionization
Caption: Effect of mobile phase pH on the ionization of basic analytes.
Step 2: Change the Organic Modifier
If adjusting the pH does not provide baseline separation, the next most effective step is to change the organic solvent.[10] Acetonitrile and methanol interact with analytes and the stationary phase differently, which can dramatically alter selectivity.[12][13]
-
Acetonitrile (ACN): Generally has a stronger elution strength than methanol in reversed-phase.[13] Its pi-pi interactions can be beneficial for separating aromatic compounds.
-
Methanol (MeOH): Is a protic solvent and can engage in different hydrogen bonding interactions compared to aprotic ACN, often leading to changes in elution order for compounds with polar functional groups.[14]
Experimental Protocol: Organic Modifier Swap
-
Select Best pH: Using the pH that showed the most promise from Step 1, prepare a new mobile phase where the organic modifier is swapped. For example, if you used ACN, prepare an equivalent mobile phase with MeOH.
-
Adjust Gradient: Methanol is a weaker solvent, so you may need to adjust the gradient conditions (e.g., start at a higher organic percentage or use a steeper slope) to achieve similar retention times.[13]
-
Compare Selectivity: Run your sample and compare the chromatogram to the one obtained with ACN. Even if resolution is not perfect, look for any change in the elution order or spacing of the critical pair. A change indicates that the new solvent offers different selectivity that can be optimized.
Step 3: Select an Alternative Stationary Phase
If mobile phase optimization is unsuccessful, the co-elution may be due to a lack of differential interaction with the C18 stationary phase. Changing the column chemistry is a powerful strategy to introduce new separation mechanisms.[10][15]
Recommended Alternative Column Chemistries:
| Stationary Phase | Separation Principle | Why it Might Work for Droperidol/Impurity D |
| Phenyl-Hexyl | Provides pi-pi interactions in addition to hydrophobic interactions. | The aromatic rings in Droperidol can interact differently with the phenyl stationary phase compared to the C18 alkyl chains, potentially resolving the two compounds. |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | These phases offer different selectivity for polar and basic compounds and can reduce peak tailing. The N-oxide group of Impurity D may interact more strongly with the embedded polar group.[15] |
| Charged Surface Hybrid (CSH™) | A low level of positive charges on the particle surface. | Designed to provide excellent peak shape for basic compounds under acidic, low-ionic-strength mobile phase conditions by mitigating interactions with residual silanols.[16] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase. | This technique separates based on polarity. Since Impurity D is more polar than Droperidol, HILIC could provide a completely different and potentially superior separation.[16][17] |
Step 4: Fine-Tune with Temperature and Flow Rate
Once you have achieved partial separation using the steps above, you can often improve it by optimizing temperature and flow rate.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and sometimes alter selectivity.[18] Run the analysis at different temperatures in 5°C increments to see the effect on resolution.
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) generally increases column efficiency (N), which leads to narrower peaks and can improve the resolution of closely eluting compounds.[19] However, this will increase the analysis time.
By systematically working through these phases, you can develop a robust and reliable HPLC method that successfully resolves Droperidol from its critical N-oxide impurity.
References
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Technology Networks. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
- Nagasravani, V., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Indo American Journal of Pharmaceutical Research, 5(9), 3264-3273.
- Dolan, J. W., & Snyder, L. R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(6), 442-451.
- Nagasravani, V., et al. (2022). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC.
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Influence of mobile phase apparent pH on retention of different probe compounds. (2018). ResearchGate. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc. Retrieved from [Link]
- Gaertner, M., et al. (2011). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 859-863.
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
-
Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek. Retrieved from [Link]
-
Droperidol EP Impurity D. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]
-
Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a Liquid CO2. (2021, February 7). J-Stage. Retrieved from [Link]
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2002).
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI. Retrieved from [Link]
- Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Pharmaceutical Analysis, 3(1), 1-10.
-
Droperidol Analysis in European Pharmacopoeia. (n.d.). Scribd. Retrieved from [Link]
-
Droperidol EP Impurity D | CAS 466118-75-2. (n.d.). Veeprho. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]
-
Droperidol EP Impurity D | 466118-75-2. (n.d.). SynZeal. Retrieved from [Link]
-
Droperidol EP Impurity D | 466118-75-2. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]
-
USP Monographs: Droperidol Injection. (n.d.). USP29-NF24. Retrieved from [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16). CHIMIA. Retrieved from [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. (2004). ResearchGate. Retrieved from [Link]
-
HPLC conditions for basic compound? (2002, December 19). Chromatography Forum. Retrieved from [Link]
-
Droperidol. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. (2014). SciELO. Retrieved from [Link]
-
Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. (2021). Research Square. Retrieved from [Link]
-
Droperidol USP 2025. (2025, February 14). Trungtamthuoc.com. Retrieved from [Link]
-
A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. (2024). MDPI. Retrieved from [Link]
- Development and validation of RP-HPLC method for determination of content uniformity of haloperidol. (2012). Der Pharma Chemica, 4(4), 1493-1499.
-
LC determination and degradation study of droperidol. (2008). ResearchGate. Retrieved from [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. veeprho.com [veeprho.com]
- 3. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. pharmacreations.com [pharmacreations.com]
- 9. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Troubleshooting peak tailing for Droperidol N-Oxide analysis
Technical Support Center: Droperidol N-Oxide Analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to our dedicated troubleshooting resource for the chromatographic analysis of Droperidol N-Oxide. As a polar, basic compound, Droperidol N-Oxide presents a classic challenge for chromatographers: peak tailing. This phenomenon, where a peak's trailing edge is drawn out, can severely compromise resolution, integration accuracy, and overall method reliability. This guide is structured as a series of questions you might ask when encountering this issue, providing not just the solutions, but the underlying chemical principles to empower your method development.
Q1: My Droperidol N-Oxide peak is tailing. What's the first step to identify the cause?
Before adjusting any parameters, the first crucial step is to determine if the problem is chemical (related to analyte-column interactions) or physical (related to the HPLC system). Tailing that affects only your polar, basic analyte strongly suggests a chemical issue, whereas tailing that affects all peaks, including neutral ones, points to a physical problem.
The most effective diagnostic test is to inject a neutral, non-polar compound like Toluene or Naphthalene under your current method conditions.
Protocol 1: Diagnosing the Source of Peak Tailing (Chemical vs. Physical)
-
Prepare a Neutral Probe Sample: Dissolve a small amount of a neutral marker (e.g., Toluene) in your mobile phase.
-
Analyze the Probe: Inject the neutral probe using the exact same HPLC method conditions (mobile phase, flow rate, column, temperature) that you are using for your Droperidol N-Oxide analysis.
-
Evaluate the Peak Shape:
-
Symmetrical Neutral Peak: If the neutral marker gives a sharp, symmetrical peak (Tailing Factor ≈ 1.0), but your Droperidol N-Oxide peak tails, the problem is chemical. This is the most common scenario for basic compounds and is caused by secondary site interactions. Proceed to Q2 .
-
Tailing Neutral Peak: If the neutral marker peak also shows significant tailing, the problem is likely physical or mechanical. This could be due to extra-column volume, column contamination, or column bed deformation. Proceed to Q4 .
-
Below is a flowchart illustrating this initial diagnostic step.
Caption: Initial diagnostic workflow for troubleshooting peak tailing.
Q2: My neutral probe peak is symmetrical, so it's a chemical problem. How can I fix tailing with my mobile phase?
Chemical-based peak tailing for basic analytes like Droperidol N-Oxide is primarily caused by unwanted secondary interactions with the stationary phase. The main culprit is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.
Caption: The primary chemical interaction causing peak tailing for basic compounds.
Optimizing the mobile phase is the fastest and most effective way to disrupt this interaction.
A. Adjust Mobile Phase pH
The pH of your mobile phase is the most powerful tool to control peak shape for ionizable compounds. The goal is to ensure that one of the interacting partners (the analyte or the silanol) is in a neutral state.
-
Strategy 1: Low pH (Recommended)
-
Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanol groups (pKa ≈ 4-5) become protonated and thus electrically neutral (Si-OH). This eliminates the strong ionic attraction to your protonated basic analyte, dramatically improving peak shape. While your analyte is still charged, the primary cause of tailing is neutralized.
-
How-To: Use a buffer or acid modifier to control the pH. For LC-MS, 0.1% formic acid is an excellent first choice, typically yielding a pH of ~2.7. For UV-only applications, 0.1% trifluoroacetic acid (TFA) or phosphoric acid can also be used.
-
Caution: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable down to pH 2, but prolonged use outside the manufacturer's recommended range can damage the stationary phase.
-
-
Strategy 2: High pH (Alternative)
-
Mechanism: At a high pH (e.g., pH > 10), your basic analyte (pKa of parent Droperidol is ~7.6) will be in its neutral, uncharged form. This prevents it from interacting with the now fully deprotonated silanol groups.
-
How-To: Use a high-pH stable column (e.g., hybrid-silica or specialized polymerically bonded phases). Use a buffer like ammonium bicarbonate for LC-MS applications.
-
Caution: Standard silica columns will dissolve rapidly at pH > 8. This strategy is only viable with columns specifically designed for high pH work.
-
B. Optimize Buffer Selection and Concentration
A properly buffered mobile phase is critical for reproducible retention times and good peak shape.
-
Mechanism: Buffers resist pH changes, ensuring your analyte and silanols remain in a consistent protonation state. Increasing buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to "mask" the residual silanol sites, as the buffer ions compete with the analyte for interaction, further improving peak symmetry.
-
How-To: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity. For LC-MS, always select volatile buffers.
| Buffer/Modifier | Typical pKa | Useful pH Range | MS Compatible? | Notes |
| Formic Acid / Formate | 3.75 | 2.7 - 4.7 | Yes | Excellent choice for low pH LC-MS. |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | Yes | Good for moderately acidic conditions. |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | No | High buffering capacity, but non-volatile. For UV detection only. |
| Ammonium Bicarbonate | 9.25 (NH₄⁺) | 8.2 - 10.2 | Yes | Good choice for high pH separations with compatible columns. |
C. Use Mobile Phase Additives (A More Traditional Approach)
-
Mechanism: Adding a small, basic amine like triethylamine (TEA) to the mobile phase can act as a "sacrificial base". The positively charged TEA molecules will preferentially bind to the active silanol sites, effectively shielding them from your analyte.
-
How-To: Add TEA at a low concentration, typically 0.05% - 0.1% (v/v). This is less common today due to the availability of superior column technologies but can still be an effective tool.
-
Caution: TEA is not volatile and can cause significant ion suppression in LC-MS. It is generally reserved for UV-only methods.
Q3: I've optimized my mobile phase, but tailing is still an issue. Could my column be the problem?
Yes. Even with an optimized mobile phase, the underlying quality and chemistry of your HPLC column play a defining role in achieving good peak shape for basic compounds.
-
Mechanism: Not all silica is created equal. The number of acidic silanol groups and the presence of trace metal impurities vary significantly between column types. These factors create active sites that cause tailing.
-
Solution: Select a modern, high-performance column specifically designed to minimize these secondary interactions.
| Column Technology | Key Feature | Peak Shape Improvement Mechanism |
| High-Purity, Type B Silica | Low metal content, fewer acidic silanol groups. | Reduces the number of highly active sites available for strong ionic interactions. The foundation of most modern columns. |
| End-Capped / Base-Deactivated | Residual silanols are chemically bonded (capped). | Sterically hinders the analyte from accessing the remaining silanol groups, effectively shielding them. Most modern columns are end-capped. |
| Hybrid Particle Technology | Organic polymer is co-polymerized with silica. | Inherently has fewer surface silanols compared to pure silica, leading to a more inert surface and wider usable pH range. |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded in the C18 chain. | The polar group attracts a layer of water from the mobile phase, which shields the underlying silica surface and its silanols from the analyte. |
Recommendation: For robust analysis of Droperidol N-Oxide, start with a high-purity, end-capped C18 or a hybrid particle C18 column. These technologies provide the best performance for basic compounds under low-pH conditions.
Q4: My neutral probe is tailing, indicating a physical problem. What should I check?
When all peaks in your chromatogram tail, the issue lies within the system's fluidic path or the column's physical integrity.
-
Extra-Column Dead Volume: This refers to any space in the flow path outside of the column itself, such as overly long or wide-bore tubing or an improper connection between the tubing and the column port.
-
Fix: Ensure all tubing is cut clean and square. Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing. When making a connection, ensure the tubing is fully bottomed out in the port before tightening the ferrule.
-
-
Column Contamination or Blockage: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, disrupting the flow path and causing peak distortion.
-
Fix: Always filter your samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column. If a blockage is suspected, try back-flushing the column (see Protocol 2).
-
-
Column Void/Bed Deformation: A void can form at the head of the column due to pressure shocks or dissolution of the silica bed. This creates an empty space that causes the sample band to spread before separation begins.
-
Fix: A suspected void can sometimes be addressed by reversing and flushing the column.
-
Protocol 2: Reconditioning a Column with a Suspected Blockage or Void
-
Verify Compatibility: Check the column manufacturer's instructions to ensure it is safe to reverse the flow direction. Most modern columns can be back-flushed.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.
-
Reverse the Column: Connect the column outlet to the pump and direct the inlet to a waste container.
-
Flush with Strong Solvent: Flush the column with a strong, well-solubilizing solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate for at least 10-20 column volumes. This can help wash away particulates from the inlet frit.
-
Re-install Correctly: Return the column to its original orientation and reconnect it to the detector.
-
Equilibrate and Test: Equilibrate the column thoroughly with your mobile phase and re-run your neutral probe and analyte. If tailing persists, the column may be permanently damaged and require replacement.
Q5: I have a modern column and an optimized mobile phase, but I still see some tailing. What other hidden causes should I consider?
If you have systematically addressed mobile phase, column choice, and physical issues, a more subtle problem might be at play: metal contamination .
-
Mechanism: Trace metals can be present in the silica matrix itself or can leach from stainless steel components of the HPLC system (tubing, frits, pump heads). Certain analytes, especially those with chelating functional groups (like ketones and amines found in Droperidol), can interact with these metal ions, leading to peak tailing. This interaction is independent of silanol activity.
-
Troubleshooting & Solutions:
-
System Passivation: Flush the entire system with a chelating agent like EDTA (if your application allows) to remove metal ions.
-
Use Bio-Inert Hardware: For ultimate performance with sensitive compounds, consider using an HPLC system with PEEK or other bio-inert flow paths, which eliminates metal contact with the sample.
-
Mobile Phase Chelators: In some cases, adding a weak chelating agent like citric acid to the mobile phase can be effective, but this must be carefully evaluated for compatibility with your detection method.
-
By systematically diagnosing the issue—first determining if it's chemical or physical, then optimizing mobile phase and column selection, and finally considering more subtle effects like metal contamination—you can effectively eliminate peak tailing and develop a robust, reliable method for the analysis of Droperidol N-Oxide.
References
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Reasons for Peak Tailing of HPLC Column. (2025). Hawach. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]
-
Buffer Considerations for LC and LC–MS. (n.d.). LCGC International. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (2000). Journal of Chromatographic Science. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. [Link]
-
Buffer considerations for LC and LC-MS. (n.d.). Universitat de Barcelona. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). ACD/Labs. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]
-
HPLC Column Selection Guide. (n.d.). SCION Instruments. [Link]
-
Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. [Link]
-
HPLC Column Selection - Choosing the Right Column. (2024). GenTech Scientific. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]
-
Droperidol. (n.d.). Wikipedia. [Link]
- DROPERIDOL. (n.d.). *precision
Optimizing mobile phase for better separation of Droperidol impurities
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the separation of Droperidol and its related substances. We will explore the critical role of the mobile phase and provide systematic approaches to troubleshoot common separation challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for Droperidol impurities. Where is the best place to begin with mobile phase selection?
A: The most logical starting point is to review existing pharmacopoeia monographs, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1] These documents provide validated methods that serve as an excellent baseline. For instance, the USP monograph for Droperidol Injection specifies a pH range of 3.0 to 3.8 for the mobile phase, which immediately informs you that an acidic condition is preferred to ensure consistent protonation of the basic Droperidol molecule.[2]
A typical starting point for a new impurity profiling method involves:
-
Column: A modern, high-purity, base-deactivated C18 column.
-
Aqueous Phase: A low pH buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) adjusted to a pH between 2.5 and 3.5.[3][4]
-
Organic Phase: Acetonitrile is a common first choice due to its efficiency and low UV cutoff.[5]
-
Elution Mode: A generic scouting gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) is highly recommended for impurity profiling to ensure elution of both polar and non-polar impurities.[6]
Q2: Why is mobile phase pH so critical for separating Droperidol, and how do I choose the right pH?
A: Mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like Droperidol.[7][8] Droperidol is a basic compound containing amine functional groups. Its state of ionization—and therefore its hydrophobicity and interaction with the C18 stationary phase—is directly controlled by the mobile phase pH.[9]
-
Mechanism: At a pH well below its pKa, Droperidol will be consistently protonated (ionized). This charged form generally has lower retention on a reversed-phase column. Conversely, at a high pH (above its pKa), it will be in its neutral, more hydrophobic form, leading to longer retention.
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to a mixture of ionized and unionized forms, resulting in poor peak shapes, such as tailing or splitting.[7][8] Therefore, the goal is to set the pH at least 1.5 to 2 units away from the pKa of Droperidol and its key impurities.
-
Practical Choice: For basic compounds like Droperidol, low pH (e.g., 2.5-4.0) is often preferred. This ensures the molecule is fully protonated and minimizes undesirable secondary interactions with residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[10] Some methods may use high pH with specialized pH-stable columns, but acidic conditions are a more common and robust starting point.
| pH Effect on Basic Analyte (Droperidol) | |
| Mobile Phase pH | Expected Outcome |
| Low pH (e.g., < 4) | Analyte is fully protonated (ionized). Retention is typically shorter. Peak shape is often improved due to suppressed silanol interactions. |
| Mid pH (near pKa) | A mix of ionized and neutral forms exists. Can lead to severe peak tailing, splitting, and poor reproducibility.[7][8] |
| High pH (e.g., > 9) | Analyte is in its neutral form. Retention is typically longer. Requires a pH-stable column to prevent stationary phase degradation. |
Q3: Which organic modifier is better for my separation: Acetonitrile (ACN) or Methanol (MeOH)?
A: Both ACN and MeOH are excellent organic modifiers for reversed-phase chromatography, and the "better" choice is application-dependent as they offer different selectivities.[5][11]
-
Acetonitrile (ACN) is often the first choice. It typically generates lower backpressure compared to methanol and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[5] Its elution strength is slightly higher than methanol's.
-
Methanol (MeOH) can provide unique selectivity due to its protic nature, which allows for different hydrogen bonding interactions with analytes compared to the aprotic ACN.[11] If you have co-eluting peaks in an ACN-based mobile phase, switching to or incorporating MeOH can sometimes resolve them.
It is often beneficial during method development to screen both solvents, as a change in selectivity might be exactly what is needed to separate a critical impurity pair.[12]
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Selectivity Group | Aprotic | Protic |
| Elution Strength | Higher | Lower |
| Viscosity / Backpressure | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Common Use | General purpose, good efficiency, low pressure.[5] | Alternative selectivity, can resolve peaks that co-elute in ACN.[11] |
Troubleshooting Guide
Problem: I have poor resolution between Droperidol and a key impurity.
Answer: Achieving adequate resolution is the primary goal of the separation. If resolution is insufficient, a systematic approach is required.
Logical Workflow for Improving Resolution
Caption: Troubleshooting workflow for poor peak resolution.
-
Optimize the Gradient Slope: This is the first and often most effective step. A shallower gradient increases the separation time between peaks.[6] If your initial scouting gradient was 5-95% B in 20 minutes (~4.5%/min), try a segmented gradient where the slope is reduced to 0.5-1%/min around the elution time of the critical pair.[12]
-
Adjust Mobile Phase pH: As Droperidol and its impurities are basic, small changes in pH can alter their relative ionization and thus their retention times, improving selectivity.[7][9] Try adjusting the pH of your aqueous mobile phase by +/- 0.2 to 0.5 units and observe the change in peak spacing.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) fundamentally changes the separation chemistry and is a powerful tool for altering selectivity.[5][11]
Problem: My peaks for Droperidol and/or its impurities are tailing.
Answer: Peak tailing for basic compounds like Droperidol is a classic problem in reversed-phase HPLC, often caused by secondary interactions with the stationary phase.
-
Cause: The primary cause is the interaction of the positively charged amine groups on the analyte with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the packing material.
-
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., < 3.5). This protonates the basic analytes and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.[7]
-
Use a High-Quality, Base-Deactivated Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to shield most of the residual silanols. Using a column specifically marketed for the analysis of basic compounds is highly recommended.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing peaks. Try reducing the injection volume or sample concentration.
-
Problem: My retention times are shifting from one injection to the next.
Answer: Unstable retention times compromise the reliability and validity of your method. The cause is often related to the mobile phase or hardware.
-
Inadequate Equilibration: This is the most common cause in gradient elution. The column must be fully returned to the initial mobile phase conditions before the next injection. Ensure your gradient program includes a sufficient re-equilibration step (typically 5-10 column volumes).[6]
-
Unstable Mobile Phase pH: If the mobile phase is not buffered, or if the buffer is prepared incorrectly, the pH can drift, causing retention time shifts for ionizable analytes.[7] Always use a buffer, especially when operating at a pH where selectivity is sensitive to small changes.
-
Pump Performance and Leaks: Irregularities in the pump, such as worn seals or malfunctioning check valves, can cause fluctuations in the mobile phase composition and flow rate.[13][14] Check the system for any leaks and monitor the pump pressure for unusual fluctuations.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH for selectivity and peak shape.
-
Prepare Buffers: Prepare three separate aqueous mobile phase A solutions at different pH values (e.g., pH 2.8, 3.3, and 3.8). A 20 mM potassium phosphate buffer is a good choice. Use HPLC-grade reagents and water.
-
Prepare Organic Phase: Use 100% HPLC-grade acetonitrile as mobile phase B.
-
Prepare Sample: Prepare a solution containing Droperidol and a mix of its known impurities at a suitable concentration.
-
Set Up HPLC Method: Use a generic scouting gradient (e.g., 10-90% B over 20 minutes) on a C18 column.
-
Execute Runs: Run the same gradient method with each of the three mobile phase A buffers, ensuring the column is thoroughly equilibrated with the new buffer before each run.
-
Analyze Data: Compare the chromatograms. Look for the pH that provides the best resolution between the most critical impurity pairs and the best overall peak shape. This pH will be the starting point for further gradient optimization.
Protocol 2: Gradient Elution Optimization Workflow
This protocol is for refining the gradient slope to improve the resolution of closely eluting compounds.
-
Initial Scouting Run: Perform a fast, wide-range gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution time (%B) of all impurities.
-
Calculate Elution Window: Identify the start and end times of the "critical region" where the target impurities elute.
-
Develop a Segmented Gradient: Modify the gradient method to be shallower through the critical region.
-
Initial Hold: Hold at the starting %B for 1-2 minutes.
-
Shallow Segment: Program a slow gradient (e.g., 0.5-1.0% B per minute) through the critical elution window.[6]
-
Steep Wash: After the last peak of interest has eluted, rapidly increase the %B to 95% to wash the column.
-
Re-equilibration: Return to the initial %B and hold for at least 5-10 column volumes to prepare for the next injection.
-
-
Fine-Tune: If resolution is still insufficient, further decrease the slope of the shallow segment. If the run time is too long, the slope can be slightly increased. Modern software can also assist in automating this optimization process.[15]
Relationship Between Mobile Phase Parameters and Chromatographic Output
Caption: Interplay of mobile phase parameters on chromatographic results.
References
- Vertex AI Search. (n.d.).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 16, 2026.
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved January 16, 2026.
- International Labmate. (n.d.).
- Scribd. (n.d.). Droperidol Analysis in European Pharmacopoeia. Retrieved January 16, 2026.
- Shimadzu. (n.d.). Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Retrieved January 16, 2026.
- Dong, M. W. (2015). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Journal of Chromatographic Science, 53(8), 1348-1356. Oxford Academic.
- Journal of the Chilean Chemical Society. (2004). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. 15(2), 301-305.
- Haddad, P. R., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4163. PMC - NIH.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved January 16, 2026.
- Vrije Universiteit Brussel. (n.d.). Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture. Retrieved January 16, 2026.
- Nallagundla, S., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 322-326.
- Nagasravani V, et al. (2022). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC.
- LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved January 16, 2026.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved January 16, 2026.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved January 16, 2026.
- International Journal of Pharmaceutical and Biological Science Archive. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 16, 2026.
- Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved January 16, 2026.
- Axcend. (2023, December 27).
- Crawford Scientific. (n.d.).
- USP. (n.d.). USP Monographs: Droperidol Injection - USP29-NF24. Retrieved January 16, 2026.
- Nallagundla, S., et al. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved January 16, 2026.
- ResearchGate. (2025, August 5). LC determination and degradation study of droperidol. Retrieved January 16, 2026.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design for doripenem. Retrieved January 16, 2026.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved January 16, 2026.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Retrieved January 16, 2026.
- Japanese Pharmacopoeia. (n.d.). Droperidol. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods. Retrieved January 16, 2026.
- MACHEREY-NAGEL. (n.d.). Drug analysis according to pharmacopoeia. Retrieved January 16, 2026.
Sources
- 1. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. pharmacreations.com [pharmacreations.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mastelf.com [mastelf.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Answering your question.### Droperidol Analytical Troubleshooting Center
Welcome to the technical support resource for the analysis of Droperidol and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate the common challenges encountered during the analytical workflow. Here, we provide in-depth, field-tested solutions and preventative strategies to ensure the accuracy and robustness of your results.
Frequently Asked Questions (FAQs)
Q1: My Droperidol peak is showing significant tailing in my reverse-phase HPLC analysis. What is the likely cause and how can I fix it?
A: Peak tailing for a basic compound like Droperidol is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep Droperidol fully protonated. This minimizes interactions with silanols.
-
Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., 25-50 mM phosphate or acetate buffer) to help shield the silanol interactions.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.
-
Temperature: Increasing the column temperature (e.g., to 35-40°C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Q2: I am observing a co-eluting peak with my main Droperidol peak. How can I confirm its identity and achieve separation?
A: Co-elution is a common issue, especially with related substances that have similar polarities. Your approach should be systematic:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your Droperidol peak. A non-homogenous peak purity profile across the peak indicates a co-eluting impurity.
-
Mass Spectrometry (MS): If available, LC-MS is the most definitive tool. The mass-to-charge ratio (m/z) will help identify if the co-eluting peak is a known related substance, a degradation product, or a matrix component.
-
Chromatographic Selectivity: To resolve the peaks, you need to alter the selectivity of your separation. This can be achieved by:
-
Changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column).
-
Modifying the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol, or using a combination).
-
Adjusting the mobile phase pH, which can alter the ionization state and retention of ionizable impurities.
-
Q3: My Droperidol recovery is low when extracting from a biological matrix like plasma. What are the potential reasons?
A: Low recovery from biological matrices is often due to inefficient extraction or matrix effects. Consider these points:
-
Extraction Method: For a basic drug like Droperidol, a liquid-liquid extraction (LLE) with an alkaline aqueous phase (to keep Droperidol in its neutral, more organic-soluble form) and a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is often effective.
-
Protein Precipitation: If using protein precipitation (e.g., with acetonitrile or methanol), ensure the ratio of solvent to sample is sufficient (typically 3:1 or higher) for complete protein removal. Incomplete precipitation can lead to drug entrapment.
-
Matrix Effects in LC-MS: In LC-MS/MS, phospholipids from plasma are notorious for causing ion suppression. A robust sample clean-up method, such as solid-phase extraction (SPE), can significantly reduce these effects and improve recovery.
Troubleshooting Guide: Common Interferences
This section provides a deeper dive into specific interference issues and offers systematic approaches to their resolution.
Issue 1: Interference from Related Substance A (4-(4-chlorophenyl)-4-hydroxypiperidine)
Related Substance A is a known potential impurity in Droperidol drug substances and products. Its polarity can be very close to that of Droperidol, leading to challenging separations.
Troubleshooting Protocol:
-
Column Selection: A high-resolution column with a particle size of ≤ 3 µm is recommended. Phenyl-hexyl columns can offer alternative selectivity (π-π interactions) compared to standard C18 columns, which may enhance separation.
-
Mobile Phase Optimization:
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting peaks.
-
Organic Modifier: Experiment with both acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can alter selectivity and may provide the necessary resolution.
-
-
Temperature Control: A stable and slightly elevated column temperature (e.g., 35°C) can improve reproducibility and resolution.
Data Summary: Example HPLC Conditions
| Parameter | Condition 1 (C18) | Condition 2 (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-60% B over 15 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 35°C |
| Detection | UV at 245 nm | UV at 245 nm |
Issue 2: Oxidative Degradation of Droperidol
Droperidol is susceptible to oxidation, which can lead to the formation of N-oxide and other degradation products. This can be a concern in sample handling, storage, and analysis.
Preventative Measures & Troubleshooting:
-
Sample Preparation:
-
Use antioxidants (e.g., ascorbic acid, sodium metabisulfite) in your sample diluent if oxidative degradation is suspected.
-
Protect samples from light by using amber vials.
-
-
Forced Degradation Studies: To confirm if observed impurities are degradation products, perform forced degradation studies (e.g., exposure to peroxide, acid, base, heat, and light) as outlined by ICH guidelines. This will help in creating a comprehensive impurity profile.
-
LC-MS/MS for Identification: Use high-resolution mass spectrometry to identify the exact mass of the degradation products and propose their structures.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in Droperidol analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Droperidol from Human Plasma
This protocol is designed to extract Droperidol from plasma while minimizing matrix effects for LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).
-
Human plasma containing Droperidol.
-
Internal standard (e.g., Deuterated Droperidol).
-
Methanol, Acetonitrile.
-
2% Formic Acid in water.
-
5% Ammonium Hydroxide in Methanol.
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% formic acid. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of 2% formic acid.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid.
-
Wash with 1 mL of Methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
References
Technical Support Center: Enhancing the Detection of Droperidol Impurity D
Welcome to the technical support center dedicated to addressing challenges in the analytical detection of Droperidol and its related substances. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Droperidol Impurity D detection. The methodologies and explanations provided herein are grounded in established analytical principles and regulatory expectations to ensure scientific integrity and reliable outcomes.
Introduction to Droperidol and Impurity D
Droperidol is an antidopaminergic drug used for its antiemetic and antipsychotic properties.[1] During its synthesis and storage, various related compounds and degradation products can form, which must be carefully monitored to ensure the drug's safety and efficacy.[2] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines on permissible impurity levels in pharmaceutical products.[2][3][4]
One critical impurity is This compound , chemically identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, also known as Droperidol N-Oxide .[5][6] As an N-oxide, this impurity can have different physicochemical properties than the parent drug, potentially impacting its chromatographic behavior and detection sensitivity. This guide focuses on overcoming the common analytical hurdles associated with its trace-level quantification.
Troubleshooting Guide: Improving Sensitivity
This section is designed in a question-and-answer format to directly address specific issues encountered during method development and routine analysis.
Q1: I am not detecting this compound, or the peak is indistinguishable from the baseline. What are my initial troubleshooting steps?
A1: Failure to detect a known impurity at expected levels points to issues in one of three areas: the sample itself, the chromatographic separation, or the detector settings. A systematic approach is crucial for identifying the root cause.
The following workflow provides a structured approach to diagnosing sensitivity issues.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. EMA releases guidance on elemental impurities in medicines [manufacturingchemist.com]
- 5. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Preventing on-column degradation of Droperidol during analysis
Welcome to the technical support center for the analysis of Droperidol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the on-column degradation of Droperidol during chromatographic analysis. Here, we combine fundamental principles with field-proven methodologies to ensure the integrity and accuracy of your results.
Troubleshooting Guide: Diagnosing and Solving Droperidol Degradation
On-column degradation of Droperidol typically manifests as poor peak shape (tailing or fronting), loss of signal intensity, poor reproducibility, and the appearance of unexpected peaks. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My Droperidol peak is tailing severely and my recovery is low. What is the primary cause?
Answer: The most common cause of peak tailing and low recovery for basic compounds like Droperidol is secondary interaction with active sites within your HPLC system, particularly the column. Droperidol, with its tertiary amine group (pKa ≈ 7.6), is protonated at typical reversed-phase pH values. This positively charged molecule can interact strongly with negatively charged, acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][2]
Causality:
-
Silanol Interaction: Bare silica surfaces are rich in silanol groups.[3][4] Some of these, known as acidic or lone silanols, are particularly problematic and have a pKa around 3.8-4.5.[1] At mobile phase pH values above 4, these silanols deprotonate to form Si-O⁻, creating strong ionic interaction sites for the protonated Droperidol. This strong, non-specific binding leads to peak tailing and potential sample loss.
-
Metallic Interactions: Active metal sites on stainless steel column hardware, frits, and even tubing can also chelate with analytes, causing similar issues.[5][6]
The diagram below illustrates this problematic interaction at a microscopic level.
Caption: Interaction of protonated Droperidol with an active silanol site.
Question 2: How can I systematically troubleshoot and eliminate these unwanted interactions?
Answer: A systematic approach, starting from your sample and moving through the entire flow path, is the most effective strategy. We recommend the following troubleshooting workflow.
Caption: Troubleshooting workflow for Droperidol analysis.
Frequently Asked Questions (FAQs)
Q1: What specific column characteristics should I look for?
A: To minimize on-column degradation and secondary interactions, select a column with the following features:
-
High-Purity Silica (Type B): Modern columns are made from silica with very low metal content, reducing one source of active sites.[1]
-
Thorough End-capping: After bonding the C18 chains, the remaining accessible silanol groups are reacted with a small silylating agent (like trimethylchlorosilane) in a process called end-capping.[4][7] This neutralizes many of the problematic acidic silanols.
-
Sterically Protected or Proprietary Bonding: Many manufacturers have unique bonding technologies that shield the silica surface and prevent access to residual silanols.
-
Bio-inert or PEEK-lined Hardware: For ultimate performance, columns with hardware that is coated or lined to be completely inert prevent any interaction between the analyte and stainless steel components.[5][8][9]
| Column Technology | Suitability for Droperidol | Key Feature |
| Traditional C18 (Type A Silica) | Poor | High silanol activity, metal content. Prone to severe peak tailing. |
| Modern End-capped C18 (Type B) | Good | High-purity silica with extensive end-capping reduces silanol activity.[7] |
| "Base-Deactivated" C18 | Excellent | Specifically engineered with proprietary bonding and end-capping for superior performance with basic compounds. |
| Hybrid Silica (e.g., BEH) | Excellent | Ethylene-bridged hybrid particles offer enhanced pH stability and reduced silanol activity. |
| Bio-Inert / Coated Hardware | Ultimate | The flow path through the column hardware itself is inert, eliminating metal interactions.[5][6] |
Q2: What is the optimal mobile phase pH for Droperidol analysis?
A: The optimal pH is a balance between keeping Droperidol protonated (soluble and well-behaved) and suppressing the ionization of residual silanols on the column. For Droperidol (pKa ≈ 7.6), a mobile phase pH between 3.0 and 4.5 is generally ideal.[10][11]
-
Why this range? At this pH, Droperidol is fully protonated (BH⁺), ensuring good solubility in the aqueous mobile phase. Simultaneously, the acidic silanol groups (pKa ≈ 4) are mostly in their neutral (Si-OH) form, which significantly reduces the strong ionic interaction that causes peak tailing.[1][7]
-
Why not higher pH? As the pH approaches and exceeds 5-6, more silanols become deprotonated (Si-O⁻), increasing secondary interactions.
-
Why not lower pH? While very low pH (<3) would also work, it can risk hydrolyzing the bonded phase on some older silica columns, leading to shorter column lifetime.
Always use a buffer (e.g., 10-20 mM phosphate or formate) to maintain a stable pH throughout the gradient.[12]
Q3: Can my sample vial and solvent contribute to degradation?
A: Absolutely. The analysis begins the moment your sample is prepared.
-
Vials: Standard glass vials can have active silanol sites on their surface, leading to adsorption of basic analytes like Droperidol before injection. This is especially true for low-concentration samples. Solution: Use polypropylene vials or deactivated (silanized) glass vials. A study on Droperidol stability showed it was stable for 180 days when stored in polypropylene syringes.[13][14]
-
Solvent: The sample diluent should be as close as possible to the initial mobile phase conditions. Injecting a sample dissolved in a strong, non-buffered organic solvent (like 100% Methanol) into a buffered aqueous mobile phase can cause the analyte to precipitate at the head of the column, leading to split or broad peaks.
Recommended Analytical Protocol
This protocol provides a robust starting point for the analysis of Droperidol, incorporating the principles discussed above to prevent on-column degradation.
Objective: To achieve a symmetric, reproducible peak for Droperidol using Reverse-Phase HPLC with UV detection.
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve Droperidol standard in a 50:50 mixture of Methanol:Water to a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standards by diluting the stock solution with the mobile phase A (see below).
-
Sample Vials: Use polypropylene or silanized glass autosampler vials.[13]
Step 2: HPLC System and Conditions
-
HPLC System: An HPLC system with a binary pump, autosampler, column thermostat, and UV/DAD detector. A bio-inert system is preferred for best results.[8]
-
Column: High-quality, base-deactivated C18 column (e.g., Agilent Zorbax StableBond, Waters XBridge BEH, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm.
-
Guard Column: Use a compatible guard column to protect the analytical column.[15]
Step 3: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 20 mM potassium phosphate buffer. Adjust pH to 4.0 with phosphoric acid.[10] Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC or LC-MS grade).
-
Degassing: Degas both mobile phases thoroughly using an inline degasser or sonication.
Step 4: Chromatographic Method
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm[10]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
This method, which is based on validated approaches, should yield a retention time for Droperidol of approximately 3.5 minutes with excellent peak shape.[10][16]
References
- The Science Behind HPLC Column Packings: The Role of Silanes. (n.d.). Google Cloud.
-
Silanol. (2023, December 29). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Nagasravani, V., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Journal of Pharmacreations, 9(2), 108-114. Retrieved January 16, 2026, from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved January 16, 2026, from [Link]
-
Nagasravani, V., et al. (2022). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Journal of Pharmacreations, 9(2). Retrieved January 16, 2026, from [Link]
-
Kazakevich, Y., & LoBrutto, R. (Eds.). (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191-200. doi: 10.1002/jssc.201200055. Retrieved January 16, 2026, from [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved January 16, 2026, from [Link]
-
Selbach, S., et al. (2011). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Clinical Pharmacy and Therapeutics, 36(2), 213-219. doi: 10.1111/j.1365-2710.2010.01174.x. Retrieved January 16, 2026, from [Link]
-
Altura Ultra Inert HPLC Columns. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
Naidoo, N., et al. (2014). Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics. Journal of Chromatographic Science, 52(8), 829-836. doi: 10.1093/chromsci/bmt124. Retrieved January 16, 2026, from [Link]
-
McClure, C. K., & Larijani, G. E. (2018). Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 22(4), 336-338. Retrieved January 16, 2026, from [Link]
-
Stiles, M. L., & Allen, L. V. Jr. (1981). Droperidol stability in intravenous admixtures. American Journal of Hospital Pharmacy, 38(4), 522-525. Retrieved January 16, 2026, from [Link]
-
Bioinert HPLC & UHPLC Columns. (n.d.). YMC Europe. Retrieved January 16, 2026, from [Link]
-
Ultra Inert HPLC Columns. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
McClure, C. K., & Larijani, G. E. (2018). Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. ResearchGate. Retrieved January 16, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved January 16, 2026, from [Link]
-
El-Gindy, A., et al. (2001). LC determination and degradation study of droperidol. Il Farmaco, 56(3), 225-232. doi: 10.1016/s0014-827x(01)01026-6. Retrieved January 16, 2026, from [Link]
-
Stiles, M. L., & Allen, L. V. Jr. (1981). Droperidol stability in intravenous admixtures. American Journal of Hospital Pharmacy, 38(4), 522-525. Retrieved January 16, 2026, from [Link]
-
Zhang, Y., et al. (2013). Compatibility of butorphanol and droperidol in 0.9% sodium chloride injection. American Journal of Health-System Pharmacy, 70(6), 494-497. doi: 10.2146/ajhp120324. Retrieved January 16, 2026, from [Link]
-
Agilent BioInert Columns. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
-
On-Column Sample Degradation. (2007, January 1). LCGC International. Retrieved January 16, 2026, from [Link]
-
How to Extend the Lifetime of Chromatographic Columns. (n.d.). Drawell. Retrieved January 16, 2026, from [Link]
-
How to Solve the Problem of Ageing HPLC Columns? (2023, October 20). Hawach. Retrieved January 16, 2026, from [Link]
-
How to Improve HPLC Column Lifetime—Best Practices. (2025, September 19). Patsnap Eureka. Retrieved January 16, 2026, from [Link]
-
On column degradation. (2008, August 6). Chromatography Forum. Retrieved January 16, 2026, from [Link]
-
What might I be doing wrong because my HPLC columns deteriorate so quickly recently? (2015, December 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. (2016). Brazilian Journal of Pharmaceutical Sciences, 52(3). Retrieved January 16, 2026, from [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Compound of interest decomposes on column (HPLC). (2010, February 28). Chromatography Forum. Retrieved January 16, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Silanol - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Bioinert HPLC & UHPLC Columns | YMC [ymc.eu]
- 10. pharmacreations.com [pharmacreations.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. ijpcbs.com [ijpcbs.com]
Technical Support Center: Best Practices for Droperidol Impurity Profiling Sample Preparation
Welcome to the technical support center for Droperidol impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical phase of sample preparation. Accurate impurity profiling is not just a regulatory requirement but a cornerstone of drug safety and efficacy. The quality of your analytical results is fundamentally dependent on the integrity of your sample preparation. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to ensure your methods are both reliable and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions, providing foundational knowledge for developing a robust sample preparation protocol for Droperidol.
Q1: What are the primary goals of sample preparation for Droperidol impurity profiling?
The main objectives are to transform the drug substance or product into a format suitable for analysis, typically by High-Performance Liquid Chromatography (HPLC), while ensuring the resulting solution is a true representation of the original sample.[1] Key goals include:
-
Complete Dissolution: Ensuring both the active pharmaceutical ingredient (API) and all potential impurities are fully dissolved to allow for accurate quantification.
-
Prevention of Degradation: Protecting the sample from environmental factors like light, heat, or incompatible solvents that could artificially generate degradation products.[2]
-
Removal of Interferences: Eliminating particulate matter and other matrix components that could interfere with the analysis, cause system blockages, or damage the HPLC column.[1][3]
-
Analyte Concentration: Preparing the sample at a concentration that is optimal for the sensitivity of the analytical method, ensuring that impurities present at or above regulatory thresholds can be reliably detected.[3]
Q2: What are the known stability issues with Droperidol and how can I mitigate them during sample preparation?
Droperidol is a butyrophenone compound that is sensitive to several environmental factors.[4] Key stability concerns and mitigation strategies include:
-
Light Sensitivity: Droperidol is known to degrade upon exposure to light.[5][6] All sample preparation steps should be performed in low-light conditions, and samples should be stored in amber vials or containers wrapped in aluminum foil. The USP monograph specifically recommends preserving Droperidol in tight, light-resistant containers.[7]
-
Heat Sensitivity: The compound is also sensitive to heat.[5][6] Avoid excessive heating during dissolution. If sonication is used, it should be done in a controlled-temperature water bath to prevent sample warming. Prepared solutions should be stored at cool or controlled room temperature as specified by validated methods.[7]
-
Air Sensitivity (Oxidation): Droperidol can be sensitive to air.[5] While extensive measures may not always be necessary for routine analysis, for long-term stability studies or when isolating sensitive impurities, preparing solutions under an inert atmosphere (e.g., nitrogen) is a best practice, as recommended by the USP for storing the raw material.[7]
-
pH Stability: The stability of Droperidol in solution can be pH-dependent. A stability study of a Droperidol injection formulation found it to be stable for 180 days in a solution with a pH between 2.87 and 3.29.[8] When developing methods, the pH of the sample diluent should be evaluated to ensure it does not promote degradation.
Q3: How do I select an appropriate solvent for dissolving Droperidol?
Choosing the right solvent is critical, as Droperidol is practically insoluble in water.[9] The selection should be based on solubility data and compatibility with the chosen analytical method (e.g., RP-HPLC).
| Solvent | Solubility (at 25 °C) | Comments & Recommendations |
| Water | <0.001 g/100 mL[5] | Unsuitable as a primary solvent. |
| Chloroform | 40 g/100 mL[5] | Excellent solubility, but not typically compatible with reversed-phase HPLC mobile phases. Can be used for initial stock solutions if carefully diluted. |
| Dimethylformamide (DMF) | 17 g/100 mL[5] | Good solubility. Often used to prepare initial concentrated stock solutions which are then diluted with a weaker, mobile-phase-compatible solvent.[10] |
| Methanol | 0.41 g/100 mL[5] | Moderate solubility. Commonly used in HPLC and compatible with many reversed-phase methods. |
| Ethanol | 0.34 g/100 mL[5] | Moderate solubility. Similar to methanol in its application. |
| 0.1 M HCl | 0.15 g/100 mL[5] | Droperidol's basic pKa (7.46)[9] means it has increased solubility in acidic conditions. Acidified solvents are often used. |
| 0.1 N HCl in Isopropyl Alcohol (1 in 10) | - | This is the medium specified in the USP monograph for UV absorption analysis, indicating good compatibility and solubility.[7] |
Expert Recommendation: Start by attempting to dissolve the sample directly in the mobile phase. If solubility is insufficient, prepare a concentrated stock solution in a strong, compatible organic solvent like methanol or DMF, and then dilute to the final working concentration with the mobile phase. Using a diluent that is stronger than the mobile phase can lead to poor peak shape.[11]
Q4: Why is filtration necessary and how do I choose the right syringe filter?
Filtration is a mandatory step to prevent particulate matter from entering the HPLC system.[1] These particles can block tubing, damage injector components, and, most critically, clog the inlet frit of the analytical column, leading to high backpressure and poor performance.
Choosing a Syringe Filter:
-
Pore Size: For standard HPLC (<5 µm particle size columns), a 0.45 µm filter is generally sufficient. For UHPLC systems or columns with smaller particle sizes (<3 µm), a 0.2 µm filter is required to remove finer particles.
-
Membrane Material: The filter membrane must be chemically compatible with your sample solvent to prevent the filter from dissolving and introducing extractables into your sample.
-
PTFE (Polytetrafluoroethylene): Excellent chemical resistance to a wide range of organic solvents. Ideal for samples dissolved in solvents like DMF or chloroform.
-
Nylon: A good general-purpose filter, compatible with both aqueous and many organic solvents.
-
PVDF (Polyvinylidene fluoride): Low protein binding and good solvent resistance.
-
Regenerated Cellulose (RC): Optimized for aqueous solutions and solvents, offering broad compatibility.[1]
-
Always verify the chemical compatibility of your chosen solvent with the filter membrane material from the manufacturer's specifications.
Q5: What concentration should I prepare my sample at?
The sample concentration must be high enough to allow for the detection and quantification of impurities at the levels required by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
| ICH Q3A/Q3B Threshold | Maximum Daily Dose ≤ 2 g/day | Meaning |
| Reporting Threshold | 0.05% | Impurities at or above this level must be reported in regulatory submissions.[13] |
| Identification Threshold | 0.10% | Impurities at or above this level must have their structures identified (characterized).[13][14] |
| Qualification Threshold | 0.15% | Impurities at or above this level must be qualified with toxicological data to demonstrate safety.[13] |
Your analytical method's limit of quantification (LOQ) for impurities should be at or below the reporting threshold. Therefore, the concentration of your main Droperidol sample should be set such that a 0.05% impurity gives a signal that is well above the LOQ. A typical concentration for impurity profiling is in the range of 0.5 to 1.0 mg/mL.
Section 2: Standard Operating Procedure (SOP) - Sample Preparation for HPLC Analysis
This protocol provides a generalized workflow. It must be adapted and validated for your specific sample matrix and analytical method.
Experimental Workflow Diagram
Caption: General workflow for Droperidol sample preparation.
Step-by-Step Protocol
-
Materials and Reagents:
-
Droperidol drug substance or drug product.
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, DMF).
-
HPLC-grade water.
-
Acids/Bases for pH adjustment (if necessary).
-
Class A volumetric flasks and pipettes.
-
Amber HPLC vials with caps.
-
Syringe filters (0.45 µm or 0.2 µm, PTFE or other compatible membrane).
-
-
Preparation of Sample Diluent:
-
Prepare the diluent to be used for dissolving the sample. This is often the mobile phase of the HPLC method or a solvent mixture of similar composition.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Droperidol Reference Standard (RS) into a volumetric flask.
-
Follow steps 4-8 below to prepare the standard solution at a known concentration (e.g., 1.0 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh an amount of the Droperidol sample (e.g., 25 mg) into a volumetric flask (e.g., 25 mL).
-
Add approximately 70% of the final volume of the chosen diluent.
-
Vortex the flask for 1-2 minutes to suspend the powder.
-
If necessary, place the flask in a sonicator bath for 5-10 minutes to facilitate complete dissolution.[10] Ensure the bath does not become warm.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
-
Filtration:
-
Draw the prepared solution into a syringe.
-
Attach a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to the syringe.
-
Discard the first 1-2 mL of the filtrate to saturate the filter and prevent any potential adsorption effects.
-
Filter the remaining solution directly into an amber HPLC vial.
-
-
Storage and Analysis:
-
Cap the vial immediately.
-
Analyze the sample as soon as possible. If storage is required, keep the vials protected from light in a refrigerator or at a controlled temperature as determined by solution stability studies. A study has shown stability in polypropylene syringes for up to 180 days when protected from light and stored at ambient conditions.[8]
-
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during sample preparation for Droperidol impurity analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting sample preparation issues.
Q&A Troubleshooting
Problem: My chromatogram shows low or inconsistent recovery of the Droperidol peak.
-
Potential Cause 1: Incomplete Dissolution. Even if the solution appears clear, micro-particles may not be fully dissolved.
-
Potential Cause 2: Adsorption. Droperidol may adsorb onto glass surfaces or the syringe filter membrane.
-
Solution: Use silanized glass volumetric flasks and vials to minimize surface interactions. When filtering, discard a larger initial portion of the filtrate (e.g., 2-3 mL) to ensure the filter membrane is saturated before collecting the sample for analysis.
-
-
Potential Cause 3: Degradation. The sample may be degrading after dissolution due to light or heat exposure.
Problem: The sample appears cloudy, or a precipitate forms in the HPLC vial over time.
-
Potential Cause: Poor Solubility or Incompatibility. The sample is not fully soluble in the final diluent, or the diluent is not fully miscible with the HPLC mobile phase, causing the drug to precipitate upon injection.
-
Solution: Re-evaluate your choice of diluent. The ideal diluent is the mobile phase itself. If a stronger organic solvent is required for dissolution, ensure the final concentration of that solvent in the sample is low enough to be compatible with the mobile phase. Consider reducing the overall sample concentration.
-
Problem: I am observing poor peak shape, such as tailing or fronting, for the main Droperidol peak.
-
Potential Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[11] If a stronger solvent is necessary, keep its proportion in the final sample solution to a minimum.
-
-
Potential Cause: Column Overload. The concentration of the sample is too high for the capacity of the analytical column.
-
Solution: Dilute the sample and re-inject. Confirm that the injection volume and concentration are within the linear range of the method.
-
Problem: My blank injections show "ghost peaks" at the retention times of impurities.
-
Potential Cause 1: Contamination. This can come from glassware, pipette tips, the diluent itself, or carryover from a previous injection.
-
Solution: Use meticulously clean glassware. Always use fresh, HPLC-grade solvents to prepare your diluent. Run a "needle wash" or "blank injection" program on your HPLC to clean the injection port and needle.[15]
-
-
Potential Cause 2: Filter Extractables. The syringe filter membrane may be leaching contaminants when exposed to your sample solvent.
-
Solution: Confirm the chemical compatibility of your filter. To test this, filter a clean portion of your diluent and inject it as a blank. If peaks appear, the filter is the source of contamination. Switch to a different, more resistant filter material.[15]
-
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
Slideshare. ICH- Q3 Impurity. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Droperidol?[Link]
-
National Institutes of Health (NIH) PubChem. Droperidol. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
Scribd. Droperidol Analysis in European Pharmacopoeia. [Link]
-
Solubility of Things. Droperidol hydrochloride. [Link]
-
CHROMacademy. Troubleshooting. [Link]
-
Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. [Link]
-
USP-NF. USP Monographs: Droperidol. [Link]
-
Deranged Physiology. Droperidol. [Link]
-
Veeprho. Droperidol Impurities and Related Compound. [Link]
-
USP-NF. USP Monographs: Droperidol Injection. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
EM Updates. Pharmacology in Emergency Medicine. [Link]
-
Wikipedia. Droperidol. [Link]
-
ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. [Link]
-
PubMed. Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Sartorius. Sample Preparation. [Link]
-
Journal of Pharmacreations. Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. [Link]
Sources
- 1. sartorius.com [sartorius.com]
- 2. organomation.com [organomation.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Droperidol - Wikipedia [en.wikipedia.org]
- 5. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. pharmacreations.com [pharmacreations.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. jpionline.org [jpionline.org]
- 15. chromacademy.com [chromacademy.com]
Technical Support Center: A Guide to Column Selection for the Analysis of Droperidol and its Polar Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the chromatographic separation of Droperidol and its polar impurities. This document provides in-depth technical advice, troubleshooting, and step-by-step protocols to help you develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the unique challenges presented by Droperidol analysis.
Q1: Why is the separation of Droperidol and its polar impurities so challenging?
The analysis of Droperidol, a butyrophenone derivative, presents a dual challenge in liquid chromatography.[1][2]
-
Analyte Properties : Droperidol is a basic compound with a pKa of approximately 7.46.[3][4] At typical reversed-phase (RP) pH values (e.g., pH 3-6), it is protonated and carries a positive charge. This basicity can lead to strong, undesirable ionic interactions with the silica backbone of many HPLC columns.
-
Stationary Phase Interactions : Traditional silica-based columns, especially older Type-A silica columns, have acidic silanol groups (Si-OH) on their surface. At pH values above 3.5, these silanols become deprotonated (Si-O⁻), creating negatively charged sites.[5] The positively charged Droperidol molecule can interact strongly with these sites, causing significant peak tailing and poor chromatographic performance.[5][6]
-
Impurity Polarity : Process-related impurities or degradation products of Droperidol can be significantly more polar than the parent compound.[7][8][9] In standard reversed-phase chromatography, these polar impurities are often poorly retained, eluting in or near the solvent front (void volume), which makes accurate quantification difficult.[10][11]
Q2: What are the common polar impurities of Droperidol I should be aware of?
Several related substances for Droperidol are listed in pharmacopeias such as the European Pharmacopoeia (EP). A key impurity to consider is Droperidol EP Impurity A , chemically known as 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[8][12] This compound lacks the long butyrophenone side chain, making it significantly more polar and thus more challenging to retain on a standard C18 column. Other potential impurities can arise from synthesis or degradation.[7][9]
Q3: What is the impact of mobile phase pH on the analysis?
Mobile phase pH is a critical parameter that directly influences both retention and peak shape.
-
Low pH (e.g., 2.5-3.5) : At this pH, the ionization of surface silanol groups is suppressed, minimizing the secondary ionic interactions that cause peak tailing for basic compounds like Droperidol.[13] This is often the preferred range for achieving symmetrical peaks on silica-based columns.
-
Mid-Range pH (e.g., 4-7) : In this range, both Droperidol (pKa ~7.46) and silanols (pKa ~3.5-4.5) can be ionized, leading to maximum tailing. This range should generally be avoided unless using specialized columns.
-
High pH (e.g., 9-11) : At high pH, Droperidol is neutral, which can eliminate tailing from ionic interactions. However, this requires a pH-stable column (e.g., hybrid silica or specialized polymer-based columns) as traditional silica will dissolve above pH 7.5.[5]
The United States Pharmacopeia (USP) monograph for Droperidol Injection specifies a pH between 3.0 and 3.8, highlighting the importance of acidic conditions for robust analysis.[14]
Section 2: Column Selection and Troubleshooting Guide
This section is structured to address specific problems you may encounter during method development and provides targeted solutions.
Problem 1: Poor Peak Shape (Tailing) for the Droperidol Peak
-
Primary Cause : Secondary ionic interactions between the protonated Droperidol molecule and ionized residual silanols on the stationary phase surface.[5][6]
-
Solutions :
-
Use a Modern, High-Purity, End-Capped Column : Choose a column manufactured with high-purity silica and subjected to exhaustive end-capping. This reduces the number of accessible free silanols.
-
Select a Polar-Embedded Column : These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain.[15] This polar group helps to shield the residual silanols from interacting with basic analytes and improves peak shape.
-
Optimize Mobile Phase pH : As discussed in the FAQ, operating at a low pH (2.5-3.5) using an appropriate buffer (e.g., phosphate, formate) is highly effective at minimizing tailing.[13]
-
| Column Type | Mechanism for Reducing Tailing | Key Considerations |
| Standard End-Capped C18 | Reduces silanol activity through chemical bonding (end-capping). | Performance varies by brand; older columns may still show significant tailing. |
| Polar-Embedded Phase | Shields residual silanols with an embedded polar group; provides alternative interactions. | Offers excellent peak shape for bases and unique selectivity compared to C18.[16] |
| Hybrid Particle (e.g., BEH) | Reduces the number of surface silanols by incorporating ethylene bridges into the silica particle. | Provides excellent chemical stability across a wide pH range (1-12).[17] |
Problem 2: Insufficient Retention of Early-Eluting Polar Impurities
-
Primary Cause : The high polarity of impurities like Droperidol Impurity A results in weak interaction with the non-polar C18 stationary phase, causing them to elute too early for reliable integration.[11]
-
Solutions :
-
Strategy A: Modified Reversed-Phase : Use a polar-embedded or "AQ-type" C18 column. These phases are designed to be stable in highly aqueous mobile phases (up to 100% aqueous), which are necessary to retain very polar compounds.
-
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative for retaining and separating very polar compounds.[10][18][19] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[19][20] Water acts as the strong eluting solvent. This provides an orthogonal separation mechanism to reversed-phase.[18]
-
Strategy C: Mixed-Mode Chromatography (MMC) : MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[21][22] This allows for tunable retention of compounds based on both their hydrophobicity and charge, making it a powerful tool for separating mixtures of APIs and their charged polar impurities.[21][23][24]
-
Decision-Making Diagram for Column Selection
The following diagram provides a logical workflow for selecting the appropriate column technology based on your primary analytical challenge.
Section 3: Experimental Protocols
These protocols provide validated starting points for your method development.
Protocol 1: Starting Conditions for a Modern Reversed-Phase Method
This method is designed to provide good peak shape for Droperidol while offering reasonable retention for moderately polar impurities.
-
Column : Polar-embedded C18 (e.g., Luna Omega Polar C18, XSelect CSH C18), 150 x 4.6 mm, 3.5 µm.[25]
-
Mobile Phase A : 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection : UV at 246 nm.[26]
-
Injection Volume : 10 µL.
-
Sample Diluent : Mobile Phase A / Mobile Phase B (80:20 v/v). Note: Avoid injecting samples in 100% strong organic solvent to prevent peak distortion.[27]
Protocol 2: Screening Protocol for a HILIC Method
This method is designed to achieve enhanced retention of highly polar impurities.
-
Column : HILIC phase (e.g., Amide, Zwitterionic), 150 x 4.6 mm, 3.5 µm.[28]
-
Mobile Phase A : 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B : 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.
-
Gradient :
-
0-1 min: 100% A
-
1-12 min: 0% to 50% B
-
12-15 min: 50% B
-
15.1-25 min: 100% A (Extended Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C.
-
Detection : UV at 246 nm.
-
Injection Volume : 5 µL.
-
Sample Diluent : Acetonitrile. Note: Proper column equilibration is critical for reproducibility in HILIC. Equilibrate with the starting mobile phase for at least 10-15 column volumes.[19]
Illustrative Separation Mechanisms
The diagram below illustrates the key interactions involved in the recommended chromatographic modes.
References
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSbiopharma. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]
-
Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. ResearchGate. [https://www.researchgate.net/publication/374825633_Hydrophilic_Interaction_Liquid_Chromatography_for_the_Analysis_of_Pharmaceutical_Formulations]([Link]_ Chromatography_for_the_Analysis_of_Pharmaceutical_Formulations)
-
HILIC in pharmaceutical analysis: Overview and applications. Technology Networks. [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]
-
Droperidol | C22H22FN3O2. PubChem, National Institutes of Health. [Link]
-
Droperidol. Wikipedia. [Link]
-
Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Journal of Pharmacreations. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
RP-HPLC determination of the contents of droperidol injection and its related substances. Journal of Pharmaceutical Analysis. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
DROPERIDOL. precisionFDA. [Link]
-
Droperidol. NIST WebBook, National Institute of Standards and Technology. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
-
HPLC Column Selection Guide. Chromtech. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. PubMed, National Institutes of Health. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Perspective Chapter: Mixed-Mode Chromatography and Its Application in Pharmaceutical Analysis. Open Research Library. [Link]
-
USP Monographs: Droperidol Injection. USP-NF. [Link]
-
Poor peak shape. Cosmosil. [Link]
-
Polar Column in HPLC Example. Hawach. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
Droperidol-impurities. Pharmaffiliates. [Link]
-
Droperidol Impurities. SynZeal. [Link]
-
Droperidol Impurities and Related Compound. Veeprho. [Link]
-
Haloperidol. PubChem, National Institutes of Health. [Link]
-
Droperidol. Japanese Pharmacopoeia. [Link]
-
Droperidol. USP-NF. [Link]
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. waters.com [waters.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Droperidol Impurities | SynZeal [synzeal.com]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. clearsynth.com [clearsynth.com]
- 13. agilent.com [agilent.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. chromtech.net.au [chromtech.net.au]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 20. HILIC in pharmaceutical analysis: Overview and applications. [wisdomlib.org]
- 21. helixchrom.com [helixchrom.com]
- 22. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. BiblioBoard [openresearchlibrary.org]
- 25. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 26. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC故障排除指南 [sigmaaldrich.com]
- 28. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Droperidol and its Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic agent, is no exception. Rigorous analytical testing is essential to identify and quantify any impurities that may arise during its synthesis or degradation, as these can impact the drug's safety and efficacy. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Droperidol and its related substances, benchmarked against other analytical technologies.
The Criticality of a Validated Method
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For the analysis of Droperidol and its impurities, a validated HPLC method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. This is not merely a regulatory requirement but a cornerstone of good science, ensuring the integrity of data in research, development, and quality control. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) form the bedrock of this process[1].
Designing a Robust HPLC Method for Droperidol
Based on established pharmacopoeial methods, such as those outlined in the European Pharmacopoeia (Ph. Eur.), a robust reversed-phase HPLC (RP-HPLC) method can be developed. The causality behind our experimental choices is rooted in achieving optimal separation and detection of Droperidol and its known impurities.
Proposed HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 (L1), 4.6 mm x 250 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar Droperidol and its impurities. The column dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile. | A gradient is often necessary to resolve impurities that may have a wide range of polarities. The phosphate buffer helps to control the pH and ensure consistent peak shapes, particularly for basic compounds like Droperidol. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | This flow rate is typical for a 4.6 mm ID column and provides a reasonable analysis time without generating excessive pressure. |
| Detection | UV at 254 nm | Droperidol and its related compounds contain chromophores that absorb in the UV region, making UV detection a suitable and robust choice. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Injection Volume | 10 µL | A small injection volume helps to prevent band broadening and maintain good peak shape. |
This proposed method is a starting point, and its suitability must be rigorously confirmed through the validation process.
A Step-by-Step Guide to HPLC Method Validation
The validation of the HPLC method for Droperidol and its impurities should be conducted in accordance with ICH Q2(R1) guidelines[2]. The following is a detailed protocol for each validation parameter:
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of Droperidol standard.
-
Prepare individual solutions of known Droperidol impurities (e.g., Impurity A, B, C, D, E)[2][3][4].
-
Prepare a spiked solution containing Droperidol and all known impurities.
-
Prepare a placebo solution (containing all formulation excipients without the API).
-
Subject a solution of Droperidol to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
-
Evaluation:
-
Assess the resolution between the Droperidol peak and the peaks of the impurities and degradation products. The resolution should be greater than 1.5.
-
Ensure that the placebo solution does not show any interfering peaks at the retention time of Droperidol or its impurities.
-
Peak purity analysis using a photodiode array (PDA) detector can be employed to confirm that the Droperidol peak is spectrally homogeneous in the presence of impurities and degradation products.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of at least five concentrations of Droperidol standard solution over the range of 50% to 150% of the target assay concentration.
-
-
Chromatographic Analysis:
-
Inject each concentration in triplicate.
-
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The specified range is normally derived from the linearity studies.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Preparation of Spiked Samples:
-
Prepare a placebo mixture and spike it with known amounts of Droperidol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples.
-
-
Evaluation:
-
Calculate the percentage recovery of the analyte at each concentration level. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Droperidol at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the buffer (e.g., ± 0.2 units).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluation:
-
Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The system suitability criteria should still be met.
-
Visualizing the Validation Workflow
To provide a clear overview of the interconnected steps in the HPLC method validation process, the following workflow diagram is presented.
Caption: Workflow for HPLC Method Validation.
Comparative Analysis of Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, it is essential to understand its performance in the context of other available technologies.
| Feature | HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses columns with smaller particles (<2 µm), requiring higher pressures. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of ions in an electrolyte solution under the influence of an electric field. |
| Analysis Time | Moderate (typically 15-30 min). | Fast (typically 1-10 min)[5]. | Moderate, but can be rapid for screening[6]. | Very fast (typically 1-10 min)[7]. |
| Sensitivity | Good, especially with UV or fluorescence detectors. | Very high, due to sharper peaks. | Very high, with excellent specificity from mass detection. | Moderate, can be lower than HPLC for some applications. |
| Specificity | Good, can be enhanced with a PDA detector. | Excellent, with high-resolution separations. | Excellent, provides structural information for identification. | High, based on different separation principles. |
| Applicability to Droperidol | Well-suited for Droperidol and its impurities, which are non-volatile and have UV absorbance. | Highly suitable, offering faster analysis and better resolution. | Requires derivatization for non-volatile compounds like Droperidol, adding complexity. | Feasible, as Droperidol is ionizable. Can be a good orthogonal technique[7]. |
| Cost (Instrument) | Moderate. | High. | High. | Moderate. |
| Solvent Consumption | Moderate. | Low. | Low. | Very low. |
Performance Summary:
| Analytical Method | Key Advantages for Droperidol Analysis | Key Disadvantages for Droperidol Analysis |
| HPLC | Robust, reliable, and widely available. Well-established in pharmacopoeias. | Longer analysis times compared to newer techniques. |
| UHPLC | Significantly faster analysis, higher resolution, and improved sensitivity[5]. | Higher initial instrument cost and can be more susceptible to matrix effects. |
| GC-MS | Unparalleled specificity and confirmatory power[6]. | Droperidol is not volatile and would require derivatization, which can be time-consuming and introduce variability. |
| Capillary Electrophoresis | Very low solvent and sample consumption, and a different separation mechanism providing orthogonality[7]. | Can have lower sensitivity and reproducibility challenges compared to HPLC. |
Conclusion
The validation of an HPLC method for the analysis of Droperidol and its impurities is a critical activity that underpins the quality and safety of this pharmaceutical product. By following a systematic approach guided by the ICH Q2(R1) principles, a robust and reliable method can be established. While HPLC remains the gold standard for routine quality control, it is beneficial for research and development professionals to be aware of the capabilities of alternative techniques such as UHPLC, GC-MS, and Capillary Electrophoresis. UHPLC, in particular, offers significant advantages in terms of speed and resolution and is increasingly being adopted in the pharmaceutical industry. The choice of analytical technique should always be guided by the specific requirements of the analysis, balancing factors such as speed, sensitivity, specificity, and cost. This guide provides a comprehensive framework for making informed decisions and ensuring the highest standards of scientific integrity in the analysis of Droperidol.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
- European Pharmacopoeia (Ph. Eur.) 10.0, Droperidol Monograph. European Directorate for the Quality of Medicines & HealthCare (EDQM), Council of Europe.
- Sumalatha N, et al. Analytical Method Development and Validation of Droperidol and Fentanyl Citrate in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical, Chemical and Biological Sciences. 2017;7(3):322-326.
- Altria KD. Validated capillary electrophoresis method for the assay of a range of basic drugs. Journal of Pharmaceutical and Biomedical Analysis. 1995;13(8):951-7.
-
SynZeal. Droperidol EP Impurity E. Available from: [Link]
-
Pharmaffiliates. Droperidol-impurities. Available from: [Link]
-
United States Pharmacopeia (USP). USP-NF Droperidol Injection. Available from: [Link]
- Khan H, Ali J. UHPLC: Applications in Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis. 2017;7(3):131-136.
- Saleem K, et al. Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations. Journal of Analytical Science and Technology. 2021;12(1):1-15.
- Askar F, et al.
- United States Pharmacopeia (USP). USP Monographs: Droperidol. USP29-NF24.
-
Veeprho. Droperidol Impurities and Related Compound. Available from: [Link]
-
SynZeal. Droperidol Impurities. Available from: [Link]
-
Cleanchem. Droperidol EP Impurity D. Available from: [Link]
-
Macherey-Nagel. HPLC analysis of drugs according to pharmacopoeia. Available from: [Link]
- Wätzig H, et al. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Electrophoresis. 2023;44(17-18):1535-1565.
- Rosado T, et al. Development and validation of a GC/MS/MS method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid.
- Miller SA. Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS)
- Hrytsenko I, et al. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. 2023;28(15):5798.
Sources
- 1. scribd.com [scribd.com]
- 2. veeprho.com [veeprho.com]
- 3. Droperidol EP Impurity E | 1346604-17-8 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 7. Validated capillary electrophoresis method for the assay of a range of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Droperidol Impurity D and Other Degradation Products: A Guide for Researchers
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. This guide provides an in-depth comparative analysis of Droperidol Impurity D and other principal degradation products of Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the chemical nature, formation pathways, and analytical methodologies for these impurities.
Introduction to Droperidol and the Imperative of Impurity Profiling
Droperidol acts as a potent D2 dopamine receptor antagonist.[2][3] Its therapeutic efficacy is intrinsically linked to its chemical integrity. However, like many complex organic molecules, Droperidol is susceptible to degradation over time and under various environmental stressors such as light, heat, and changes in pH.[4] This degradation can lead to the formation of impurities that may impact the drug's potency, stability, and potentially, its safety profile.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of impurities in pharmaceutical products.[4] Therefore, a thorough understanding of the degradation pathways and the resulting impurities is a critical aspect of drug development, formulation, and quality control.[5] This guide focuses on a comparative analysis of this compound against other known degradation products, providing a framework for their identification, characterization, and control.
Unveiling the Degradation Landscape of Droperidol
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[6][7] These studies involve subjecting the API to stress conditions more severe than those it would typically encounter during storage, such as acidic, basic, oxidative, and photolytic stress.[6] For Droperidol, such studies have revealed a number of degradation products, with this compound being a notable example.[8][9]
Droperidol and Its Key Impurities: A Structural Overview
A comparative look at the molecular structures of Droperidol and its primary impurities provides the first layer of understanding their chemical distinctions.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Droperidol | C22H22FN3O2 | 379.43 | 548-73-2 |
| Droperidol EP Impurity A | C12H13N3O | 215.26 | 2147-83-3 |
| Droperidol EP Impurity B | C22H22FN3O2 | 379.44 | 1026015-45-1 |
| Droperidol EP Impurity C | C22H19ClFN3O2 | 411.86 | 60373-76-4 |
| Droperidol EP Impurity D (Droperidol N-Oxide) | C22H22FN3O3 | 395.43 | 466118-75-2 |
| Droperidol EP Impurity E | C34H34N6O3 | 574.69 | 1346604-17-8 |
Data sourced from Pharmaffiliates and Veeprho.[1][4]
This compound is chemically identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide, or more simply, Droperidol N-Oxide.[10][11][12] This nomenclature immediately points to its formation via oxidation of the tertiary amine in the tetrahydropyridine ring of the parent Droperidol molecule.
Formation Pathways: A Comparative Perspective
Diagram: Postulated Degradation Pathways of Droperidol
Caption: Postulated formation pathways of major Droperidol impurities under different stress conditions.
-
This compound (N-Oxide): This impurity is a classic product of oxidative stress. The tertiary amine in the tetrahydropyridine ring of Droperidol is susceptible to oxidation, leading to the formation of the N-oxide.[9][10] This reaction is often facilitated by the presence of oxidizing agents such as hydrogen peroxide or exposure to atmospheric oxygen over extended periods, particularly in solution.[8]
-
Other Degradation Products:
-
Hydrolytic Degradation: Under acidic or basic conditions, Droperidol can undergo hydrolysis. For instance, the amide bond within the benzimidazolinone ring could be susceptible to cleavage, leading to the formation of smaller, more polar impurities. Impurity A, with a significantly smaller molecular weight, is likely a product of such hydrolytic cleavage.[1]
-
Dehydration and Other Reactions: The chemical structure of Droperidol also presents possibilities for other degradation reactions, such as dehydration or rearrangements, particularly under thermal stress. The specific structures of Impurities B, C, and E suggest more complex transformations, potentially involving reactions with residual solvents or excipients in a formulation.[4]
-
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Droperidol and its impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.[4][13]
A Representative HPLC Method
A robust, stability-indicating HPLC method is essential to resolve the parent drug from its various degradation products. While specific methods are often proprietary, a general approach can be outlined based on published literature.[8][13]
Experimental Protocol: Stability-Indicating RP-HPLC Method for Droperidol and Its Impurities
-
Chromatographic System:
-
Column: A reversed-phase column, such as a C18 or a more specialized phase like an amide-functionalized column, is typically used to achieve the necessary selectivity.[8][14] A common dimension is 4.6 x 250 mm with a 5 µm particle size.[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is employed.[8][13] The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[13][14]
-
Detection: UV detection is commonly used, with the wavelength set at an isosbestic point or a wavelength of maximum absorbance for Droperidol and its impurities (e.g., 245 nm or 254 nm).[13][15]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Droperidol sample (bulk drug or formulation) in a suitable diluent (often the mobile phase or a component of it).
-
For forced degradation studies, the drug substance is subjected to stress conditions (e.g., refluxing in acid or base, exposure to an oxidizing agent) for a defined period.[6] The stressed samples are then neutralized and diluted to an appropriate concentration for HPLC analysis.
-
-
Method Validation:
Diagram: Workflow for Impurity Profiling
Caption: A generalized workflow for the analysis of Droperidol and its degradation products.
Comparative Performance and Impact
A direct comparison of the "performance" of these impurities is multifaceted and extends beyond their analytical separation. Key considerations include their potential impact on drug stability and, most importantly, patient safety.
-
Chemical Stability: The formation of Impurity D, being an N-oxide, indicates oxidative instability of the Droperidol molecule. The presence of this impurity can be a marker for inadequate protection from oxidative stress during manufacturing or storage. Other impurities arising from hydrolysis or other pathways would similarly point to vulnerabilities in the drug substance or formulation to acidic, basic, or thermal conditions.
-
Toxicological Profile: A critical aspect of impurity analysis is the assessment of their toxicological potential. While specific toxicological data for each Droperidol impurity is not widely published, it is a regulatory requirement to evaluate the potential for impurities to be toxic or genotoxic. The structural alerts within each impurity molecule would be a starting point for such an assessment. For instance, N-oxides can sometimes be metabolically reduced back to the parent amine, but they can also have their own distinct pharmacological or toxicological profiles.
-
Impact on Efficacy: The conversion of Droperidol to any of its degradation products represents a loss of the active moiety, which can lead to a decrease in the drug's potency and therapeutic efficacy.
Conclusion and Future Perspectives
The comprehensive analysis of Droperidol's degradation products, with a particular focus on this compound (N-Oxide), is a critical component of ensuring the quality, safety, and efficacy of this important medication. This guide has provided a comparative overview of the chemical nature, formation pathways, and analytical methodologies for these impurities.
The key takeaway for researchers and drug development professionals is the necessity of implementing robust stability-indicating analytical methods to monitor and control these impurities throughout the drug's lifecycle. Future research should aim to generate more detailed kinetic data on the formation of each impurity under various stress conditions and to fully characterize their pharmacological and toxicological profiles. Such data will further empower the development of more stable formulations and robust manufacturing processes for Droperidol.
References
-
Droperidol Impurities and Related Compound - Veeprho. [Link]
-
Droperidol Impurities - SynZeal. [Link]
-
Droperidol-impurities - Pharmaffiliates. [Link]
- Isin, H., et al. (2012). Population pharmacokinetics of intramuscular droperidol in acutely agitated patients. British Journal of Clinical Pharmacology, 74(3), 453-462.
-
Droperidol | C22H22FN3O2 | CID 3168 - PubChem. [Link]
-
Droperidol - Wikipedia. [Link]
-
Droperidol Analysis in European Pharmacopoeia. Scribd. [Link]
-
Droperidol EP Impurity D | 466118-75-2 - SynZeal. [Link]
- Le Guellec, C., et al. (1988). Pharmacokinetics of droperidol in surgical patients under different conditions of anaesthesia. British Journal of Anaesthesia, 61(3), 297-301.
- Calver, L., et al. (2015). The safety and effectiveness of droperidol for sedation of acute behavioral disturbance in the emergency department. Annals of Emergency Medicine, 66(3), 230-238.e1.
- Nagasravani, V., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3473.
- El-Gindy, A., et al. (2002). LC determination and degradation study of droperidol. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 453-462.
-
Droperidol EP Impurity D | CAS No: 466118-75-2 - Cleanchem. [Link]
-
Droperidol EP Impurity D | 466118-75-2 - Venkatasai Life Sciences. [Link]
- Stiles, M. L., et al. (1986). Droperidol stability in intravenous admixtures. American Journal of Hospital Pharmacy, 43(9), 2174-2176.
- McClure, T. A., et al. (2013). Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 17(4), 338-340.
-
Stability of Droperidol 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes | Request PDF - ResearchGate. [Link]
-
LC determination and degradation study of droperidol - ResearchGate. [Link]
-
Droperidol EP Impurity D - KM Pharma Solution Private Limited. [Link]
- Nagasravani, V., et al. (2022). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC.
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3), 00023.
- Kar, S., et al. (2023). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. Pharmaceutics, 15(7), 1888.
-
Droperidol Monograph for Professionals - Drugs.com. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
- Kumar, V., & Kumar, P. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(7), 1039-1044.
- Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12), 1375-1384.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Droperidol - Wikipedia [en.wikipedia.org]
- 3. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Droperidol Impurities | SynZeal [synzeal.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. longdom.org [longdom.org]
- 8. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. venkatasailifesciences.com [venkatasailifesciences.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. pharmacreations.com [pharmacreations.com]
- 15. scribd.com [scribd.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Droperidol Impurity Analysis
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a compound like Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic, a comprehensive understanding of its impurity profile is critical for patient safety.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products.[1] This guide provides an in-depth technical comparison and cross-validation of three powerful analytical techniques for the analysis of Droperidol impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
The core principle underpinning this guide is the concept of orthogonal methods . An orthogonal method in pharmaceutical analysis involves using multiple, independent analytical techniques that rely on different physicochemical principles to evaluate the same attribute of a sample.[2][3] This approach significantly enhances the reliability of analytical data by mitigating the risk of method-specific biases and ensuring a more complete and accurate impurity profile.[2][3]
The Imperative for Orthogonal Cross-Validation
Relying on a single analytical technique, even a well-validated one, carries an inherent risk of overlooking impurities that may not be well-resolved or detected by that specific method. For instance, a standard reversed-phase HPLC method might struggle to resolve highly polar impurities that elute with the solvent front. By employing orthogonal techniques such as GC-MS, which separates based on volatility and mass-to-charge ratio, and CE, which separates based on electrophoretic mobility, we can gain a more comprehensive and trustworthy understanding of the impurity landscape of Droperidol.[4][5][6]
This guide will walk through a systematic approach to the cross-validation of these three techniques, providing not just the "how" but also the critical "why" behind the experimental choices.
Droperidol and its Potential Impurities
Droperidol (C₂₂H₂₂FN₃O₂) is susceptible to degradation through various pathways, including hydrolysis and oxidation.[7][8] Furthermore, impurities can be introduced during the synthesis process. Common impurities can include related substances, degradation products, and residual solvents.[1] Advanced analytical techniques are essential to detect and quantify these impurities to ensure compliance with stringent quality standards.[1]
The Cross-Validation Workflow
The cross-validation process is designed to demonstrate that each analytical method is fit for its intended purpose and that the results are reliable and consistent across different techniques. The workflow for this comparative study is as follows:
Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[9]
Forced Degradation Study
To generate a comprehensive set of degradation products, a forced degradation study is the first critical step. This involves subjecting a solution of Droperidol to various stress conditions.
Protocol:
-
Acid Hydrolysis: 1 mg/mL Droperidol in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL Droperidol in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL Droperidol in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid Droperidol powder at 105°C for 48 hours.
-
Photolytic Degradation: 1 mg/mL Droperidol solution exposed to UV light (254 nm) for 24 hours.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile organic impurities. A stability-indicating HPLC method is developed to separate Droperidol from its degradation products and process-related impurities.[7][10]
Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05 M Monosodium Phosphate buffer (pH 4.5).
-
Mobile Phase B: Methanol.
-
Gradient Elution: A linear gradient from 60% Mobile Phase A to 20% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 246 nm.[10]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, making it an excellent orthogonal technique to HPLC.[11] Given that Droperidol is a butyrophenone, methods developed for similar compounds like Haloperidol can be adapted.[12][13] This technique is particularly useful for identifying residual solvents and certain degradation products.
Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the charge-to-size ratio of analytes in an electric field, making it a powerful orthogonal and complementary technique to HPLC.[4][5][6] It excels in separating polar and charged impurities that can be challenging for reversed-phase HPLC.[6]
Protocol:
-
Instrumentation: Capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each validated method for the analysis of a key potential Droperidol impurity.
| Validation Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 0.1 - 150 | 0.5 - 100 | 0.2 - 120 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| LOD (µg/mL) | 0.03 | 0.1 | 0.05 |
| LOQ (µg/mL) | 0.1 | 0.5 | 0.2 |
Interpretation of Results and Technique Selection
The cross-validation process provides a multi-dimensional view of the Droperidol impurity profile.
-
HPLC remains the workhorse for routine quality control due to its high precision, robustness, and suitability for a wide range of non-volatile impurities.[11]
-
GC-MS is invaluable for the definitive identification of volatile impurities and provides structural information through mass spectral data, which is crucial for unknown impurity identification.[11] It is particularly adept at detecting residual solvents, a critical aspect of pharmaceutical quality control.[14][15][16][17]
-
Capillary Electrophoresis serves as an excellent confirmatory technique, especially for polar and charged impurities that may be missed by HPLC.[6] Its low sample and solvent consumption also align with green chemistry principles.[18]
The choice of which method to employ for routine analysis will depend on the specific impurities being monitored. However, the development and validation of these orthogonal methods provide a comprehensive analytical toolkit for the lifecycle management of Droperidol.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. jaanoandseekho.in [jaanoandseekho.in]
- 4. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC determination and degradation study of droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improved gas chromatographic-mass spectrometric assay for haloperidol utilizing ammonia chemical ionization and selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
A Comparative Guide to the Genotoxicity Assessment of Droperidol Impurity D
This guide provides a comprehensive framework for evaluating the genotoxic potential of Droperidol Impurity D, a known N-oxide derivative of the parent drug Droperidol.[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document outlines an integrated, data-driven approach consistent with international regulatory standards. We will explore the scientific rationale behind a tiered testing strategy, compare the utility of various assays, and provide detailed protocols to ensure robust and reliable data generation.
Droperidol is an antidopaminergic drug used as an antiemetic and antipsychotic.[6][7] As with any pharmaceutical, impurities generated during manufacturing or storage must be rigorously evaluated for safety. Genotoxic impurities, which can damage DNA and potentially lead to cancer, are of particular concern.[8] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH M7, mandate a thorough assessment to control these impurities and limit potential carcinogenic risk.[9][10]
The Regulatory Imperative: ICH M7 and the Tiered Approach
The ICH M7 guideline provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[9][11] It advocates for a tiered approach that begins with computational assessments and progresses to in vitro and, if necessary, in vivo testing. The goal is to establish a safe level of exposure, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most mutagenic impurities, which corresponds to a theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure.[10]
This guide will compare the essential assays in this tiered strategy, providing the technical insights necessary to design a comprehensive evaluation for this compound.
Stage 1: In Silico (Computational) Assessment
The initial step in a genotoxicity assessment is a computational analysis using Quantitative Structure-Activity Relationship ((Q)SAR) models.[12] ICH M7 requires the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[12][13]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These models contain a knowledge base of structural alerts—molecular substructures known to be associated with toxicity. The system analyzes the query molecule (this compound) for these alerts.[14][15]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models built from large datasets of experimental results to predict the probability of a positive or negative outcome in a genotoxicity assay.[13]
Causality Behind the Choice: Using two different methodologies provides a more robust prediction. An expert system can identify well-understood structural alerts, while a statistical system can identify patterns in data that may not yet be codified into expert rules. A consensus of negative results from both types of models can be sufficient to conclude that an impurity is not a mutagenic concern.[12][13]
Table 1: Hypothetical (Q)SAR Analysis for this compound
| Model Type | (Q)SAR Software | Predicted Outcome for Bacterial Mutagenicity | Confidence | Structural Alerts Identified |
| Expert Rule-Based | Derek Nexus | Equivocal | Medium | Aromatic amine/nitroaromatic-like moiety |
| Statistical-Based | Sarah Nexus | Negative | High | No significant structural fragments associated with mutagenicity |
This table presents hypothetical data for illustrative purposes.
Stage 2: The In Vitro Testing Battery
If the in silico analysis is inconclusive or positive, a standard battery of in vitro tests is required. This battery is designed to detect the major classes of genetic damage: gene mutations and chromosomal aberrations.[16][17]
Comparison of Core In Vitro Assays
| Assay | Endpoint Detected | Strengths | Limitations |
| Bacterial Reverse Mutation (Ames) Test | Gene mutations (point mutations, frameshifts) | High throughput, cost-effective, highly standardized (OECD 471), detects the majority of genotoxic rodent carcinogens.[17][18] | Prokaryotic system lacks mammalian metabolism and chromosome structure; may miss some mammalian-specific carcinogens.[19] |
| In Vitro Micronucleus (MNvit) Assay | Chromosomal damage (clastogenicity and aneugenicity) | Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity); higher throughput than chromosomal aberration assay.[20][21][22] | Scoring can be subjective if not automated; high concentrations can lead to cytotoxicity, confounding results. |
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is the cornerstone of genotoxicity testing.[23][24] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[18]
The Critical Role of Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver.[25] To simulate this, the Ames test is conducted both with and without an external metabolic activation system, typically a liver homogenate from rats (S9 fraction).[19][26][27] This ensures that pro-mutagens, which require metabolic activation to become genotoxic, are detected.[25]
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare stock solutions of this compound, Droperidol (as a comparator), negative control (vehicle), and positive controls (specific for each bacterial strain, with and without S9).
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction, co-factors (e.g., NADP), and buffers. Keep on ice.
-
Exposure: In separate tubes for each concentration and control, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article solution, and either 0.5 mL of S9 mix or 0.5 mL of buffer.
-
Plating: Immediately add 2.0 mL of molten top agar to each tube, gently vortex, and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control value.
Table 2: Hypothetical Ames Test Data for this compound (TA100 Strain)
| Test Article | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) | Fold Increase vs. Vehicle |
| Vehicle Control | 0 | 115 ± 12 | 125 ± 15 | - |
| Droperidol | 100 | 120 ± 14 | 135 ± 11 | ~1.1 |
| 500 | 118 ± 10 | 140 ± 16 | ~1.1 | |
| 1000 | 125 ± 16 | 138 ± 13 | ~1.1 | |
| This compound | 100 | 110 ± 9 | 130 ± 18 | ~1.0 |
| 500 | 122 ± 11 | 133 ± 14 | ~1.1 | |
| 1000 | 117 ± 13 | 141 ± 12 | ~1.1 | |
| Positive Control | - | 980 ± 55 | 1150 ± 78 | >8.0 |
This table presents hypothetical data for illustrative purposes, suggesting a negative result for both compounds.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay is used to detect chromosomal damage.[20][28] Micronuclei are small, membrane-bound bodies in the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[22] An increase in the frequency of micronucleated cells indicates that the test substance is either a clastogen (causes chromosome breakage) or an aneugen (causes chromosome loss).[21]
Causality Behind Cell Line Choice: Mammalian cell lines like TK6 or CHO are often used. TK6 cells are human lymphoblastoid cells with a stable karyotype and are p53 competent, which makes them a relevant model for human cells.
Detailed Protocol: In Vitro Micronucleus Assay (TK6 Cells)
-
Cell Culture: Culture TK6 cells in appropriate media to ensure they are in the exponential growth phase.
-
Exposure: Seed cells into culture plates and expose them to various concentrations of this compound, vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The assay is performed with and without S9 metabolic activation.
-
Treatment Duration: A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without a recovery period are typically used.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division during or after treatment.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).
-
Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Table 3: Hypothetical In Vitro Micronucleus Data for this compound
| Test Article | Concentration (µg/mL) | Treatment | % Binucleated Cells with Micronuclei (Mean ± SD) |
| Vehicle Control | 0 | 4h (+S9) | 1.2 ± 0.3 |
| Droperidol | 50 | 4h (+S9) | 1.4 ± 0.4 |
| 100 | 4h (+S9) | 1.5 ± 0.5 | |
| This compound | 50 | 4h (+S9) | 1.3 ± 0.2 |
| 100 | 4h (+S9) | 1.6 ± 0.3 | |
| Positive Control | - | 4h (+S9) | 8.5 ± 1.1 |
This table presents hypothetical data for illustrative purposes, suggesting a negative result.
Stage 3: In Vivo Testing and Final Risk Assessment
In vivo testing is only triggered if there is a positive result in one of the in vitro assays.[29] The most common follow-up is the in vivo mammalian erythrocyte micronucleus test (OECD 474).[30][31][32] This test assesses chromosomal damage in the bone marrow of rodents.[33][34] A positive result in vitro that is not replicated in vivo may indicate that the genotoxicity is not relevant to whole organisms, due to factors like metabolism or detoxification.[34]
Integrated Assessment and Decision Making
The final genotoxicity assessment is a weight-of-evidence decision.
-
Negative in silico and negative in vitro battery: this compound would be considered non-genotoxic.
-
Positive in Ames, negative in micronucleus: The impurity is a bacterial mutagen. Further assessment is needed to determine relevance to mammals.
-
Negative in Ames, positive in micronucleus: The impurity is a clastogen or aneugen. An in vivo follow-up is necessary.
-
Positive in vitro, negative in vivo: The in vitro result may be considered irrelevant, possibly due to experimental conditions (e.g., high concentrations) not achievable in vivo.
The following diagram illustrates the logical workflow for this tiered assessment.
Caption: Decision workflow for genotoxicity assessment.
This structured, evidence-based approach ensures a thorough and scientifically sound evaluation of this compound. By comparing results from complementary assays and understanding the mechanistic basis of each test, researchers can confidently characterize the genotoxic risk and ensure patient safety, in line with global regulatory expectations.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available at: [Link]
-
In Vivo Micronucleus Test. Inotiv. Available at: [Link]
-
OECD 487 In Vitro Micronucleus Test. Scantox. Available at: [Link]
-
In vivo rodent erythrocyte micronucleus assay. PubMed. Available at: [Link]
-
In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available at: [Link]
-
Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes. gmp-compliance.org. Available at: [Link]
-
OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Altasciences. Available at: [Link]
-
FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. RAPS. Available at: [Link]
-
Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. Available at: [Link]
-
OECD 487 In Vitro MNT | Clastogenicity Testing. Gentronix. Available at: [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. Available at: [Link]
-
OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Battelle. Available at: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]
-
Genotoxicity Testing Gets New Guidance From FDA. Contract Laboratory. Available at: [Link]
-
Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Available at: [Link]
-
The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. Available at: [Link]
-
Assessment of Genotoxic Impurities. Veeprho. Available at: [Link]
-
S9 Activation Enzymes - Ames. Biotoxicity. Available at: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). ICH. Available at: [Link]
-
S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
-
Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]
-
GLP OECD 471 Ames Test. Scantox. Available at: [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link]
-
Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. MDPI. Available at: [Link]
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. ResearchGate. Available at: [Link]
-
In Silico Approaches in Genetic Toxicology. Optibrium. Available at: [Link]
-
Everything You Need To Know About Sarah Nexus. Lhasa Limited. Available at: [Link]
-
Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. U.S. Food and Drug Administration. Available at: [Link]
-
Evaluation of QSAR Models for the Prediction of Ames Genotoxicity: A Retrospective Exercise on the Chemical Substances Registered Under the EU REACH Regulation. Semantic Scholar. Available at: [Link]
-
How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Lhasa Limited. Available at: [Link]
-
Droperidol EP Impurity D | CAS No: 466118-75-2. Cleanchem. Available at: [Link]
-
Droperidol EP Impurity D. KM Pharma Solution Private Limited. Available at: [Link]
-
Droperidol EP Impurity D | CAS 466118-75-2. Veeprho. Available at: [Link]
-
Droperidol EP Impurity D | 466118-75-2. SynZeal. Available at: [Link]
-
Droperidol EP Impurity D | 466118-75-2. Venkatasai Life Sciences. Available at: [Link]
-
Droperidol. Wikipedia. Available at: [Link]
-
Droperidol | C22H22FN3O2 | CID 3168. PubChem. Available at: [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. kmpharma.in [kmpharma.in]
- 3. veeprho.com [veeprho.com]
- 4. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. Droperidol - Wikipedia [en.wikipedia.org]
- 7. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes - ECA Academy [gmp-compliance.org]
- 12. toxicology.org [toxicology.org]
- 13. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 14. optibrium.com [optibrium.com]
- 15. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
- 16. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]
- 17. fda.gov [fda.gov]
- 18. enamine.net [enamine.net]
- 19. academic.oup.com [academic.oup.com]
- 20. criver.com [criver.com]
- 21. scantox.com [scantox.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. scantox.com [scantox.com]
- 24. biosafe.fi [biosafe.fi]
- 25. biotoxicity.com [biotoxicity.com]
- 26. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. OECD 487 In Vitro MNT | Clastogenicity Testing | Gentronix [gentronix.co.uk]
- 29. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 30. inotiv.com [inotiv.com]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 33. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. nucro-technics.com [nucro-technics.com]
A Comparative Guide to the Impurity Profiling of Droperidol from Different Manufacturing Sources
Introduction: The Criticality of Purity in Droperidol Formulations
Droperidol is a butyrophenone derivative, functioning as a potent D2 dopamine receptor antagonist.[1] It is utilized clinically as an antiemetic to manage postoperative nausea and vomiting (PONV) and as an antipsychotic agent for its tranquilizing effects.[1][2] The safety and efficacy of any pharmaceutical product are inextricably linked to the purity of its active pharmaceutical ingredient (API). For Droperidol, the presence of impurities—even at trace levels—can potentially alter its therapeutic effect, impact stability, and pose risks to patient safety.[3]
Impurities in a drug substance can originate from various stages, including the synthetic route, degradation of the API, or interaction with excipients and packaging materials.[3][4] Given that different manufacturers may employ distinct synthetic pathways or purification processes, the impurity profile of Droperidol can vary significantly from one source to another. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of Droperidol from different manufacturing sources, ensuring the selection of a high-quality API for formulation development.
Understanding the Impurity Landscape of Droperidol
A thorough impurity profiling investigation begins with identifying known and potential impurities. Authoritative sources such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several specified impurities for Droperidol.[5][6] These include process-related impurities and potential degradation products.
Commonly Identified Droperidol Impurities:
-
Process-Related Impurities: These are substances that may form during the synthesis of Droperidol.[4][7] Examples include Droperidol EP Impurity A, B, C, D, and E.[4][8][9] The presence and levels of these impurities can offer insights into the synthetic route and the control of the manufacturing process.
-
Degradation Products: Droperidol can degrade under conditions of light, heat, or moisture.[4] Identifying these degradants is crucial for establishing the stability of the drug substance.
-
Residual Solvents: Solvents used in the manufacturing process may remain in trace amounts in the final product.[4] Pharmacopeial standards set strict limits for these residual solvents.
Experimental Design for Comparative Impurity Profiling
A robust comparative study relies on a well-designed experimental protocol. High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis due to its high sensitivity, specificity, and reproducibility.[3][10] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities.[11]
Analytical Technique: Rationale for HPLC-UV
For the quantification and comparison of impurity profiles, a stability-indicating HPLC method with UV detection is the preferred approach. This technique allows for the separation of the main Droperidol peak from its various impurities, enabling accurate quantification of each. The choice of a C18 column is common for the analysis of butyrophenone derivatives due to its versatility and resolving power.[10][12]
Detailed Experimental Protocol: RP-HPLC Method
The following protocol outlines a standard isocratic Reverse-Phase HPLC method suitable for the impurity profiling of Droperidol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Droperidol Reference Standard (USP or EP)[13]
-
Droperidol samples from different manufacturing sources.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.0 with orthophosphoric acid. Mix the buffer and acetonitrile in the specified ratio and degas before use.[12]
-
Standard Solution Preparation: Accurately weigh and dissolve the Droperidol Reference Standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Prepare solutions of Droperidol from each manufacturing source in the mobile phase at the same concentration as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities in each sample by comparing their retention times and peak areas to the Droperidol reference standard. Calculate the percentage of each impurity relative to the main Droperidol peak.
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is crucial for reproducibility and interpretation. The following diagram illustrates the workflow for the comparative impurity profiling of Droperidol.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the impurity profiles for Droperidol sourced from three different manufacturers. This data is for illustrative purposes to demonstrate how results can be effectively summarized.
| Impurity | Source A (% Area) | Source B (% Area) | Source C (% Area) | Pharmacopeial Limit (%) |
| Droperidol EP Impurity A | 0.08 | 0.15 | 0.05 | ≤ 0.20 |
| Droperidol EP Impurity C | Not Detected | 0.03 | Not Detected | ≤ 0.10 |
| Droperidol EP Impurity E | 0.02 | 0.04 | 0.03 | ≤ 0.15 |
| Unknown Impurity 1 (RRT 1.2) | 0.05 | Not Detected | 0.06 | Not Specified |
| Unknown Impurity 2 (RRT 1.5) | Not Detected | 0.07 | Not Detected | Not Specified |
| Total Impurities | 0.15 | 0.29 | 0.14 | ≤ 0.50 |
Interpretation of Hypothetical Data:
-
Source A and C show lower overall impurity levels compared to Source B.
-
Source B exhibits a higher level of Impurity A and contains Impurity C and an unknown impurity not present in the other sources. This could warrant further investigation into their manufacturing process.
-
Source A and C contain a common unknown impurity (RRT 1.2), suggesting a possible common intermediate or degradation pathway.
Logical Relationships in Impurity Formation
Understanding the potential pathways for impurity formation is key to controlling them. The following diagram illustrates a simplified potential degradation pathway for Droperidol, highlighting how oxidative stress could lead to the formation of specific impurities.
This visualization helps in postulating the identity of unknown impurities and in designing forced degradation studies to ensure the analytical method is stability-indicating.
Conclusion
The impurity profile of Droperidol is a critical quality attribute that can vary between different manufacturing sources. A systematic approach to comparative analysis, employing a validated, stability-indicating HPLC method, is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive framework, from understanding the impurity landscape to a detailed experimental protocol and data interpretation. By implementing such rigorous analytical strategies, pharmaceutical scientists can confidently select and qualify Droperidol API from various manufacturers, ultimately contributing to the development of safer and more effective medicines.
References
- USP Monographs: Droperidol. USP29-NF24.
- Droperidol Impurities and Related Compound. Veeprho.
- Droperidol Impurities. SynZeal.
- Droperidol-impurities. Pharmaffiliates.
- USP Monographs: Droperidol Injection. USP29-NF24.
- Droperidol EP Impurity A. Axios Research.
- Droperidol Impurity E. Benchchem.
- Droperidol. Chemicea.
- droperidol and its Impurities. Pharmaffiliates.
- Droperidol USP 2025. Trungtamthuoc.com.
- Droperidol EP Impurity E. SynZeal.
- Droperidol Impurity E HCl. Clearsynth.
- Droperidol EP Reference Standard. Sigma-Aldrich.
- European Pharmacopoeia 11.1. EDQM.
-
Droperidol Monograph for Professionals. Drugs.com. Available from: [Link]
- Droperidol Injection USP. Sandoz Canada Inc.
- Droperidol European Pharmacopoeia. Merck Third Party.
-
Droperidol. PubChem. Available from: [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research.
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available from: [Link]
- Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Journal of Pharmacreations.
-
Droperidol. Wikipedia. Available from: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
-
Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. MDPI. Available from: [Link]
Sources
- 1. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Droperidol - Wikipedia [en.wikipedia.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. edqm.eu [edqm.eu]
- 7. benchchem.com [benchchem.com]
- 8. Droperidol Impurities | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pharmacreations.com [pharmacreations.com]
- 13. ドロペリドール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Compendial Methods for Droperidol Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Droperidol, a butyrophenone derivative used as an antiemetic and antipsychotic agent, is subject to stringent purity requirements outlined in various pharmacopoeias.[1] This guide provides an in-depth technical comparison of the compendial methods for Droperidol impurity testing as described in the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP).
This comparison will delve into the methodologies, specified impurities, and the underlying scientific principles of each compendial approach. By understanding the nuances of these methods, professionals can make informed decisions regarding quality control and global regulatory submissions.
Introduction to Droperidol and the Imperative of Impurity Profiling
Droperidol (1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one) is a potent dopamine D2 antagonist.[2] Its synthesis and degradation can result in the formation of related substances that may lack therapeutic efficacy or, in some cases, pose a toxicological risk. Therefore, robust analytical methods are essential to identify and quantify these impurities, ensuring that the final drug product meets the highest standards of quality and safety. The major global pharmacopoeias provide standardized methods to achieve this.
Overview of Compendial Approaches
The USP, Ph. Eur., and JP employ distinct analytical strategies for the control of impurities in Droperidol. While all aim to ensure the purity of the drug substance, their chosen methodologies and the specific impurities they target differ. The following sections will dissect these differences.
Head-to-Head Comparison of Methodologies
A direct experimental comparison of the three compendial methods was not available in the public domain at the time of this writing. The following analysis is based on a detailed review of the published monographs from each pharmacopoeia.
Specified Impurities
The European Pharmacopoeia is the most explicit in defining a list of specified impurities for Droperidol. The USP and JP control impurities through more general methods.
| Impurity | European Pharmacopoeia (Ph. Eur.) | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |
| Specified Impurities | Impurity A, B, C, D, E | 4,4¢-bis[1,2,3,6-tetrahydro-4-(2-oxo-1-benzimidazolinyl)-1-pyridyl]butyrophenone | Not individually specified in the related substances test. |
| Control Strategy | Liquid Chromatography (LC) for specified and unspecified impurities. | UV-Vis for one specified impurity; general HPLC for "Chromatographic Purity" in the injection monograph. | Thin-Layer Chromatography (TLC) for general related substances. |
European Pharmacopoeia Specified Impurities:
-
Impurity A: 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[3][4][5]
-
Impurity C: 1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)pyridinium[3][6][7][8][9]
Analytical Techniques and Parameters
The choice of analytical technique—High-Performance Liquid Chromatography (HPLC) versus Thin-Layer Chromatography (TLC)—represents the most significant divergence between the pharmacopoeias.
| Parameter | European Pharmacopoeia (Ph. Eur.) - Related Substances (LC) | United States Pharmacopeia (USP) - Chromatographic Purity (Injection) | Japanese Pharmacopoeia (JP) - Related Substances (TLC) |
| Technique | HPLC | HPLC | TLC |
| Stationary Phase | Octadecylsilyl silica gel for chromatography R (5 µm) | L1 packing (C18) | Silica gel with fluorescent indicator |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, Phosphate buffer solution pH 7.0 | Methanol, Water, Borate buffer | Chloroform, Methanol, Acetic acid (100) |
| Detection | UV at 245 nm | UV at 280 nm | UV at 254 nm |
| Method Type | Quantitative/Limit Test | Quantitative | Limit Test |
Deep Dive into Each Compendial Method
The rationale behind the selection of specific methods and parameters is rooted in achieving the necessary selectivity, sensitivity, and robustness for impurity control.
European Pharmacopoeia (Ph. Eur.)
The Ph. Eur. employs a sophisticated HPLC method for the control of related substances, offering high resolution and sensitivity.[10]
Rationale: The use of a gradient HPLC method with a buffered mobile phase containing acetonitrile and tetrahydrofuran provides the necessary selectivity to separate a range of potential impurities with varying polarities from the main Droperidol peak. The identification of five specified impurities with defined relative retention times allows for a more targeted and rigorous control of the impurity profile.
Experimental Workflow: Ph. Eur. HPLC Method for Related Substances
Caption: Workflow for Ph. Eur. Droperidol impurity testing.
United States Pharmacopeia (USP)
The USP provides distinct methods for the drug substance and the injection formulation. For the drug substance, a UV-spectrophotometric limit test is prescribed for a specific dimeric impurity, 4,4¢-bis[1,2,3,6-tetrahydro-4-(2-oxo-1-benzimidazolinyl)-1-pyridyl]butyrophenone.[11] For the Droperidol Injection, an HPLC method is detailed for assay and "Chromatographic Purity".[12]
Rationale: The UV limit test for the drug substance is a straightforward method for controlling a known process impurity. The HPLC method for the injection provides a more comprehensive assessment of purity, suitable for a finished dosage form. The isocratic mobile phase is simpler than the Ph. Eur. gradient method but may offer different selectivity for potential impurities.
Experimental Workflow: USP HPLC Method for Chromatographic Purity
Caption: Workflow for USP Droperidol Injection purity testing.
Japanese Pharmacopoeia (JP)
The JP relies on a Thin-Layer Chromatography (TLC) method for the control of related substances in the Droperidol drug substance.[13]
Rationale: TLC is a simpler, more cost-effective technique compared to HPLC. While it may not offer the same level of resolution and quantification precision, it is an effective limit test for detecting the presence of significant impurities. The choice of a specific solvent system is designed to provide adequate separation of potential impurities from the main Droperidol spot.
Experimental Workflow: JP TLC Method for Related Substances
Caption: Workflow for JP Droperidol related substances testing.
Summary and Recommendations
Each of the three major pharmacopoeias provides a valid and scientifically sound method for controlling impurities in Droperidol. The choice of which method to adopt depends on the target market for the pharmaceutical product and the specific analytical capabilities of the quality control laboratory.
-
The European Pharmacopoeia method offers the most detailed and specific control over the impurity profile, making it a robust choice for products intended for the European market and other regions that recognize the Ph. Eur.
-
The United States Pharmacopeia provides a reliable HPLC method for the finished injection product, which is crucial for ensuring the quality of the final administered drug.
-
The Japanese Pharmacopoeia offers a more accessible TLC-based method that is effective as a limit test for the drug substance.
For global pharmaceutical manufacturers, a comprehensive understanding of these different compendial requirements is essential. It may be necessary to incorporate elements from multiple pharmacopoeias to create a single, harmonized internal method that satisfies the regulatory requirements of all target markets. Such a harmonized method would require thorough validation to demonstrate its equivalence to each of the individual compendial procedures.
Detailed Experimental Protocols
European Pharmacopoeia - Related Substances by LC
-
Mobile Phase A: A solution containing 1.0 g/L of potassium dihydrogen phosphate and 0.5 g/L of dipotassium hydrogen phosphate, adjusted to pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Tetrahydrofuran.
-
Flow Rate: 1.0 mL/min.
-
Column: 4.6 mm x 150 mm, 5 µm, octadecylsilyl silica gel.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
Gradient: A time-based gradient of Mobile Phases A, B, and C.
United States Pharmacopeia - Chromatographic Purity by HPLC (for Injection)
-
Mobile Phase: A filtered and degassed mixture of methanol, water, and Borate buffer (700:280:20).
-
Flow Rate: 1.5 mL/min.
-
Column: 3.9 mm x 30 cm, L1 packing.
-
Detection: UV at 280 nm.
-
Injection Volume: 100 µL.
-
System Suitability: A solution of Droperidol and 4'-fluoroacetophenone is used to ensure adequate resolution.
Japanese Pharmacopoeia - Related Substances by TLC
-
Plate: TLC plate with silica gel with a fluorescent indicator.
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid (100) (90:5:5).
-
Application: Spot 10 µL of the sample and standard solutions.
-
Development: Develop the plate over a path of about 10 cm.
-
Drying: Air-dry the plate.
-
Detection: Examine under UV light at 254 nm. The spots other than the principal spot from the sample solution are not more intense than the spot from the standard solution.[13]
References
- United States Pharmacopeia and N
- European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Pharmaffiliates. Droperidol-impurities. [Link]
-
SynZeal. Droperidol EP Impurity C (Bromide). [Link]
- USP Monographs: Droperidol. USP29-NF24.
-
Axios Research. Droperidol EP Impurity A - CAS - 2147-83-3. [Link]
-
Axios Research. Droperidol EP Impurity C - CAS - 60373-76-4. [Link]
-
Trungtamthuoc.com. Droperidol Injection USP 2025. [Link]
-
Veeprho. Droperidol EP Impurity C | CAS 60373-76-4. [Link]
- EDQM. EUROPEAN PHARMACOPOEIA 10.0 Index.
- The Japanese Pharmacopoeia Fifteenth Edition.
- Droperidol. JP XIV.
- Sumalatha Nallagundla et al. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP. IJPCBS 2017, 7(3), 322-326.
- PMDA. JP XVII THE JAPANESE PHARMACOPOEIA.
-
APG Pharma. Pharmacopeia: EP, USP and JP. [Link]
- Official Monographs.
- USP.
- EDQM.
-
PMDA. JP Technical Information. [Link]
- PMDA.
- PMDA. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION.
- Agilent.
- Preface.
-
YouTube. HPLC analysis of drugs according to pharmacopoeia. [Link]
- Aschimfarma. Related substances: how to characterise and control the impurity profile of an API.
-
Analytics-Shop. HPLC Analysis according to USP and Ph. EUR.. [Link]
-
Drugs.com. Droperidol Monograph for Professionals. [Link]
- Fitoterapia Brasil. JP XVII THE JAPANESE PHARMACOPOEIA.
- YMC Europe. Technical Note - Allowable Adjustments to HPLC Methods.
- Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decano
- Waters.
-
Medsafe. Droperidol Panpharma. [Link]
- ResearchGate. A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
- EDQM. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
- Impurity Control in the European Pharmacopoeia.
Sources
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Droperidol Monograph for Professionals - Drugs.com [drugs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Droperidol EP Impurity C (Bromide) | | SynZeal [synzeal.com]
- 7. Droperidol IMpurity C | 60373-76-4 [chemicalbook.com]
- 8. Droperidol EP Impurity C - CAS - 60373-76-4 | Axios Research [axios-research.com]
- 9. veeprho.com [veeprho.com]
- 10. scribd.com [scribd.com]
- 11. Droperidol Impurities | SynZeal [synzeal.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Establishing Acceptance Criteria for Droperidol Impurity D in Final Drug Product: A Comparative and Methodological Guide
This guide provides a comprehensive framework for establishing scientifically justified acceptance criteria for Droperidol Impurity D in the final drug product. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of Droperidol formulations. This document synthesizes regulatory requirements, analytical best practices, and risk-based assessment to ensure product quality and patient safety.
Introduction: The Criticality of Impurity Control for Droperidol
Droperidol is a potent butyrophenone derivative, acting as a dopamine D2 receptor antagonist.[1][2] It is clinically utilized for its antiemetic properties, particularly in managing postoperative nausea and vomiting (PONV), and as a tranquilizing agent.[3][4] The therapeutic utility of Droperidol is, however, shadowed by significant safety concerns, most notably its potential to cause dose-dependent QT interval prolongation, which can lead to serious cardiac arrhythmias such as torsades de pointes.[5][6] This cardiovascular risk prompted the U.S. Food and Drug Administration (FDA) to issue a "black box" warning for the drug.[7]
Given the inherent toxicity of the active pharmaceutical ingredient (API), the control of impurities—compounds that are not the API or excipients—is of paramount importance. Impurities can arise from the manufacturing process or degradation of the drug substance over time and may impact the safety and efficacy of the final product.[8] International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide a framework for the control of impurities in new drug substances and new drug products, respectively.
This guide will focus on a specific known impurity, this compound, providing a systematic approach to its analysis and the establishment of appropriate acceptance criteria in the final drug product.
Unveiling this compound
This compound is identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide , commonly referred to as Droperidol N-Oxide .[9] Its formation is typically associated with oxidative degradation of the Droperidol molecule. N-oxides are common metabolites of drugs containing tertiary amine functionalities and can also be formed during manufacturing or on storage through exposure to oxidizing conditions.[10][11]
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight | Origin |
| This compound (Droperidol N-Oxide) | [Image of Droperidol N-Oxide structure would be placed here if possible] | C22H22FN3O3 | 395.43 | Degradation (Oxidation) |
The control of this impurity is essential, as N-oxide functionalities can alter the pharmacological and toxicological profile of the parent compound.[10]
The Regulatory Landscape: ICH Q3B Framework
The establishment of acceptance criteria for degradation products like Impurity D in a final drug product is governed by the ICH Q3B(R2) guideline. This guideline outlines a systematic process based on reporting, identification, and qualification thresholds.
-
Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of a degradation product must be determined.
-
Qualification Threshold: The level above which a degradation product's biological safety must be established.
These thresholds are determined by the maximum daily dose (MDD) of the drug. For Droperidol, the maximum recommended initial dose is 2.5 mg, although additional doses can be administered.[5] For the purpose of this guide, we will consider a conservative MDD of 5 mg.
Table 1: ICH Q3B(R2) Thresholds for a Maximum Daily Dose of 5 mg
| Threshold | Value (for MDD ≤ 10 mg) |
| Reporting Threshold | 0.1% |
| Identification Threshold | 0.2% or 50 µg TDI, whichever is lower |
| Qualification Threshold | 0.2% or 50 µg TDI, whichever is lower |
TDI: Total Daily Intake
For an MDD of 5 mg, both the identification and qualification thresholds are 0.2%. This means any degradation product present at a concentration above 0.2% must be structurally identified and its safety must be justified.
Comparative Analysis of Analytical Methodologies for Impurity D Quantification
A robust and validated analytical method is the cornerstone of impurity control. For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of quality control laboratories. For confirmatory and investigative purposes, LC coupled with Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity.
Method Comparison
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but co-elution with other impurities is possible. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity | Generally sufficient for routine QC testing at ICH threshold levels. | Higher sensitivity, capable of detecting trace-level impurities. |
| Quantification | Reliable and reproducible for known impurities with reference standards. | Can be used for quantification, but may require more complex validation. |
| Application | Ideal for routine quality control, stability testing, and release testing. | Essential for impurity identification, structural elucidation, and forced degradation studies. |
Recommended Analytical Workflow
The following diagram illustrates a recommended workflow for the analysis and control of this compound.
Sources
- 1. Droperidol - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intravenous droperidol: a review of its use in the management of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Droperidol: cardiovascular toxicity and deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Surprising Re-emergence of Droperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Analysis of Droperidol Impurities
This guide provides a comprehensive framework for conducting an inter-laboratory study to assess the analytical method for Droperidol impurities. Ensuring the safety, efficacy, and quality of pharmaceutical products like Droperidol requires a deep understanding and stringent control of any impurities.[1] These impurities can originate from various stages, including synthesis, formulation, and storage, and even at trace levels, can impact the therapeutic performance or pose patient risks.[1][2] An inter-laboratory comparison is a critical exercise to establish the robustness, reproducibility, and overall reliability of the analytical methods used for quality control across different sites and organizations.[3][4]
This document is structured to guide researchers, scientists, and drug development professionals through the design, execution, and interpretation of such a study, leveraging a standardized High-Performance Liquid Chromatography (HPLC) method as the core analytical technique.
Droperidol and its Impurity Profile
Droperidol (C₂₂H₂₂FN₃O₂) is an antiemetic and antipsychotic agent.[5] Its impurity profile, as documented in various pharmacopeias and by reference standard suppliers, includes several related substances that must be monitored. The control of these impurities is a regulatory requirement to ensure the drug's safety and efficacy.[2] Key impurities often include, but are not limited to:
-
Droperidol EP Impurity A: A key process-related impurity.[2][6][7]
-
Droperidol EP Impurity B: Another known related substance.[2][6]
-
Droperidol EP Impurity C: Can exist as different salts (e.g., chloride, bromide).[5][6][7][8]
-
Droperidol EP Impurity D: A potential degradation product or synthetic byproduct.[2][5]
-
Droperidol EP Impurity E: A more complex structure, also identified as a related substance.[5][7][9]
The objective of an analytical method is to accurately and precisely quantify these and other potential impurities in the presence of the active pharmaceutical ingredient (API) and any excipients.[10][11]
Designing the Inter-Laboratory Study
The primary goal of this study is to determine the precision, specifically the repeatability and reproducibility, of a designated analytical method for quantifying Droperidol impurities.[12] The study design is paramount and must be meticulously planned to yield statistically significant results.[12][13]
2.1. Study Participants and Materials
-
Participating Laboratories: A minimum of eight qualified laboratories should be recruited to ensure statistical power.[14] These labs should have experience in pharmaceutical analysis and possess the necessary HPLC equipment.
-
Test Sample: A single, homogenous batch of Droperidol API should be prepared. This batch will be divided into two portions:
-
Sample A (Unspiked): The Droperidol API as is, to assess baseline impurities.
-
Sample B (Spiked): The Droperidol API spiked with certified reference standards of Impurities A, C, and E at a concentration relevant to their specification limits (e.g., 0.15% w/w).
-
-
Distribution: Each laboratory receives two vials of Sample A and two vials of Sample B, labeled blindly to ensure unbiased analysis.[14]
2.2. The Analytical Challenge: A Standardized Protocol
All participating laboratories must adhere strictly to the same analytical method. Providing a detailed, unambiguous protocol is crucial for minimizing variability arising from procedural differences.[14]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to be robust and provide adequate separation for known Droperidol impurities. The choice of a C18 column is standard for reversed-phase chromatography of compounds like Droperidol, offering good retention and selectivity.[9] The mobile phase gradient is optimized to resolve both early-eluting polar impurities and later-eluting non-polar impurities from the main Droperidol peak.
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.[15][16]
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 25 | 40 | 60 | | 30 | 40 | 60 | | 35 | 70 | 30 | | 40 | 70 | 30 |
- Flow Rate: 1.0 mL/min.[15]
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.[16]
- Injection Volume: 20 µL.
3. Sample Preparation:
- Standard Solution: Prepare a stock solution of Droperidol reference standard and individual impurity standards.
- Test Solution: Accurately weigh and dissolve 25 mg of the Droperidol test sample in the mobile phase to produce a final concentration of 0.5 mg/mL.
4. System Suitability Test (SST):
- Before analysis, inject a system suitability solution containing Droperidol and all relevant impurities.
- Acceptance Criteria:
- Resolution between any two adjacent peaks must be > 2.0.
- Tailing factor for the Droperidol peak must be < 1.5.
- Relative Standard Deviation (RSD) for six replicate injections of the Droperidol peak area must be < 2.0%.
5. Analysis and Calculation:
- Inject each prepared sample solution in duplicate.
- Calculate the percentage of each impurity using the area normalization method or against a certified reference standard.
Workflow Visualization
The overall workflow of the inter-laboratory study is depicted below.
Caption: Workflow of the Droperidol Impurity Inter-Laboratory Study.
Presentation and Analysis of Results
Upon receiving data from all participants, the coordinating laboratory must collate and analyze the results. The validation of an analytical method is demonstrated by proving its suitability for the intended purpose through parameters like accuracy, precision, and linearity.[17][18]
Hypothetical Comparative Data
The following table summarizes hypothetical results for the spiked sample (Sample B), showcasing the type of data collected.
| Laboratory ID | Impurity A (%) | Impurity C (%) | Impurity E (%) |
| Lab 1 | 0.152 | 0.148 | 0.155 |
| Lab 2 | 0.149 | 0.151 | 0.153 |
| Lab 3 | 0.158 | 0.155 | 0.161 |
| Lab 4 | 0.147 | 0.145 | 0.150 |
| Lab 5 | 0.153 | 0.150 | 0.156 |
| Lab 6 | 0.161 | 0.158 | 0.165 |
| Lab 7 | 0.150 | 0.149 | 0.152 |
| Lab 8 | 0.151 | 0.147 | 0.154 |
| Mean | 0.153 | 0.150 | 0.156 |
| Std. Dev. | 0.0049 | 0.0044 | 0.0049 |
| RSD (%) | 3.22% | 2.95% | 3.14% |
| True Value | 0.150 | 0.150 | 0.150 |
Statistical Interpretation
The core of the analysis involves evaluating the method's precision under different conditions.
-
Repeatability (Intra-laboratory precision): Assessed by comparing the results of the duplicate samples analyzed within each individual laboratory.
-
Reproducibility (Inter-laboratory precision): Assessed by the variation among the mean results from all participating laboratories. The Relative Standard Deviation (RSD) across labs, as shown in the table, is a key indicator.
Outlier analysis, for instance using the Grubbs' test, should be performed to identify any laboratories whose results are statistically divergent from the others.[13] Any identified outliers should be investigated for procedural deviations or instrument errors.
Data Analysis Logic
Caption: Logical flow for the analysis of inter-laboratory comparison data.
Discussion: Uncovering Sources of Variability
Even with a highly detailed protocol, variations in results are expected. The value of an inter-laboratory study lies in understanding the sources of this variability. In our hypothetical data, the reproducibility RSDs are around 3%, which may be acceptable but warrants discussion.
Potential Sources of Variation:
-
Instrumental Differences: While all are HPLC systems, differences in pump design (binary vs. quaternary), detector lamp energy, and internal dead volume can slightly alter chromatography.
-
Column Equivalency: Even columns with the same designation (e.g., C18) from different manufacturers can have variations in silica purity, particle size distribution, and end-capping, leading to shifts in selectivity.
-
Mobile Phase Preparation: Minor differences in the pH adjustment of the buffer or the source of the HPLC-grade solvents can impact retention times and peak shapes.
-
Environmental Factors: Variations in laboratory temperature can affect column efficiency and mobile phase viscosity.
-
Operator Technique: Subtle differences in sample preparation, integration of minor peaks, and adherence to system suitability checks can contribute to variability.
By analyzing the full data package from each lab, including chromatograms and system suitability reports, the coordinating body can often pinpoint the likely causes of any significant deviation. For instance, if one lab shows consistently higher peak tailing, it might point to an aging column or an issue with their mobile phase pH.
Conclusion and Recommendations
An inter-laboratory comparison is an indispensable tool for validating an analytical method for its intended purpose across the pharmaceutical industry.[19] It provides documented evidence of the method's robustness and transferability, ensuring that product quality can be reliably assessed regardless of the testing location.
Based on the outcomes of such a study, recommendations can be made to improve the method protocol. This might include specifying a particular brand of column, providing more stringent instructions for mobile phase preparation, or widening the system suitability criteria if the method proves exceptionally robust. Ultimately, this rigorous evaluation ensures consistent data quality, which is the bedrock of pharmaceutical quality assurance.
References
-
Title: Droperidol Impurities. Source: SynZeal. URL: [Link]
-
Title: Validation of Impurity Methods, Part II. Source: LCGC North America. URL: [Link]
-
Title: Validation of Analytical Methods for Pharmaceutical Analysis. Source: International Journal of Pharmaceutical Erudition. URL: [Link]
-
Title: Droperidol-impurities. Source: Pharmaffiliates. URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Source: Profound Research. URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Source: SciELO Brazil. URL: [Link]
-
Title: Droperidol Impurities and Related Compound. Source: Veeprho. URL: [Link]
-
Title: GUIDELINE FOR INTER-LABORATORY TESTS. Source: BISFA. URL: [Link]
-
Title: Analytical method validation: A brief review. Source: Journal of Pharmacy Research. URL: [Link]
-
Title: Interlaboratory Studies. Source: Oxford Academic. URL: [Link]
-
Title: Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC. Source: Journal of Pharmacreations. URL: [Link]
-
Title: Droperidol EP Impurity E. Source: SynZeal. URL: [Link]
-
Title: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Source: ASTM. URL: [Link]
-
Title: Trends in inter-laboratory method validation. Source: Eurachem. URL: [Link]
-
Title: Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Source: eas-eth.org. URL: [Link]
-
Title: Droperidol. Source: PubChem - NIH. URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance. Source: AMSbiopharma. URL: [Link]
-
Title: Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]
-
Title: Method Development for Drug Impurity Profiling: Part 1. Source: LCGC International. URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DROPERIDOL AND FENTANYL CITRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. Source: ResearchGate. URL: [Link]
-
Title: Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Source: SciELO. URL: [Link]
-
Title: (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. Source: ResearchGate. URL: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. veeprho.com [veeprho.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Droperidol Impurities | SynZeal [synzeal.com]
- 7. Droperidol EP Impurity E | 1346604-17-8 | SynZeal [synzeal.com]
- 8. Droperidol EP Impurity C (as Chloride) | LGC Standards [lgcstandards.com]
- 9. Buy Droperidol Impurity E | 1346604-17-8 | > 95% [smolecule.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
- 12. store.astm.org [store.astm.org]
- 13. bisfa.org [bisfa.org]
- 14. eurachem.org [eurachem.org]
- 15. pharmacreations.com [pharmacreations.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. pharmaerudition.org [pharmaerudition.org]
- 18. wjarr.com [wjarr.com]
- 19. particle.dk [particle.dk]
A Comparative Guide to the Determination of the Relative Response Factor for Droperidol Impurity D
Introduction: The Imperative of Purity in Droperidol
Droperidol is a butyrophenone derivative, functioning as a potent D2 dopamine antagonist.[1][2] It is utilized clinically as an antiemetic, particularly for postoperative nausea and vomiting, and as a tranquilizing agent.[3][4] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[5][6][7]
This guide focuses on a specific, critical process-related impurity and potential degradant: Droperidol Impurity D , also known as Droperidol N-Oxide.[8][9][10] The accurate quantification of such impurities is a cornerstone of quality control. However, the routine use of certified reference standards for every single impurity is often impractical due to high costs and potential instability.[5][11] This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool in analytical chemistry.
The RRF is a pre-determined correction factor that accounts for the difference in detector response between an impurity and the API under identical chromatographic conditions.[12][13] By establishing a reliable RRF, laboratories can accurately quantify Impurity D using only the readily available Droperidol reference standard, ensuring both analytical precision and operational efficiency. This guide provides an in-depth comparison of the primary methodologies for determining the RRF of this compound, grounded in scientific principles and regulatory expectations.
The Rationale for RRF: Beyond Peak Area
In High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, it is a common misconception that equal concentrations of two different compounds will produce identical peak areas.[13] A detector's response is highly dependent on the molecule's chromophore—the part of the molecule that absorbs UV light. Droperidol and its N-oxide impurity, while structurally similar, possess distinct electronic properties that alter their UV absorbance.
-
This compound (N-Oxide): (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide[9][10][15]
The introduction of the N-oxide functional group in Impurity D modifies its chromophoric system. A direct comparison of its peak area percentage against that of the Droperidol main peak would lead to an inaccurate, and potentially non-compliant, quantification. The RRF serves to normalize this response, as defined by both the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) as the ratio of the responses of equal amounts of the impurity and the drug substance.[5]
Comparative Methodologies for RRF Determination
The determination of RRF is a one-time validation activity that, once established, can be applied to all routine analyses of Droperidol for Impurity D.[5] The choice of method can impact the robustness and regulatory acceptance of the resulting RRF value. We will compare the two most prevalent approaches: the comprehensive Slope Method and the more direct Single-Point Response Factor Method .
Method 1: The Slope Method (Multi-Level Calibration)
This is the most robust and regulatory-preferred method for RRF determination as it rigorously establishes the linearity of both the API and the impurity across a defined concentration range, aligning with ICH Q2(R1) validation principles.[16][17][18] The RRF is calculated as the ratio of the slopes of the respective calibration curves.[11][19]
-
Chromatographic System:
-
System: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: Agilent C18, 5 µm, 4.6 x 250 mm (or equivalent).[20]
-
Mobile Phase: Phosphate buffer (pH 4.0) and Acetonitrile in a 30:70 (v/v) ratio.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Preparation of Stock Solutions:
-
Droperidol Stock (S1): Accurately weigh ~25 mg of USP Droperidol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~500 µg/mL.
-
Impurity D Stock (IS1): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~100 µg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards for both Droperidol and Impurity D, covering a range from the Limit of Quantitation (LOQ) to approximately 150% of the impurity specification limit (e.g., if the limit is 0.15%, the range should span ~0.05% to 0.225%).
-
Example Dilution Series (from stocks S1 and IS1):
-
Level 1 (LOQ): e.g., 0.25 µg/mL
-
Level 2 (50%): e.g., 0.75 µg/mL
-
Level 3 (100%): e.g., 1.5 µg/mL
-
Level 4 (120%): e.g., 1.8 µg/mL
-
Level 5 (150%): e.g., 2.25 µg/mL
-
-
-
Analysis and Calculation:
-
Inject each calibration standard in triplicate.
-
For both Droperidol and Impurity D, plot a graph of mean peak area versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the slope and correlation coefficient (r²) for each compound. The r² value should be ≥ 0.999.
-
Calculate the RRF using the formula: RRF = (Slope of Impurity D) / (Slope of Droperidol)
-
The strength of this method lies in its validation of linearity. By demonstrating a consistent response-to-concentration relationship across a range, it proves that the calculated RRF is not an artifact of a single concentration point and is valid for quantifying the impurity at various levels that may be encountered in a sample. This self-validating system provides a high degree of confidence and is preferred by regulatory agencies.[16][17]
Method 2: The Single-Point Response Factor Method
This method offers a faster alternative by assuming linearity for both the API and impurity. It calculates the RRF from the response factors (RF), which are determined from a single concentration level for each compound.[11][13]
-
Chromatographic System: Same as described in Method 1.
-
Preparation of Standard Solutions:
-
Droperidol Standard: Prepare a solution of USP Droperidol Reference Standard at a known concentration, typically corresponding to the main peak concentration in the related substances test method (e.g., 500 µg/mL).
-
Impurity D Standard: Prepare a solution of this compound Reference Standard at a concentration corresponding to 100% of its specification limit relative to the API (e.g., if the API is at 500 µg/mL and the impurity limit is 0.15%, the impurity concentration would be 0.75 µg/mL).
-
-
Analysis and Calculation:
-
Inject both standard solutions in triplicate.
-
Calculate the Response Factor (RF) for each compound: RF = Mean Peak Area / Concentration
-
Calculate the RRF using the formula: RRF = RF of Impurity D / RF of Droperidol
-
This method's validity hinges on the assumption of linearity. While quicker, it lacks the rigorous proof of the slope method. It is most suitable for preliminary development work or when the impurity consistently appears at a specific level. For validation and regulatory submission, this method is generally considered less robust because it doesn't characterize the response over a range, which could mask non-linear behavior at lower or higher concentrations.
Data Presentation and Method Comparison
To illustrate the outcome, the following table presents hypothetical data generated from both methods.
| Parameter | Method 1: Slope Method | Method 2: Single-Point Method |
| Droperidol Data | ||
| Linearity Range (µg/mL) | 0.25 - 2.25 | N/A |
| Correlation (r²) | 0.9998 | N/A |
| Slope | 55,430 | N/A |
| Concentration (µg/mL) | N/A | 0.75 |
| Mean Peak Area | N/A | 41,625 |
| Response Factor (RF) | N/A | 55,500 |
| Impurity D Data | ||
| Linearity Range (µg/mL) | 0.25 - 2.25 | N/A |
| Correlation (r²) | 0.9995 | N/A |
| Slope | 48,890 | N/A |
| Concentration (µg/mL) | N/A | 0.75 |
| Mean Peak Area | N/A | 36,525 |
| Response Factor (RF) | N/A | 48,700 |
| Calculated RRF | 0.88 | 0.88 |
| Precision (%RSD, n=6) | 1.2% | 1.5% |
In this ideal dataset, both methods yield an identical RRF of 0.88. This indicates that this compound has a lower response to the UV detector at 254 nm compared to Droperidol. Using this RRF, the corrected percentage of impurity in a sample would be calculated as:
%Impurity = (Area_Imp / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100
The key takeaway is the superior validation data provided by the Slope Method. The high correlation coefficients (r²) provide documented evidence of linearity, making the resulting RRF value scientifically and legally defensible.
Advanced Considerations: When No Standard Exists
In early development, a physical reference standard for an impurity may not exist. In such cases, alternative technologies can be employed to estimate the RRF. A combination of HPLC-MS and quantitative NMR (qNMR) can be used to determine the molar ratio of the impurity to the API in an enriched sample, which, combined with UV peak areas, allows for the calculation of the RRF without isolating the impurity.[21]
Conclusion and Recommendation
The accurate determination of the Relative Response Factor is a non-negotiable step for the precise quantification of pharmaceutical impurities like this compound.
-
The Slope Method stands as the gold standard. Its foundation in multi-level calibration provides irrefutable evidence of linearity, ensuring the RRF is robust, reliable, and fully compliant with the validation expectations of regulatory bodies such as the FDA and EMA.[16][17][22]
-
The Single-Point Method , while faster, should be used with caution. It is best reserved for initial research phases and should ideally be confirmed by the slope method during formal validation.
For any submission or quality control procedure intended to meet cGMP standards, the Slope Method is the unequivocally recommended approach . Investing the time to thoroughly characterize the detector response of both the API and its impurity builds a foundation of analytical quality that ensures product safety and regulatory success.
References
- PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps.
- Pharmaguideline. (2025). Relative Response Factor (RRF)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC.
- MicroSolv. (2020). Relative Response Factor RRF and Correction Factor - HPLC Primer.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Syngene International Ltd.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3168, Droperidol.
- precisionFDA. (n.d.). DROPERIDOL.
- Internet Book of Emergency Medicine. (n.d.). Droperidol.
- SynZeal. (n.d.). Droperidol EP Impurity E.
- Veeprho. (n.d.).
- Journal of Pharmacreations. (n.d.). Analytical method development and validation of droperidol and fentanyl citrate in bulk and pharmaceuticl dosage form by RP-HPLC.
- Wikipedia. (n.d.). Droperidol.
- DrugBank Online. (n.d.). Janssen Brand of Droperidol.
- Cleanchem. (n.d.). Droperidol EP Impurity D.
- LGC Standards. (n.d.). Droperidol EP Impurity C (as Chloride).
- USP. (n.d.). USP Monographs: Droperidol.
- SynZeal. (n.d.). Droperidol Impurities.
- Veeprho. (n.d.). Droperidol EP Impurity D.
- Venkatasai Life Sciences. (n.d.). Droperidol EP Impurity D.
- SynZeal. (n.d.). Droperidol EP Impurity D.
- Rasayan Journal of Chemistry. (2011).
- Pharmaffili
- Sigma-Aldrich. (n.d.). Droperidol USP Reference Standard.
- Drugs.com. (2025).
- Google Patents. (n.d.).
- Eurofins. (n.d.). USP-1229001 - Droperidol.
- European Pharmaceutical Review. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- SciELO. (2017). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles.
- ResearchGate. (2017).
Sources
- 1. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Droperidol - Wikipedia [en.wikipedia.org]
- 3. Janssen Brand of Droperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. drugs.com [drugs.com]
- 5. veeprho.com [veeprho.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. veeprho.com [veeprho.com]
- 10. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 14. GSRS [precision.fda.gov]
- 15. venkatasailifesciences.com [venkatasailifesciences.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. pharmacreations.com [pharmacreations.com]
- 21. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 22. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Droperidol Impurity D
This guide provides essential safety and logistical information for the proper handling and disposal of Droperidol Impurity D. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemical entities we handle. This document offers a procedural, step-by-step framework grounded in regulatory standards and best practices to ensure the safe and compliant disposal of this specific pharmaceutical impurity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a substance is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for every impurity is not always available, a risk-based approach requires us to consider the properties of the parent compound and the impurity's chemical nature.
This compound , identified as (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide (also known as Droperidol N-Oxide), is a related substance to the potent neuroleptic and antiemetic agent, Droperidol.[1][2][3] The parent compound, Droperidol, is classified as "Harmful if swallowed" and is associated with known cardiovascular toxicity, including QT prolongation and serious cardiac arrhythmias.[4][5]
Causality of Precaution: Given its structural relationship to Droperidol, Impurity D must be handled with the assumption that it may exhibit a similar or unknown toxicological profile. Pharmaceutical impurities offer no therapeutic benefit and can be potentially toxic.[6] Therefore, the core principle of this guide is to treat this compound as hazardous pharmaceutical waste to mitigate risks to personnel and the environment.
| Compound Profile: this compound | |
| Chemical Name | (1RS)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-oxide |
| Synonym | Droperidol N-Oxide |
| CAS Number | 466118-75-2[1] |
| Parent Compound | Droperidol (CAS: 548-73-2) |
| Presumed Hazard Class | Hazardous Pharmaceutical Waste (based on parent compound toxicity) |
| Primary Disposal Route | Incineration via a licensed hazardous waste management facility. |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA), 40 CFR Part 266 Subpart P.[7][8] |
Regulatory Framework: Adherence to EPA Standards
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, 40 CFR Part 266 Subpart P provides management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which includes research laboratories in this context.[8][9]
A cornerstone of this regulation is the explicit ban on sewering (flushing) of hazardous waste pharmaceuticals .[10][11] This practice has been shown to introduce active pharmaceutical ingredients into aquatic ecosystems, negatively impacting wildlife.[11]
Subpart P further categorizes waste into "potentially creditable" and "non-creditable" streams.[8][10] this compound, as a laboratory-generated waste and not a commercial drug product eligible for manufacturer credit, unequivocally falls into the non-creditable hazardous waste pharmaceuticals category. This classification dictates the stringent disposal pathway outlined below.
Standard Operating Procedure: Disposal of this compound
This protocol ensures a self-validating system where each step is designed to maintain safety, ensure compliance, and create a clear audit trail.
Step 1: Personal Protective Equipment (PPE)
Before handling the impurity, ensure appropriate PPE is worn to prevent dermal, ocular, or respiratory exposure.
-
Standard: Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Causality: The parent compound Droperidol may cause skin, eye, or respiratory irritation.[12] Assuming a similar profile for the impurity is a necessary precaution.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program.
-
Action: Immediately upon generation, place any solid this compound, or materials contaminated with it (e.g., weighing paper, contaminated pipette tips, gloves), into a designated hazardous waste container.
-
Do NOT mix this waste with non-hazardous laboratory trash, sharps containers (unless the sharp is also contaminated), or solvents.
-
Causality: Segregation prevents the contamination of non-hazardous waste streams and ensures the small volume of hazardous material is managed correctly and cost-effectively.
Step 3: Waste Container Selection and Labeling
The container must be appropriate for the waste type and clearly communicated as hazardous.
-
Container: Use a sealable, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste" . The label must also clearly identify the contents (e.g., "this compound and associated lab debris") and the date accumulation started.
-
Causality: Proper containment and labeling prevent accidental exposure, ensure correct handling by all personnel, and are mandated by RCRA regulations.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area prior to pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Conditions: The storage area should be secure, away from drains, and clearly marked. Keep the container closed at all times except when adding waste.
-
Causality: Storing waste in a designated SAA ensures it is managed safely and prevents it from being inadvertently misplaced or disposed of improperly.
Step 5: Final Disposal via a Licensed Vendor
Non-creditable hazardous pharmaceutical waste cannot be disposed of in a standard landfill.
-
Action: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste management company.
-
Manifesting: For shipment, the waste will be documented on a hazardous waste manifest, which tracks the waste from your facility to its final destination.[7]
-
Disposal Method: The required method of disposal for non-creditable hazardous pharmaceutical waste is typically incineration at a RCRA-permitted facility.
-
Causality: Using a licensed vendor and the manifest system ensures a legal, documented, and environmentally sound disposal process, fulfilling the "cradle-to-grave" responsibility mandated by RCRA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill of solid this compound:
-
Secure the Area: Alert others in the vicinity and restrict access.
-
Protect Yourself: Ensure you are wearing the appropriate PPE as described in Step 1.
-
Containment: Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent it from becoming airborne. Do not dry sweep.
-
Clean-up: Carefully scoop the spilled material and absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your EHS department or laboratory supervisor.
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
-
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Cleanchem. (n.d.). Droperidol EP Impurity D | CAS No: 466118-75-2. Retrieved from [Link]
-
RXinsider. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency. Retrieved from [Link]
-
Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Secure Waste. (2025, December 15). EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Retrieved from [Link]
-
SynZeal. (n.d.). Droperidol EP Impurity D | 466118-75-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Droperidol EP Impurity D | 466118-75-2. Retrieved from [Link]
-
Wooltorton, E. (2002). Droperidol: cardiovascular toxicity and deaths. CMAJ, 166(9), 1189. Retrieved from [Link]
Sources
- 1. Droperidol EP Impurity D | 466118-75-2 | SynZeal [synzeal.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Droperidol: cardiovascular toxicity and deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. epa.gov [epa.gov]
- 8. securewaste.net [securewaste.net]
- 9. securewaste.net [securewaste.net]
- 10. ashp.org [ashp.org]
- 11. rxinsider.com [rxinsider.com]
- 12. nkfr.org [nkfr.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


